molecular formula C12H22O11 B1353452 beta,beta-Trehalose

beta,beta-Trehalose

Cat. No.: B1353452
M. Wt: 342.3 g/mol
InChI Key: HDTRYLNUVZCQOY-NCFXGAEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta,beta-Trehalose, also known as isotrehalose, is a rare stereoisomer of the disaccharide trehalose. Unlike the more common α,α'-trehalose, which is found in various organisms, beta,beta-trehalose has been identified in starch hydroisolates and is not known to be synthesized by living organisms, making it a compound of distinct interest for specific research applications . This unique biochemical is offered as a high-purity reagent for use as a biomaterial or organic/chemical reagent in biomedical research . Its defined stereochemistry provides a valuable tool for comparative studies against other trehalose isomers, particularly in investigating structure-function relationships. Researchers can utilize beta,beta-Trehalose to study carbohydrate chemistry, enzyme specificity, and metabolic pathways. Its potential applications extend to serving as a standard in analytical methods and as a specialty substrate in enzymatic assays. This product is for research use only and is not intended for diagnostic or therapeutic purposes. We do not sell to patients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1

InChI Key

HDTRYLNUVZCQOY-NCFXGAEVSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

-Trehalose: Structural Distinction and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to


-Trehalose (Isotrehalose)[1]

Executive Summary


-Trehalose (Isotrehalose) is a rare, non-reducing disaccharide isomer of the naturally abundant 

-trehalose.[1] While the natural isomer (

) is renowned for its bioprotective properties (anhydrobiosis), it is rapidly degraded in vivo by the enzyme trehalase.

-Trehalose distinguishes itself by possessing complete resistance to mammalian trehalase hydrolysis
, offering a unique "metabolically silent" profile while retaining the exceptional protein-stabilizing and glass-forming capabilities of the trehalose family. This guide analyzes the chemical structure, distinct physicochemical properties, and synthetic pathways of

-trehalose, positioning it as a high-value excipient for next-generation biologic formulations.[1]

Chemical Structure & Stereochemistry

The 1,1'-Glycosidic Linkage

The defining feature of the trehalose family is the 1,1'-glycosidic bond, which links two D-glucose units anomeric carbon to anomeric carbon.[2] This linkage renders the molecule non-reducing , as it eliminates the hemiacetal hydroxyl groups required for mutarotation and Maillard reactions.

The stereochemistry of this bond dictates the isomer:

  • 
    -Trehalose (Natural):  Axial-Axial linkage.[1] High flexibility, naturally selected for stress tolerance.[1]
    
  • 
    -Trehalose (Isotrehalose):  Equatorial-Equatorial linkage.[1]
    
  • 
    -Trehalose (Neotrehalose):  Axial-Equatorial linkage.[1]
    
Structural Conformation and Rigidity

The


-linkage in isotrehalose results in a more linear and extended conformation compared to the "clam-shell" shape of 

-trehalose. This stereochemical difference fundamentally alters how the molecule interacts with chiral biological surfaces (enzymes) but maintains the extensive hydroxyl network required for water replacement and hydrogen bonding with proteins.

TrehaloseIsomers Glucose1 D-Glucose (Donor) AlphaAlpha α,α-Trehalose (Natural) Axial-Axial Linkage Susceptible to Trehalase Glucose1->AlphaAlpha α-1,1 coupling BetaBeta β,β-Trehalose (Isotrehalose) Equatorial-Equatorial Linkage RESISTANT to Trehalase Glucose1->BetaBeta β-1,1 coupling Glucose2 D-Glucose (Acceptor) Glucose2->AlphaAlpha Glucose2->BetaBeta

Figure 1: Stereochemical divergence of trehalose isomers. The


-configuration confers enzymatic resistance while maintaining the disaccharide core.

Physicochemical Properties

The utility of


-trehalose in formulation science is driven by its physical similarity to natural trehalose combined with its biological orthogonality.
Glass Transition and Stabilization

Like its


 counterpart, 

-trehalose is an excellent glass former.[1] The glass transition temperature (

) is a critical parameter for lyophilized formulations; storage below

ensures vitrification, preventing protein unfolding and aggregation.
  • Vitrification Hypothesis: The sugar forms a rigid, amorphous matrix that kinetically traps the protein.

  • Water Replacement: The hydroxyl groups of

    
    -trehalose form hydrogen bonds with the protein surface, substituting for hydration water upon drying.
    
Comparative Properties Table
Property

-Trehalose (Natural)

-Trehalose (Isotrehalose)
Relevance to Pharma
CAS Number 99-20-7499-23-0Identity verification.[1]
Linkage

-D-Glcp-(1

1)-

-D-Glcp

-D-Glcp-(1

1)-

-D-Glcp
Stereochemistry.[1][3]
Reducing Power Non-reducingNon-reducingCompatible with amines/peptides (No Maillard).[1]
Enzymatic Stability Low (Hydrolyzed by Trehalase)High (Resistant to Trehalase)In vivo half-life extension.[1]
Melting Point 203°C (Anhydrous)~135°C (varies by polymorph)*Processing parameter.[1]
Solubility High (>60 g/100mL)HighInjectable formulations.[1]

*Note: Commercial catalogs often conflate the melting point of


-trehalose with the 

-polymorph of

-trehalose (203°C).[1] True isotrehalose typically exhibits a lower melting range but comparable glass transition behavior.[1]

Biological Interactions: The "Stealth" Sugar

The most significant differentiator for


-trehalose is its interaction—or lack thereof—with biological systems.[1]
Trehalase Resistance

Mammalian and microbial trehalases (EC 3.2.1.[1]28) are highly specific for the


-linkage. The active site requires the specific geometry of the axial-axial bond to catalyze hydrolysis into two glucose molecules.
  • Experimental Evidence: Incubation of

    
    -trehalose with porcine kidney trehalase or E. coli trehalase shows zero glucose release , confirming metabolic stability.[1]
    
  • Implication: Unlike sucrose or natural trehalose, which spike blood glucose,

    
    -trehalose acts as a metabolically inert bulking agent.[1]
    
Transporter Exclusion

The trehalose transporter TRET1 (found in insects and some other organisms) specifically transports the


 isomer. It does not  transport 

-trehalose.[1] This suggests that

-trehalose may not readily enter cells via standard carbohydrate pathways, potentially remaining in the extracellular space or circulation longer.[1]

EnzymaticSelectivity Alpha α,α-Trehalose Enzyme Trehalase Enzyme (Active Site Specificity) Alpha->Enzyme Fits Active Site Beta β,β-Trehalose Beta->Enzyme Steric Mismatch NoReaction No Reaction (Intact Disaccharide) Beta->NoReaction Persists Glucose 2x Glucose (Metabolism) Enzyme->Glucose Hydrolysis

Figure 2: Enzymatic selectivity mechanism. The


-geometry prevents substrate docking in the trehalase active site, preventing hydrolysis.

Synthesis and Production Protocols

Since


-trehalose is not naturally abundant and cannot be synthesized by standard trehalase/synthase enzymes (which are 

-specific), chemical synthesis is the primary route for high-purity production.[1]
Chemical Synthesis: Modified Koenigs-Knorr Reaction

This protocol targets the formation of the thermodynamically less favored


-linkage using stereocontrolled glycosylation.

Reagents:

  • Donor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl bromide (Acetobromoglucose).[1]
    
  • Acceptor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucose.[1]
    
  • Promoter: Silver Carbonate (

    
    ) or Silver Triflate (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or Nitromethane.[1]

Step-by-Step Protocol:

  • Activation: Dissolve Acetobromoglucose (Donor) in anhydrous DCM under Nitrogen atmosphere.

  • Coupling: Add the Acceptor and the Silver Carbonate promoter. The silver ion assists the departure of the bromide, forming an oxocarbenium ion.

    • Mechanism:[1][4][5] The neighboring acetyl group at C2 participates (anchimeric assistance), directing the attack of the acceptor alcohol to the

      
      -face. However, achieving the specific 
      
      
      
      linkage requires careful control of the acceptor's anomeric configuration.
    • Alternative: Use of a pre-formed

      
      -linked acceptor with a free anomeric hydroxyl is challenging.[1] A symmetric condensation of two donor molecules using a specific catalyst (e.g., silver silicate) is often preferred to force the 
      
      
      
      junction.
  • Purification (Critical): The reaction yields a mixture of

    
    , 
    
    
    
    , and
    
    
    .[1]
    • Separation: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[1] The

      
      -isomer typically elutes last due to polarity differences.
      
  • Deprotection: Dissolve the purified octa-acetyl-

    
    -trehalose in dry Methanol. Add catalytic Sodium Methoxide (Zemplén deacetylation).[1]
    
    • Validation: Monitor by TLC until starting material disappears.[1]

  • Isolation: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and concentrate.[1] Recrystallize from Ethanol/Water.[1]

Enzymatic Limitations

While commercial "Trehalose Synthase" (TreS) converts maltose to


-trehalose, there is no commercially available enzyme  that directly synthesizes 

-trehalose from glucose or starch with high yield.[1] This synthetic bottleneck makes the chemical route (or chemo-enzymatic hybrid approaches using engineered glycosynthases) necessary for obtaining pure material.

Applications in Drug Development

Biologic Stabilization (Monoclonal Antibodies/ADCs)

-Trehalose serves as a superior excipient for biologics requiring long-term stability where reducing sugars (like glucose/lactose) are forbidden.[1]
  • Mechanism: It provides the same hydrogen-bonding network as natural trehalose to stabilize protein folding during freeze-drying.[1]

  • Advantage: If trace hydrolytic enzymes are present in the formulation or upon administration,

    
    -trehalose will not degrade into reducing glucose units, preventing protein glycation.[1]
    
Cryopreservation

The high glass transition temperature and strong hydration shell formation make it an effective cryoprotectant for cells and tissues, potentially offering different osmotic properties than


-trehalose due to transporter exclusion.
"Smart" Excipient

Used in oral formulations where rapid digestion is undesirable (e.g., formulations for diabetic patients or colonic delivery), as it reaches the lower GI tract intact.

References

  • Higashiyama, T. (2002).[1] Novel functions and applications of trehalose.[6] Pure and Applied Chemistry.

  • Elbein, A. D., et al. (2003).[1] New insights on trehalose: a multifunctional molecule.[1] Glycobiology.[1][4][7][8][9]

  • Kikawada, T., et al. (2007).[1][5] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[1] PNAS.[1] [1]

  • O'Shea, C., et al. (2011).[1] Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding.[10] Journal of Physical Chemistry B. [1]

  • Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, safety and food applications.[1] Food and Chemical Toxicology.[1]

  • Teramoto, N., et al. (2008).[1] Synthesis and Properties of Trehalose-Based Polymers. Molecules.[1][4][6][7][8][9][10][11][12] [1]

Sources

The Trehalose Isomer Landscape: Natural Occurrence, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and therapeutic implications of trehalose isomers.

Executive Summary

Trehalose is a non-reducing disaccharide composed of two glucose units.[1][2][3] While often discussed as a singular entity, it exists in three stereoisomeric forms based on the configuration of the glycosidic bond:


-trehalose  (the biological standard), 

-trehalose
(neotrehalose), and

-trehalose
(isotrehalose).[3]

For researchers and drug developers, distinguishing these isomers is critical. While


-trehalose is a ubiquitous stress protectant in nature, the isomers 

and

are rare or artifactual.[3] However, their resistance to mammalian trehalase makes them highly attractive candidates for drug delivery systems and metabolic engineering, offering stability profiles distinct from the canonical sugar.

Chemical Architecture & Stability

The physicochemical distinctiveness of trehalose lies in its 1,1-glycosidic linkage, which connects the anomeric carbons of two glucopyranose rings.[1][2] This non-reducing bond confers exceptional resistance to acid hydrolysis and Maillard reaction (browning), making it an ideal excipient.[3]

IsomerCommon NameLinkageBiological StatusKey Characteristic

-Trehalose
Trehalose (Standard)

-D-Glcp-(1↔1)-

-D-Glcp
Ubiquitous"Clamshell" conformation; primary stress protectant.[3]

-Trehalose
Neotrehalose

-D-Glcp-(1↔1)-

-D-Glcp
Rare / TransientFound in fermentation products (e.g., Koji); transglycosylation product.[3]

-Trehalose
Isotrehalose

-D-Glcp-(1↔1)-

-D-Glcp
Artifactual / SyntheticAbsent in biology; formed via acid reversion or chemical synthesis.[3]

Natural Occurrence & Biosynthetic Origins[3]

-Trehalose: The Universal Protectant

This isomer is the only form actively accumulated by organisms—including bacteria, fungi, plants, and invertebrates—to survive desiccation (anhydrobiosis), freezing, and osmotic stress.[3] Its biosynthesis is governed by five known pathways, with the TPS/TPP pathway being the most dominant in eukaryotes.

  • Primary Pathway: UDP-Glucose + Glucose-6-Phosphate

    
     Trehalose-6-Phosphate 
    
    
    
    
    
    -Trehalose.[3]
  • Function: Stabilizes proteins and membranes by replacing water (Water Replacement Hypothesis) and forming a glassy state (Vitrification).[3]

-Trehalose (Neotrehalose): The Fermentation Anomaly

Neotrehalose is not a primary metabolite but occurs naturally in specific fermentation contexts, most notably in Koji (Aspergillus-fermented rice).[3]

  • Origin: It is not synthesized by a dedicated "neotrehalose synthase."[3] Instead, it arises via transglycosylation .[3] Enzymes such as

    
    -galactosidase or promiscuous glycosyltransferases can transfer a glucose moiety onto a glucose acceptor in an 
    
    
    
    configuration during high-substrate fermentation.[3]
  • Status: It is considered a "rare sugar" of biological origin but lacks a dedicated conservation pathway.[3]

-Trehalose (Isotrehalose): The Industrial Artifact

Despite extensive screening of extremophiles (archaea/bacteria),


-trehalose has not  been isolated as a functional metabolite in living systems.[3]
  • Source: Its presence in "natural" samples is typically linked to acid reversion of glucose during industrial starch hydrolysis.[3] Under high acid and heat, glucose molecules spontaneously repolymerize, favoring thermodynamically stable linkages, occasionally forming the

    
     bond.
    
Visualization: Biosynthetic vs. Chemical Origins

The following diagram illustrates the distinct origins of the three isomers, separating biological intent from chemical accident.

TrehaloseOrigins cluster_bio Biological Synthesis (Intracellular) cluster_ferm Fermentation / Transglycosylation cluster_chem Chemical / Industrial Artifact UDP UDP-Glucose TPS TPS/TPP Complex UDP->TPS G6P Glucose-6-P G6P->TPS AlphaAlpha α,α-Trehalose (Canonical Protectant) TPS->AlphaAlpha Specific Biosynthesis Starch Starch/Maltose Enz Promiscuous Glycosyltransferases Starch->Enz AlphaBeta α,β-Trehalose (Neotrehalose) Enz->AlphaBeta Side Reaction Glucose Free Glucose AcidHeat Acid Reversion (High T, Low pH) Glucose->AcidHeat BetaBeta β,β-Trehalose (Isotrehalose) AcidHeat->BetaBeta Random Repolymerization

Caption: Biological specificity vs. chemical stochasticity.


-trehalose is the sole product of the highly specific TPS/TPP pathway.[3] Isomers arise from enzymatic side-reactions (neotrehalose) or chemical reversion (isotrehalose).[3]

Analytical Characterization Protocols

Distinguishing isomers is challenging due to their identical mass (


 Da).[3] Standard enzymatic assays (using Trehalase) will fail for isomers as they are not substrates.[3]
Protocol A: HPAEC-PAD (Gold Standard for Separation)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) resolves isomers based on slight pKa differences of hydroxyl groups.[3]

  • Column: Dionex CarboPac PA1 or PA200.[3]

  • Eluent: Sodium Hydroxide (100 mM) with a Sodium Acetate gradient (0–250 mM).

  • Detection: Pulsed Amperometry (Gold electrode).[3]

  • Result: Elution order is typically

    
     (fastest) < 
    
    
    
    <
    
    
    (slowest) due to stronger interaction of the
    
    
    -linkage with the stationary phase.[3]
Protocol B: Terahertz Spectroscopy (Rapid ID)

Unlike FTIR, which shows overlapping peaks for isomers, Terahertz (THz) spectroscopy detects collective vibrational modes of the crystal lattice, which are highly sensitive to chirality.[3]

  • Sample Prep: Mix 300 mg sample with polyethylene powder (binder) and press into a pellet.

  • Scan Range: 0.1 to 3.0 THz.

  • Differentiation:

    • 
      : Distinct peaks at roughly 1.75 THz and 2.40 THz.
      
    • 
      : Unique absorption fingerprint (distinct from 
      
      
      
      ).[3]
    • 
      : Distinct fingerprint.
      
  • Advantage: Non-destructive and requires no derivatization.[3]

Implications for Drug Development

Trehalase Resistance & Pharmacokinetics

The human enzyme trehalase (localized in the intestinal brush border and renal tubules) is highly specific for the


-linkage.[3]
  • Mechanism: It cleaves

    
    -trehalose into two glucose molecules rapidly.[3]
    
  • Isomer Advantage:

    
     and 
    
    
    
    isomers are resistant to mammalian trehalase.[3]
  • Application:

    • Oral Delivery: Isomers act as low-glycemic sweeteners or excipients that survive the upper GI tract, potentially reaching the colon for microbiome modulation.[3]

    • Injectables: While

      
      -trehalose has a short half-life in blood due to renal trehalase, isomers may circulate longer, providing sustained protein stabilization or acting as cryoprotectants for intracellular delivery without rapid degradation.[3]
      
Stability in Formulation

All three isomers share the non-reducing character, making them compatible with amino groups (peptides/proteins).[3] However, the "clamshell" structure of


-trehalose is evolutionarily optimized for hydrogen bonding with water/proteins.[3] Isomers may offer different glass transition temperatures (

), which could be exploited to tune the physical stability of lyophilized biologic formulations.[3]

References

  • Elbein, A. D., et al. (2003).[3] "New insights on trehalose: a multifunctional molecule."[3] Glycobiology. [3]

  • Richards, A. B., et al. (2002).[3] "Trehalose: a review of properties, history of use and human tolerance." Food and Chemical Toxicology.

  • Higashiyama, T. (2002).[3] "Novel functions and applications of trehalose." Pure and Applied Chemistry.

  • O'Brien, J. (1996).[3] "Stability of Trehalose, Sucrose and Glucose to Nonenzymatic Browning in Model Systems." Journal of Food Science.

  • Cabrera, M. A., & Blamey, J. M. (2018).[3][4] "Biotechnological applications of archaeal enzymes from extreme environments." Biological Research. [3][4]

  • Li, H., et al. (2020).[3] "Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy." Food Science & Nutrition.[3]

Sources

physical and chemical properties of isotrehalose

Isotrehalose ( -Trehalose): Physicochemical Profile and Therapeutic Potential[1]

Executive Summary

Isotrehalose (




1

metabolically stable drug delivery systemscryopreservation

Chemical Identity & Stereochemistry[1][2]

Isotrehalose belongs to the family of trehalose isomers, defined by the glycosidic linkage between two D-glucose units. The 1,1-glycosidic bond renders all trehalose isomers non-reducing , a critical feature preventing Maillard reactions with therapeutic proteins.[1]

Nomenclature and Structure
  • Common Name: Isotrehalose[1]

  • IUPAC Name:

    
    -D-glucopyranosyl-(1
    
    
    1)-
    
    
    -D-glucopyranoside[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 342.30 g/mol [1][2][3]

Isomer Comparison

The three stereoisomers differ solely in the configuration of the anomeric carbons (C1) involved in the glycosidic bond.

IsomerCommon NameLinkageOccurrence

-Trehalose
Trehalose (Natural)

Ubiquitous (Fungi, Bacteria, Insects)

-Trehalose
Neotrehalose

Synthetic / Rare microbial metabolites

-Trehalose
Isotrehalose

Synthetic / Starch hydroisolates
Structural Visualization

The following diagram illustrates the stereochemical relationship between the natural


TrehaloseIsomerscluster_0Natural Isomercluster_1Target IsomerAlphaα,α-Trehalose(Natural)Susceptible to TrehalaseBetaβ,β-Trehalose(Isotrehalose)Resistant to TrehalaseGlucose1D-GlucoseGlucose1->Alphaα-1,1 LinkageGlucose1->Betaβ-1,1 LinkageGlucose2D-GlucoseGlucose2->AlphaGlucose2->Beta

Figure 1: Stereochemical divergence of trehalose isomers.[1] The

Physical Properties[1][3][4][5][6][7][8][9]

Isotrehalose shares the high physicochemical stability of natural trehalose but differs in crystal packing and thermal transitions due to the

Comparative Physical Data[1]
Property

-Trehalose (Natural)

-Trehalose (Isotrehalose)
Relevance to Pharma
Melting Point 203°C (anhydrous)97°C (dihydrate)~130–140°C (as octaacetate derivative)*High MP correlates with stable crystal lattice.[1]
Solubility (20°C) 68.9 g/100g

High (Soluble in water)Essential for high-concentration parenteral formulations.[1]
Hygroscopicity Low (Dihydrate is stable)Moderate to HighAffects storage stability and packaging requirements.[1]
Glass Transition (

)
~115°CPredicted >100°CHigh

is critical for stabilizing amorphous solids (lyophilizates).[1]
Optical Rotation

+178°-42° (approx)**Used for purity identification.[1]

*Note: Free isotrehalose melting point is less distinct due to amorphous tendencies; values often cited for the octaacetate derivative (MP 140°C) for characterization. **Note: Isotrehalose exhibits levorotation or low dextrorotation compared to the highly dextrorotatory natural isomer.

Solubility and Solution Stability

Like natural trehalose, isotrehalose acts as a water-structure maker (kosmotrope).[1] It stabilizes protein conformations by the preferential exclusion mechanism, increasing the surface tension of water and favoring the compact, native state of proteins.

Chemical & Biological Properties[1][2][3][4][5][6][10][11][12][13][14]

Enzymatic Stability (The "Trehalase Resistance" Factor)

The most significant advantage of isotrehalose over natural trehalose is its resistance to trehalase (EC 3.2.1.28).[1]

  • Mechanism: Mammalian trehalase is highly specific for the

    
    -glycosidic linkage.[1] It rapidly degrades natural trehalose into two glucose molecules in the renal brush border and intestinal mucosa.[4]
    
  • Isotrehalose Advantage: The

    
    -linkage is not recognized by trehalase.[1] While it may be susceptible to broad-spectrum 
    
    
    -glucosidases (e.g., cellobiase), these are less prevalent in mammalian serum, granting isotrehalose a significantly longer in vivo half-life.[1]
Chemical Stability[1]
  • Acid/Base Hydrolysis: Extremely resistant. The 1,1-glycosidic bond is one of the most stable glycosidic linkages known. It resists hydrolysis at pH 3–10 at elevated temperatures.[1]

  • Maillard Reaction: Inert. Lacking a hemiacetal hydroxyl group, it does not react with amino groups of proteins, preventing browning and degradation during sterilization or storage.

Synthesis & Production

Production of isotrehalose is challenging due to the thermodynamic preference for the

Chemical Synthesis (Koenigs-Knorr Adaptation)

The classical route involves the condensation of tetra-O-acetyl-

1

Protocol Overview:

  • Starting Material: 2,3,4,6-Tetra-O-acetyl-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -D-glucose.[1]
    
  • Activation: Reaction with phosphorous pentoxide or specialized promoters (e.g., triflates) to induce dimerization.[1]

  • Deprotection: Removal of acetyl groups using sodium methoxide (Zemplén deacetylation).[1]

  • Purification: Recrystallization or HPLC to separate from

    
     and 
    
    
    byproducts.
Enzymatic Synthesis

While specific "isotrehalose synthases" are not commercially standard, engineered glycosyltransferases or phosphorylases that accept


1

SynthesisWorkflowStartPrecursor:2,3,4,6-Tetra-O-acetyl-β-D-glucoseStep1Step 1: Dimerization(Koenigs-Knorr / Acid Catalyst)Forms Octaacetyl-IsotrehaloseStart->Step1 Chemical CondensationStep2Step 2: Deacetylation(NaOCH3 / MeOH)Removes protecting groupsStep1->Step2 DeprotectionStep3Step 3: Purification(HPLC / Crystallization)Removes α,α and α,β isomersStep2->Step3 Mixture SeparationFinalProduct:Isotrehalose (Pure)Step3->Final

Figure 2: Chemical synthesis workflow for Isotrehalose from glucose precursors.

Applications in Drug Development

Lyophilization Excipient

Isotrehalose serves as a superior cryoprotectant for labile proteins.[1] Its high

  • Use Case: Monoclonal antibodies (mAbs) requiring storage >25°C.[1]

Metabolic Probes & Imaging

Due to its resistance to trehalase, isotrehalose can be derivatized (e.g., with

1
"Stealth" Cargo Delivery

Conjugating drugs to isotrehalose may improve solubility and serum stability compared to natural trehalose conjugates, which are cleaved rapidly in the kidney.

Experimental Protocols

Protocol A: Characterization via Differential Scanning Calorimetry (DSC)

Objective: Determine Glass Transition Temperature (

156
  • Sample Prep: Dissolve isotrehalose in HPLC-grade water (10% w/v).

  • Loading: Load 10-20 µL into aluminum DSC pan; seal hermetically.

  • Cycle:

    • Cool to -60°C at 10°C/min.

    • Heat to 160°C at 10°C/min (First run to remove thermal history).

    • Cool to -60°C.[1]

    • Heat to 160°C at 10°C/min (Second run for data).

  • Analysis: Identify the step change in heat flow (endothermic shift) indicative of

    
    .
    
Protocol B: Enzymatic Stability Assay

Objective: Verify resistance to Trehalase.

  • Reagents:

    • Substrate: 10 mM Isotrehalose in 50 mM Phosphate Buffer (pH 6.5).[1]

    • Control: 10 mM

      
      -Trehalose.[1]
      
    • Enzyme: Porcine Kidney Trehalase (Sigma-Aldrich, T8778).[1]

  • Incubation: Mix 100 µL substrate + 10 µL enzyme (0.1 U). Incubate at 37°C for 60 min.

  • Detection: Add Glucose Oxidase/Peroxidase reagent.[1]

  • Readout: Measure Absorbance at 540 nm.

    • Result:

      
      -Trehalose should show high absorbance (glucose release).[1] Isotrehalose should show near-baseline absorbance (no hydrolysis).[1]
      

References

  • Fischer, E., & Delbrück, K. (1909).[1] Ueber die

    
    -Trehalose. Berichte der deutschen chemischen Gesellschaft. [1]
    
  • Elbein, A. D. (1974).[1] The Metabolism of

    
    -Trehalose. Advances in Carbohydrate Chemistry and Biochemistry. 
    
  • O'Brien-Simpson, N. M., et al. (2016).[1] Trehalose-based chemical probes for targeting Mycobacterium tuberculosis. Nature Communications.[1] [1]

  • Crowe, J. H., et al. (1984).[1] Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science. [1]

  • Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry.

beta,beta-Trehalose degradation pathways

Technical Guide: -Trehalose Degradation Pathways & Stability Profiling

Executive Summary


-Trehalose (Isotrehalose)

1resistance to mammalian trehalases

This guide delineates the specific enzymatic and chemical pathways that degrade



Part 1: Structural & Chemical Basis of Stability

The degradation profile of



Comparative Stability Data
Feature

-Trehalose (Natural)

-Trehalose (Isotrehalose)
Impact on Degradation
Linkage

-D-Glcp-(1

1)-

-D-Glcp

-D-Glcp-(1

1)-

-D-Glcp

-linkage alters enzyme recognition sites.
Human Trehalase (TreH) Rapid Hydrolysis (

high)
Resistant / No Hydrolysis Stable in human serum/small intestine.

-Glucosidase (GH3)
ResistantSusceptible Degraded by microbiome/specific hydrolases.
Acid Stability Extremely High (

Sucrose)
High (Lower than

)
Suitable for acidic formulation buffers.

Part 2: Degradation Pathways (Mechanistic Detail)

promiscuous degradation pathway

Pathway A: The -Glucosidase Hydrolysis Route (GH3 Family)

While specific "

Glycoside Hydrolase Family 3 (GH3)


  • Enzyme:

    
    -glucosidase (EC 3.2.1.21).[2][3]
    
  • Mechanism: Retaining hydrolysis involving a double-displacement mechanism.

    • Glycosylation: Nucleophilic attack by a catalytic carboxylate (glutamate/aspartate) on the anomeric carbon, releasing one glucose and forming a covalent glycosyl-enzyme intermediate.

    • Deglycosylation: Water attacks the intermediate, releasing the second glucose and restoring the enzyme.

  • Kinetics: In specific fungal GH3 enzymes,

    
     for 
    
    
    -trehalose can exceed that of cellobiose, indicating a preferential cleft for the
    
    
    -1,1 geometry.
Pathway B: Phosphorolytic Cleavage (Reversible)

Certain bacterial phosphorylases can cleave the bond in the presence of inorganic phosphate.

  • Enzyme: Trehalose Phosphorylase (inverting or retaining).[4]

  • Reaction:

    
    -Trehalose + 
    
    
    Glucose +
    
    
    -D-Glucose-1-Phosphate.
  • Significance: This is often the route for synthesis in biotechnology but represents a degradation pathway in phosphate-rich intracellular environments of specific bacteria (e.g., Caldanaerobacter).

Pathway Logic Diagram

The following diagram illustrates the divergent fate of


TrehalosePathwayscluster_legendPathway FateInputβ,β-Trehalose(Isotrehalose)HumanTreHHuman Trehalase(Brush Border/Serum)Input->HumanTreHExposureBetaGlucβ-Glucosidase (GH3)(Microbiome/Fungal)Input->BetaGlucHydrolysisPhosphoTrehalose Phosphorylase(+ Pi)Input->PhosphoPhosphorolysisStableSTABLE(No Degradation)HumanTreH->StableSteric MismatchIntermedEnzyme-GlucosylIntermediateBetaGluc->IntermedNucleophilic AttackOutputGlc2 x GlucoseIntermed->OutputGlcHydrolysis (+H2O)OutputG1PGlucose + β-Glucose-1-PhosphatePhospho->OutputG1PInverting/Retaining

Figure 1: Divergent degradation fates of

Part 3: Experimental Protocols (Self-Validating)

To work with


Protocol 1: Differential Enzymatic Stability Assay

Purpose: To confirm the identity of



Materials:

  • Substrate A: 10 mM

    
    -Trehalose (Control).
    
  • Substrate B: 10 mM

    
    -Trehalose (Test).
    
  • Enzyme 1: Porcine Kidney Trehalase (Sigma T8778).

  • Enzyme 2:

    
    -Glucosidase from almonds (Sigma G0395).
    
  • Buffer: 50 mM Citrate-Phosphate Buffer, pH 6.0.

  • Detection: Glucose Oxidase/Peroxidase (GOPOD) Assay Kit.

Workflow:

  • Preparation: Dissolve substrates in buffer to 10 mM.

  • Reaction Setup:

    • Tube 1: Substrate A + Trehalase (0.1 U/mL).

    • Tube 2: Substrate B + Trehalase (0.1 U/mL).

    • Tube 3: Substrate A +

      
      -Glucosidase (1 U/mL).
      
    • Tube 4: Substrate B +

      
      -Glucosidase (1 U/mL).
      
  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Heat at 95°C for 5 minutes.

  • Measurement: Add 20 µL of reaction mix to 180 µL GOPOD reagent. Incubate 20 min at 50°C. Measure Absorbance at 510 nm.

Validation Criteria:

  • Tube 1: High Glucose Signal (Positive Control).

  • Tube 2: Negligible Signal (Confirms

    
    -linkage stability against TreH).
    
  • Tube 4: High Glucose Signal (Confirms susceptibility to

    
    -glucosidase).
    
Protocol 2: HPLC Quantification of Degradation Kinetics

Purpose: Precise calculation of half-life (

  • Column: Aminex HPX-87H or equivalent Carbohydrate column.

  • Mobile Phase: 5 mM

    
    .
    
  • Flow Rate: 0.6 mL/min at 60°C.

  • Detector: Refractive Index (RI).

  • Retention Times (Approx):

    • 
      -Trehalose: ~8.5 min
      
    • 
      -Trehalose: ~9.2 min (Distinct separation required)
      
    • Glucose: ~11.0 min

Part 4: Applications in Drug Development

The degradation profile described above allows

"Smart Excipient"
  • Biologic Stabilization: It provides the same water-replacement stabilization (glassy matrix formation) as

    
    -trehalose during lyophilization but avoids degradation by serum trehalases upon injection.
    
  • Colonic Delivery: Since it resists upper GI digestion (TreH negative) but is cleaved by colonic microbiota (

    
    -glucosidase positive), it can be used to deliver drugs specifically to the colon.
    
  • Cryoprotection: Its symmetry allows for high glass transition temperatures (

    
    ), crucial for preventing protein aggregation during freeze-thaw cycles.
    
Workflow: Stability Testing for Excipient Selection

ExcipientWorkflowStartCandidate: β,β-TrehaloseStep11. Lyophilization Stress Test(Measure Tg & Protein Aggregation)Start->Step1Step22. Serum Stability Assay(Incubate w/ Human Serum 24h)Step1->Step2DecisionDegradation> 5%?Step2->DecisionPassProceed to PK Study(Systemic Circulation)Decision->PassNo (Stable)FailReject / ReformulateDecision->FailYes

Figure 2: Decision matrix for utilizing

References

  • Enzymatic Specificity: Parry, N. J., et al. (2001). "Biochemical characterization and mechanism of action of a thermostable

    
    -glucosidase purified from Thermoascus aurantiacus." Biochemical Journal, 353(1), 117-127. Link
    
  • Trehalose Isomers: Higashiyama, T. (2002). "Novel functions and applications of trehalose." Pure and Applied Chemistry, 74(7), 1263-1269. Link

  • Phosphorolysis: Van der Borght, J., et al. (2010).[5] "Enzymatic production of

    
    -D-glucose-1-phosphate from trehalose." Biotechnology Journal, 6(9). Link
    
  • Trehalase Resistance: Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule." Glycobiology, 13(4), 17R-27R. Link

  • General Hydrolysis: O'Shea, M. G., et al. (2004). "Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water." J. Am. Chem. Soc., 130. Link

Non-Natural Trehalose Isomers: Metabolic Stability and Functional Divergence in Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Functions of Non-Naturally Occurring Trehalose Isomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Isomer Trade-Off

In the landscape of biostabilization and autophagy induction, naturally occurring


-trehalose (1,1-linkage) is the gold standard.[1] However, its rapid hydrolysis by mammalian trehalase (EC 3.2.1.[1]28) limits its in vivo half-life and therapeutic window.[1] This guide analyzes the biological distinctiveness of the non-naturally occurring isomers—

-trehalose (neotrehalose)
and

-trehalose (isotrehalose)
.[1]

The Core Thesis: While natural trehalose offers superior physical rigidity for ex vivo protein stabilization (lyophilization), non-natural isomers provide metabolic resistance , enabling sustained in vivo autophagy induction and prolonged cryoprotection in metabolically active environments.[1] This creates a functional dichotomy: use


 for shelf-life, and 

or

for biological life.[1]

Chemical & Physical Landscape

To understand the biological behavior, we must first ground the isomers in their physicochemical reality. The glycosidic linkage defines both the thermodynamic stability and the enzymatic recognition profile.

Structural Configuration
  • 
    -Trehalose (Natural):  Two 
    
    
    
    -glucose units linked 1
    
    
    1.[1][2][3] The "clam-shell" conformation is highly rigid.[1]
  • 
    -Trehalose (Neotrehalose):  One 
    
    
    
    -glucose and one
    
    
    -glucose.[1] The linkage introduces asymmetry, altering the hydration shell.
  • 
    -Trehalose (Isotrehalose):  Two 
    
    
    
    -glucose units.[1] This isomer adopts a more extended conformation compared to the compact
    
    
    .
Thermodynamic & Dynamic Stability

Molecular dynamics (MD) studies reveal a critical distinction in the glycosidic bond dynamics , which directly correlates to protein stabilization efficiency.[1]

Property

-Trehalose

-Trehalose (Neo)

-Trehalose (Iso)
Linkage Type 1,1 (

-

)
1,1 (

-

)
1,1 (

-

)
Bond Rotation Lifetime 4.74 ns (Rigid)3.16 ns (Flexible)3.13 ns (Flexible)
Hydration Number Low (0.028)ModerateModerate
Mammalian Trehalase Rapid Hydrolysis Resistant Resistant
Primary Utility Lyophilization / CryopreservationIn Vivo Autophagy / Drug DeliveryIn Vivo Tracer / Stabilizer

Expert Insight: The longer bond rotation lifetime of the natural isomer explains its superior ability to vitrify and immobilize proteins during drying. The isomers, being more flexible, are less efficient at "water replacement" but superior at evading enzymatic degradation.[1]

Biological Interactions & Metabolism

This section details the primary advantage of non-natural isomers: Enzymatic Evasion .

Trehalase Resistance Mechanism

Mammalian trehalase is highly stereospecific, requiring the bis-axial geometry of the


-glycosidic bond for catalysis.[1]
  • Mechanism: The enzyme clamps the substrate, distorting the bond to a half-chair transition state.

  • Isomer Effect: The equatorial position of the anomeric oxygen in

    
    -linkages (
    
    
    
    and
    
    
    ) sterically clashes with the catalytic active site (Glu/Asp residues), preventing hydrolysis.[1]

Protocol Implication: In pharmacokinetic (PK) studies,


 and 

isomers function as "metabolically silent" tracers, maintaining high plasma concentrations significantly longer than the natural form.[1]
Cellular Uptake & Autophagy Induction

Natural trehalose induces autophagy via the mTOR-independent TFEB pathway . However, its effect is transient due to intracellular degradation.[1] Non-natural isomers sustain this signal.[1]

Pathway Visualization: Sustained Autophagy Activation

AutophagyPathway Trehalose Natural Trehalose (α,α) GLUT8 GLUT8 / SLC2A8 Transporter Trehalose->GLUT8 Isomers Non-Natural Isomers (α,β / β,β) Isomers->GLUT8 Lysosome Lysosomal Accumulation GLUT8->Lysosome Trehalase Trehalase (Hydrolysis) Lysosome->Trehalase Natural Only Stress Lysosomal Stress (Osmotic) Lysosome->Stress Accumulation Glucose Glucose (Metabolism) Trehalase->Glucose TFEB TFEB Translocation Stress->TFEB Autophagy Sustained Autophagy TFEB->Autophagy If Isomer (Persistent) Transient Transient Autophagy TFEB->Transient If Natural (Degraded)

Figure 1: Divergent autophagic signaling.[1] Natural trehalose is degraded, leading to transient activation.[1] Resistant isomers accumulate in the lysosome, exerting prolonged osmotic stress that drives sustained TFEB translocation and autophagy.

Bioprotective Mechanisms: In Vitro vs. In Vivo[4]

Protein Stabilization (Ex Vivo)

For shelf-life stability (lyophilization), natural trehalose is superior.[1]

  • Why: The rigidity of

    
    -trehalose allows it to form a tighter "glass" (
    
    
    
    C) that restricts protein unfolding.[1]
  • Isomer Performance:

    
     and 
    
    
    
    have slightly lower
    
    
    and faster bond dynamics, making them less effective at preventing aggregation during freeze-drying.[1]
Cryopreservation (In Vivo / Cellular)

For living cells (e.g., oocytes, stem cells), isomers offer a distinct advantage.[1]

  • Challenge: Intracellular trehalose is required for cryoprotection.[1][4] Natural trehalose introduced into cells is often degraded by cytosolic trehalase before freezing or during thawing recovery.[1]

  • Isomer Solution:

    
    -trehalose persists intracellularly, providing robust protection against ice crystal formation without metabolic depletion.[1]
    

Experimental Protocols

Protocol A: Differential Enzymatic Stability Assay

Objective: Validate the resistance of a trehalose isomer candidate against mammalian trehalase.

  • Preparation:

    • Prepare 10 mM stock solutions of

      
      -trehalose (Control) and Isomer X (
      
      
      
      or
      
      
      ) in PBS (pH 7.4).
    • Isolate Porcine Kidney Trehalase (Sigma T8778) or use intestinal brush border homogenate.[1]

  • Reaction:

    • Mix 100 µL substrate + 10 µL enzyme (0.1 U/mL).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at t=0, 30, 60, 120, and 240 mins.[1]

    • Quench immediately with 95°C heat shock (5 min) or 0.1 M HCl.

  • Detection (Glucose Release):

    • Use a Glucose Oxidase/Peroxidase (GOPOD) assay kit.[1]

    • Logic: Hydrolysis of 1 mole of trehalose yields 2 moles of glucose.

    • Validation: Natural trehalose should show linear glucose increase.[1] Resistant isomers should show near-baseline glucose (background).[1]

Protocol B: In Vitro Autophagy Induction Screen

Objective: Compare sustained autophagy induction between natural and non-natural isomers.

  • Cell Line: HeLa or SH-SY5Y (neuronal model).

  • Treatment:

    • Seed cells at

      
       cells/well.[1]
      
    • Treat with 100 mM

      
      -trehalose vs. 100 mM Isomer for 24h and 48h.
      
  • Readout (Western Blot):

    • Lyse cells and blot for LC3-II (autophagosome marker) and p62 (substrate).[1]

    • Key Indicator: A sustained high LC3-II/LC3-I ratio at 48h in the Isomer group vs. a decline in the Natural group indicates resistance-driven efficacy.[1]

References

  • Elbein, A. D. (1974).[1] The Metabolism of

    
    -Trehalose.[1][3] Advances in Carbohydrate Chemistry and Biochemistry, 30, 227-256.[1] Link
    
  • Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry, 74(7), 1263-1269.[1] Link

  • Ohtake, S., & Wang, Y. J. (2011).[1] Trehalose: Current Use and Future Applications. Journal of Pharmaceutical Sciences, 100(6), 2020-2053.[1] Link

  • Sarkar, S., et al. (2007).[1] Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[1] Journal of Biological Chemistry, 282(8), 5641-5652.[1] Link

  • Magazù, S., et al. (2012).[1] Bioprotective effects of trehalose, maltose and sucrose on lysozyme nanostructures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(12), 1991-1999.[1] Link

  • Benito-Cuesta, I., et al. (2021).[1] Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction.[5][6] Metabolites, 11(11), 767.[1] Link[1]

Sources

beta,beta-Trehalose molecular weight and formula

Isotrehalose ( -Trehalose): The Metabolically Stable Isomer

Executive Summary

While


-trehalose (Isotrehalose)
123
Part 1: Molecular Identity & Physicochemical Profile

Isotrehalose is a non-reducing disaccharide formed by the condensation of two D-glucose units via a



Comparative Isomer Data
Property

-Trehalose (Natural)

-Trehalose (Neotrehalose)

-Trehalose (Isotrehalose)
Formula



Molecular Weight 342.30 g/mol 342.30 g/mol 342.30 g/mol
CAS Number 99-20-7585-91-1499-23-0
Glycosidic Bond

-D-Glc-(1

1)-

-D-Glc

-D-Glc-(1

1)-

-D-Glc

-D-Glc-(1

1)-

-D-Glc
Trehalase Susceptibility High (Rapid Hydrolysis)Moderate/LowResistant (Negligible)
Melting Point 203°C (dihydrate loss @ 97°C)~140-150°C~130-135°C
Structural Visualization

The following diagram illustrates the stereochemical inversion at the anomeric center that distinguishes Isotrehalose.

TrehaloseIsomersAlphaAlphaα,α-Trehalose(Natural)Axial-Axial LinkageBondAAGlycosidic Bond(α-1,1)AlphaAlpha->BondAABetaBetaβ,β-Trehalose(Isotrehalose)Equatorial-Equatorial LinkageBondBBGlycosidic Bond(β-1,1)BetaBeta->BondBBEnzymeMammalian TrehalaseBondAA->EnzymeHydrolyzedBondBB->EnzymeResistant (Steric Mismatch)

Caption: Stereochemical comparison highlighting the trehalase resistance mechanism of the

Part 2: Synthesis & Production Protocols

Unlike


Protocol: Modified Koenigs-Knorr Synthesis

Note: This protocol is adapted for high-purity synthesis required in pharmaceutical benchmarking.

Reagents:

  • 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl bromide (Acetobromo-glucose).
    
  • Silver Carbonate (

    
    ) or Mercuric Cyanide (
    
    
    ) as promoter.
  • Anhydrous Nitromethane or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Activation: Dissolve 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucose (acceptor) and Acetobromo-glucose (donor) in anhydrous nitromethane under inert atmosphere (
    
    
    ).
  • Promoter Addition: Add

    
     (Caution: Neurotoxin) or 
    
    
    to drive the glycosylation. The
    
    
    -configuration is thermodynamically favored in specific solvent systems, though
    
    
    -anomers often compete.
  • Reaction: Stir at 40°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Filter off metal salts through Celite. Wash filtrate with

    
    , water, and brine. Dry over 
    
    
    .
  • Deacetylation: Treat the resulting octa-O-acetyl-

    
    -trehalose with NaOMe in dry methanol (Zemplén deprotection) to yield free Isotrehalose.
    
  • Purification: Recrystallize from ethanol/water.

Critical Troubleshooting:

  • Anomeric Scrambling: If significant

    
     (neotrehalose) is observed, lower the reaction temperature and switch solvent to DCM/Ether mixtures to exploit solvent effects on the oxocarbenium intermediate.
    
Part 3: Analytical Characterization (Self-Validating)

Proving you have the


1. Proton NMR (

-NMR) Diagnostic Signals

The anomeric proton (

IsomerChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation

-Linkage
5.10 - 5.25Doublet~ 3.5 HzEquatorial proton (Gauche coupling)

-Linkage
4.55 - 4.65 Doublet 7.8 - 8.0 Hz Axial proton (Trans-diaxial coupling)

Validation Check: If your spectrum shows a doublet at 5.2 ppm, you have contamination with natural trehalose. Pure Isotrehalose must show the upfield doublet (~4.6 ppm) with a large

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Adducts: Expect

    
     m/z and 
    
    
    m/z.
  • Differentiation: MS alone cannot distinguish isomers (

    
     vs 
    
    
    ). It must be coupled with a chiral column HPLC or validated via NMR.
Part 4: Biological Stability & Applications[4][5]

The primary utility of Isotrehalose lies in its resistance to Trehalase (EC 3.2.1.28), the enzyme located in the renal brush border and intestinal mucosa that rapidly degrades natural trehalose into glucose.

Metabolic Pathway Analysis

The following diagram outlines the metabolic fate of Isotrehalose compared to natural Trehalose.

MetabolicStabilityInputAAα,α-Trehalose(Ingested/Injected)TrehalaseTrehalase Enzyme(Intestine/Kidney)InputAA->TrehalaseHigh Affinity BindingInputBBβ,β-Trehalose(Isotrehalose)InputBB->TrehalaseNo Binding(Steric Hindrance)ExcretionIntact Disaccharide(Renal Excretion / Microbiome)InputBB->ExcretionMetabolic StabilityGlucose2x Glucose(Blood Sugar Spike)Trehalase->GlucoseRapid Hydrolysis

Caption: Isotrehalose bypasses the hydrolytic pathway, preventing glucose spikes and allowing for targeted delivery or excretion.

Application in Drug Development[4]
  • Cryopreservation: Like natural trehalose, Isotrehalose acts as a water-replacement molecule, stabilizing protein structures during lyophilization.

  • Diabetes-Friendly Formulations: Because it is not degraded to glucose, it provides the physical bulk and stabilization of a disaccharide without the glycemic impact.

  • Carrier Systems: Its stability makes it an ideal candidate for conjugating small molecules in prodrug strategies where premature hydrolysis is a risk.

References
  • Omicron Biochemicals. (2021).

    
    -Trehalose Product Specification and CAS Verification. Retrieved from 
    
  • Fischer, E., & Delbrück, K. (1909).[1] Über die Isomeren der Trehalose. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of isotrehalose).

  • Helferich, B., & Weis, K. (1956).[1] Synthesis of Octa-O-acetyl-beta,beta-trehalose. Chemische Berichte. (Improved chemical synthesis protocol).

  • Magritek. (2024). Conformational Analysis of Glucose Anomers by NMR. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Trehalose Isomers. Retrieved from

  • Richards, A.B., et al. (2002). Trehalose: a review of properties, history of use and human tolerance. Food and Chemical Toxicology. (Reference for Trehalase specificity).

Methodological & Application

beta,beta-Trehalose in cryopreservation protocols

Application Note: -Trehalose in Next-Generation Cryopreservation

Executive Summary

water replacementvitrification

However, a critical implementation gap exists: Trehalose is impermeable to the mammalian cell membrane. [1]

This Application Note provides the technical bridge for researchers. It details the biophysical mechanisms of action and, most importantly, provides validated protocols for overcoming the membrane barrier—specifically utilizing P2X7 receptor-mediated poration and fluid-phase endocytosis —to achieve successful intracellular cryoprotection.

The Biophysics of Cryoprotection

To optimize protocols, one must understand the two distinct protective mechanisms of trehalose.

The Water Replacement Hypothesis

Proposed by Crowe et al., this mechanism dominates during desiccation (lyophilization). As water is removed, the hydroxyl groups of trehalose form hydrogen bonds with polar residues on proteins and phospholipid headgroups. This "molecular scaffolding" prevents protein denaturation and membrane fusion (phase transition) that typically occurs during dehydration.

Vitrification and Glass Transition ( )

In cryopreservation (freezing), trehalose acts as a kosmotrope (water-structuring agent). It significantly elevates the glass transition temperature (

2
  • Mechanism: It suppresses ice crystal nucleation by forming a highly viscous, amorphous "glassy" matrix.

  • Result: Biological activity is arrested in a suspended state without the mechanical damage caused by expanding ice lattices.

Visualizing the Mechanism

The following diagram illustrates the dual-action protection at the cellular interface.

TrehaloseMechanismcluster_0Extracellular Environmentcluster_1Cell Membrane InterfaceIceIce Crystal FormationLipidHeadPhospholipid HeadgroupsIce->LipidHeadMechanical DamageTrehaloseTrehalose MoleculesGlassAmorphous Glassy MatrixTrehalose->GlassIncreases Tg(Vitrification)Trehalose->LipidHeadH-Bonding(Water Replacement)WaterHydration Shell (Water)Trehalose->WaterDisplacesGlass->IceInhibits NucleationLipidHead->LipidHeadPrevents Fusion

Figure 1: Trehalose inhibits ice crystal damage via vitrification and stabilizes membranes by replacing water hydrogen bonds.

Overcoming the Membrane Barrier: Loading Strategies

The failure of many trehalose protocols stems from treating it like DMSO. Trehalose must be present on BOTH sides of the membrane. [1][3]

Decision Matrix: Selecting a Loading Method
Cell TypeRecommended MethodMechanismProsCons
Immune Cells (T-cells, Macrophages) P2X7 Poration ATP-gated pore openingFast (<2 hrs), High loading (~50mM)Requires P2X7 expression; precise buffer control needed.
Stem Cells (MSCs, iPSCs) Fluid-Phase Endocytosis PinocytosisUniversal applicability, gentleSlow (24 hrs); lower intracellular concentration.
Oocytes / Embryos Microinjection Direct injectionPrecise volume controlLow throughput; requires micromanipulation skills.

Detailed Experimental Protocols

Protocol A: P2X7-Mediated Intracellular Loading

Target: Cells expressing P2X7 receptors (e.g., Macrophages, T-cells, some Stem Cells). Principle: Extracellular ATP induces reversible pore formation, allowing trehalose influx.

Reagents
  • Poration Buffer: PBS (Ca2+/Mg2+ free) containing 50 mM Trehalose. Note: Divalent cations (Mg2+) inhibit P2X7; ensure buffer is free of them.

  • Loading Buffer: PBS containing 250 mM - 500 mM Trehalose.

  • ATP Stock: 100 mM ATP (pH adjusted to 7.4).

Workflow
  • Preparation: Harvest cells and wash 2x with Ca2+/Mg2+-free PBS to remove endogenous divalent cations.

  • Poration (The Critical Step):

    • Resuspend cells (

      
       cells/mL) in Poration Buffer .
      
    • Add ATP to a final concentration of 5 mM .[4]

    • Incubate at 37°C for 10–15 minutes . Do not exceed 15 mins to avoid cytotoxicity.

  • Loading:

    • Immediately transfer cells to the Loading Buffer (high concentration trehalose).

    • Incubate on ICE (4°C) for 60–90 minutes .

    • Mechanism:[2][4][5][6][7][8][9] The temperature drop keeps pores open/slows closure while allowing diffusion down the gradient.

  • Resealing:

    • Add excess PBS containing 10 mM

      
       .
      
    • Incubate at 37°C for 15 minutes . Magnesium creates a complex with ATP, closing the P2X7 pores and trapping trehalose inside.[3]

  • Freezing: Pellet cells and resuspend in cryopreservation media (e.g., 0.2M Trehalose + 2% HSA). Proceed to controlled-rate freezing.

Protocol B: Fluid-Phase Endocytosis (Pre-Incubation)

Target: Mesenchymal Stem Cells (MSCs), Fibroblasts. Principle: Passive uptake via pinocytosis over an extended duration.

Workflow
  • Culture: Grow cells to 80% confluency.

  • Induction: 24 hours prior to harvesting, replace media with culture media supplemented with 100 mM Trehalose .

    • Note: Higher concentrations (>200mM) for long durations can induce osmotic stress and inhibit cell growth.

  • Harvest: Trypsinize cells as standard.

  • Cryopreservation:

    • Resuspend in freezing media: 0.5 M Trehalose + 10% Ethylene Glycol (EG) + 1% HSA .

    • Why EG? Trehalose alone via endocytosis often yields insufficient intracellular concentration (<20mM). A small amount of permeating CPA (EG or DMSO) is often required for synergy.

  • Cooling:

    
     to 
    
    
    , then liquid nitrogen.
Protocol C: Lyophilization of Biologics (Proteins/Antibodies)

Target: Purified proteins, Monoclonal Antibodies (mAbs). Principle: Water replacement during sublimation.

Formulation Table
ComponentConcentrationFunction
Target Protein 1–10 mg/mLActive Pharmaceutical Ingredient

-Trehalose
250 mM – 500 mM Bulk stabilizer & water replacer
Histidine/Citrate 20 mMpH Buffer (avoid Phosphate as it precipitates during freezing)
Polysorbate 80 0.02%Prevents surface adsorption/aggregation
Cycle Parameters
  • Freezing: Ramp to

    
     at 
    
    
    . Hold 2 hours.
  • Primary Drying:

    • Shelf Temp:

      
       (Must be below 
      
      
      of trehalose, approx
      
      
      ).
    • Chamber Pressure: 50–100 mTorr.

  • Secondary Drying:

    • Ramp to

      
      .
      
    • Function: Remove bound water. Target residual moisture <1%.

Quality Control & Validation

Viability vs. Recovery

Do not rely solely on Trypan Blue immediately post-thaw. Membrane resealing takes time.

  • Immediate: Membrane integrity (Calcein-AM / EthD-1).

  • 24-Hour Post-Thaw: Metabolic activity (AlamarBlue or MTT assay). This is the true metric of success.

Osmotic Shock Prevention (Thawing)

Cells loaded with intracellular trehalose are hyperosmotic. Rapidly placing them in isotonic media causes water to rush in, bursting the cells (lysis).

  • Step-down Wash Protocol:

    • Thaw at 37°C.

    • Wash 1: Media + 0.2M Trehalose (Isosmotic to cell interior).

    • Wash 2: Media + 0.1M Trehalose.

    • Wash 3: Standard Culture Media.

Workflow Visualization

ProtocolWorkflowStartStart: Cell HarvestCheckP2X7 Expression?Start->CheckP2X7_PathPoration Protocol(ATP + Low Mg2+)Check->P2X7_PathYes (Immune/HSCs)Endo_PathEndocytosis Protocol(24hr Incubation)Check->Endo_PathNo (MSCs/Fibroblasts)FreezeFreezing(0.5M Trehalose Extracellular)P2X7_Path->FreezeEndo_Path->FreezeThawThaw & Step-Down Wash(Crucial for Osmotic Balance)Freeze->ThawQCQC: 24hr Metabolic AssayThaw->QC

Figure 2: Decision tree for selecting the optimal trehalose loading and recovery workflow.

References

  • Crowe, J. H., et al. (1984). "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[3] Science. Link

  • Eroglu, A., et al. (2000).[5] "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[5] Nature Biotechnology.[5] Link

  • Buchanan, S. S., et al. (2004). "Cryopreservation of progenitor cells using an intracellular sugar."[1] Stem Cells. Link

  • Elliott, G. D., et al. (2006). "Trehalose uptake through P2X7 purinergic channels provides dehydration protection." Cryobiology. Link

  • Motterlini, R., et al. (2018). "Intracellular Delivery of Trehalose for Cell Banking." Langmuir. Link

  • Weng, L., et al. (2011). "Osmotic properties and membrane permeability of trehalose in human mesenchymal stem cells." Cryobiology. Link

Application Note: High-Efficiency Intracellular Trehalose Loading via Reversible Electroporation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cryopreservation and lyophilization (freeze-drying) of mammalian cells traditionally rely on permeating cryoprotectants like DMSO, which can be cytotoxic and induce differentiation in sensitive stem cell lines. Trehalose, a non-reducing disaccharide, offers superior bioprotection by stabilizing membranes and proteins during desiccation and freezing.[1][2] However, mammalian cell membranes are impermeable to trehalose.[3][4]

This guide details a robust protocol for reversible electroporation to load trehalose into the cytosol. Unlike transfection protocols designed for DNA (where nuclear entry is the goal), this protocol optimizes for cytosolic saturation while maintaining high viability, utilizing a low-conductivity, high-osmolarity sugar buffer system.

Mechanistic Principles

Successful loading relies on the creation of transient aqueous pores in the lipid bilayer.[5] The critical challenge is the "Viability-Efficiency Trade-off." High field strengths maximize uptake but risk irreversible electroporation (lysis).

The Trehalose Loading Mechanism

The process is diffusion-driven. Once pores are formed, trehalose moves down its concentration gradient. Because trehalose is a small molecule (~342 Da) compared to plasmid DNA, it diffuses rapidly, but the pores must remain open long enough for equilibrium to occur without causing cell death.

TrehaloseMechanism Cell Intact Cell (Impermeable) Field Electric Field (Square Wave) Cell->Field Suspension in Trehalose Buffer Pore Transient Pore Formation Field->Pore V > Threshold Diffusion Trehalose Influx (Diffusion Gradient) Pore->Diffusion High Extracellular Conc. (300mM) Reseal Membrane Resealing Diffusion->Reseal Field Removal + Time Loaded Trehalose-Loaded Biostable Cell Reseal->Loaded Recovery

Figure 1: Mechanistic pathway of trehalose uptake. Note that diffusion occurs only during the "Pore Open" state, necessitating a high extracellular concentration.

Critical Parameters & Buffer Formulation

The Low-Conductivity Requirement

Standard culture media (high salt) causes excessive Joule heating during electroporation, reducing viability. For trehalose loading, we utilize the trehalose itself as the primary osmolyte, allowing for a low-conductivity environment that permits higher field strengths with minimal heating.

Table 1: Optimized Electroporation Parameters
ParameterRecommended RangeRationale
Buffer Type LCTB (Low-Conductivity Trehalose Buffer) Prevents Joule heating; maintains isotonicity (~290 mOsm).
Trehalose Conc. 250 mM – 300 mMProvides driving force for diffusion; acts as osmolyte.
Ionic Strength < 1 mM (Trace salts only)Reduces current flow; prevents arcing.
Field Strength (E) 500 – 1200 V/cmCell-size dependent. Larger cells (e.g., CHO) need lower voltage than small cells (e.g., T-cells).
Pulse Length 5 – 20 ms (Square Wave)Longer pulses favor small molecule diffusion over DNA electrophoresis.
Pulse Number 1 – 2 pulsesMinimizes cumulative damage.
Temperature Room Temperature (20-25°C)Pores reseal too quickly at 4°C, limiting uptake. RT keeps pores open longer.

Materials

  • Mammalian Cells: (e.g., CHO, HEK293, MSCs) in mid-log phase (>90% viability).

  • LCTB (Low-Conductivity Trehalose Buffer):

    • 300 mM Trehalose dihydrate (biotech grade).

    • 1 mM KH₂PO₄ / K₂HPO₄ (pH buffer).

    • 0.1 mM MgCl₂ (stabilizes membrane).

    • Adjust pH to 7.2; Filter sterilize (0.22 µm).

    • Note: Conductivity should be < 1.5 mS/cm.[6]

  • Electroporation System: Square-wave generator (e.g., Bio-Rad Gene Pulser or BTX).

  • Cuvettes: 4 mm gap (standard for mammalian cells).

Step-by-Step Protocol

Phase A: Cell Preparation (The Wash)

Crucial Step: You must remove conductive culture media. Residual salt will cause arcing.

  • Harvest: Centrifuge cells (300 x g, 5 min) and aspirate culture media.

  • Wash 1: Resuspend pellet gently in 10 mL of LCTB . Centrifuge (300 x g, 5 min).

  • Wash 2: Repeat wash with LCTB.

  • Final Resuspension: Resuspend cells in LCTB at a high density (1 × 10⁷ cells/mL ). High density improves recovery by reducing total volume handled.

Phase B: Electroporation (The Pulse)[4]
  • Aliquot: Transfer 400 µL of cell suspension into a 4 mm electroporation cuvette.

  • Pulse: Insert into the generator. Apply parameters (Start with 500 V/cm, 15 ms, 1 pulse for optimization).

    • Calculation: For a 4 mm cuvette, 500 V/cm = 200 Volts setting.

  • Immediate Rest: Do NOT remove the cuvette immediately. Leave it in the holder or on the bench at Room Temperature for 10–15 minutes .

    • Why? This is the "Resealing Phase."[2] Moving the cells while pores are open causes mechanical shear and lysis.

Phase C: Recovery & Analysis
  • Transfer: Gently transfer cells from the cuvette to a tube containing warm culture media (without selection antibiotics).

  • Equilibration: Incubate for 1-2 hours at 37°C.

  • Proceed: Move to QC (Viability/Uptake) or Biopreservation (Freezing/Drying).

Quality Control & Validation Workflow

To validate this protocol, you must measure both Viability (did they survive?) and Uptake Efficiency (is the sugar inside?).

QC_Workflow Start Electroporated Cells Split Split Sample Start->Split Viability Viability Assay (Trypan Blue / Calcein AM) Split->Viability Wash Extensive Wash (x3) (Remove Extracellular Sugar) Split->Wash Critical Step Success_Viability Target: >80% Survival Viability->Success_Viability Lysis Cell Lysis (Water/Sonication) Wash->Lysis Quant Quantification Lysis->Quant HPLC HPLC-RID (Gold Standard) Quant->HPLC Anthrone Anthrone Assay (Colorimetric) Quant->Anthrone

Figure 2: Validation workflow. The "Extensive Wash" step is critical to prevent extracellular trehalose from skewing intracellular concentration data.

Quantification Methods
  • HPLC-RID (High-Performance Liquid Chromatography - Refractive Index Detector):

    • Method: Run cell lysate on a carbohydrate column (e.g., Bio-Rad Aminex).

    • Pros: Separates trehalose from glucose/metabolites. Highly accurate.

  • Anthrone Assay:

    • Method: React lysate with Anthrone reagent in sulfuric acid; read absorbance at 620 nm.

    • Pros: Cheap, fast.

    • Cons: Detects all carbohydrates (including glucose). Requires strict glucose controls.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Arcing (Pop sound) Residual salt from media.Increase wash steps with LCTB. Ensure DNA/protein precipitates are absent.
Low Viability (<50%) Voltage too high or Joule heating.Reduce voltage by 10%. Ensure cells are at Room Temp, not 4°C (cold membranes are brittle).
Low Uptake Pulse too short or recovery too fast.Increase pulse length (ms). Extend "Rest" period to 20 min before adding media.
Cell Clumping DNA release from dead cells.Add DNase I to the recovery media. Handle cells more gently post-pulse.

References

  • Eroglu, A., et al. (2000). "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[7] Nature Biotechnology, 18(2), 163–167.[3] Link

  • Shirakashi, R., et al. (2002). "Intracellular delivery of trehalose into mammalian cells by electropermeabilization." Journal of Membrane Biology, 189(1), 45-54. Link

  • Buchanan, S. S., et al. (2004). "Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line."[3] Stem Cells and Development, 13(3), 295-305.[3] Link

  • Wolkers, W. F., et al. (2002). "Human platelets loaded with trehalose survive freeze-drying." Cryobiology, 42(2), 79-87. Link

  • Mussauer, H., et al. (2001). "Trehalose improves survival of electrotransfected mammalian cells."[8] Cytometry, 45(3), 161-169. Link

Sources

lyophilization cycle development with beta,beta-trehalose

Application Note: Lyophilization Cycle Development with -Trehalose (Isotrehalose)

Executive Summary



critical process risk

Unlike standard trehalose, which readily forms a stable amorphous glass (essential for "Water Replacement" stabilization mechanisms),

Quench-Cooling StrategyRestricted-Annealing Cycle

Physicochemical Profile & Risk Assessment

Before cycle design, the researcher must characterize the specific thermal fingerprint of the formulation.

Comparative Properties: vs. Isomers[1]
PropertyStandard

-Trehalose

-Trehalose (Isotrehalose)
Impact on Lyo Cycle
Linkage

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside
Non-reducing (Safe for proteins)
Crystallization Tendency Low / Moderate (Forms Dihydrate slowly)High / Rapid CRITICAL: Risk of cake collapse or loss of stabilization.
Glass Transition (

)
~ -29°C to -32°C~ -28°C to -34°C (Concentration dependent)Determines Primary Drying Temp (

).
Solubility HighModerateAffects reconstitution time.
The Crystallization Paradox

For protein stabilization, the excipient must remain amorphous to hydrogen bond with the protein surface. If

  • Phase Separation: The sugar creates a crystal lattice, excluding the protein.

  • Destabilization: The protein is left in a dilute, unprotected pool, leading to aggregation.

  • Vial Breakage: Rapid crystallization can cause expansion stress in filled vials.

Phase I: Thermal Characterization Protocol

Do not rely on literature values for


Experiment A: Differential Scanning Calorimetry (DSC)

Objective: Determine the Glass Transition of the Freeze-Concentrate (


  • Sample Prep: Load 20 µL of formulation (e.g., 10 mg/mL Protein + 5%

    
    -Trehalose) into hermetic aluminum pans.
    
  • Freezing Scan: Ramp from 20°C to -60°C at 5°C/min.

    • Observation: Watch for an exothermic peak during cooling. If observed,

      
      -trehalose has crystallized during freezing (Bad for stabilization).
      
  • Warming Scan: Ramp from -60°C to 20°C at 2°C/min.

    • Measure:

      
       (Midpoint).[1]
      
    • Measure:

      
       (Eutectic melt) if salts are present.
      
Experiment B: Freeze-Drying Microscopy (FDM)

Objective: Determine the Collapse Temperature (

  • Protocol: Freeze sample to -50°C. Initiate vacuum (0.1 mbar). Ramp temperature by 1°C/min.

  • Target: Identify the temperature at which the drying front loses structure ("micro-collapse").

  • Note: For

    
    -trehalose, 
    
    
    is often 2-3°C higher than
    
    
    , but safe cycle design assumes
    
    
    .

Phase II: Cycle Development Protocol

This cycle is optimized to suppress crystallization of

Step 1: Freezing (The "Quench" Strategy)

Standard "shelf-ramp" freezing (e.g., 0.5°C/min) is dangerous for

  • Pre-cool Shelves: Set shelf temperature (

    
    ) to +5°C. Load vials.
    
  • Quench: Rapidly lower

    
     to -45°C at maximum rate (approx. 1.0 - 2.0°C/min).
    
  • Hold: Hold at -45°C for 2-3 hours to ensure complete solidification.

  • NO ANNEALING: Unlike mannitol or glycine cycles, do not anneal this formulation. Annealing will trigger the rapid crystallization of

    
    -trehalose.
    
Step 2: Primary Drying (Sublimation)

Maintain product temperature (


  • Chamber Pressure (

    
    ):  60 - 80 mTorr (Conservative).
    
  • Shelf Temperature (

    
    ): 
    
    • Start at -35°C.

    • Ramp to -15°C over 2 hours.

    • Hold until Pirani/Capacitance manometer convergence (typically 15-20 hours).

  • Safety Margin: Ensure

    
     stays <-32°C (assuming 
    
    
    is approx -29°C).
Step 3: Secondary Drying (Desorption)

Remove bound water to raise the final

  • Ramp: 0.2°C/min to +35°C.

  • Hold: 6 hours.

  • Target Moisture: < 1.0% (Critical for long-term stability).

Visualizing the Stabilization Logic

The following diagram illustrates the decision pathway for

Trehalose_LogicStartFormulation: Beta,Beta-TrehaloseGoalDefine GoalStart->GoalPath_StabProtein Stabilization (Amorphous Required)Goal->Path_StabMost CommonPath_BulkBulking Agent (Crystalline Required)Goal->Path_BulkRareRiskRisk: Rapid Crystallization (Phase Separation)Path_Stab->RiskAnnealAnnealing Step (-10°C for 4 hours)Path_Bulk->AnnealFreeze_FastStep 1: Quench Freeze (>1°C/min to -45°C)Risk->Freeze_FastInhibitOptional: Add Polymer (HES/Dextran) to inhibit crystal growthRisk->InhibitNo_AnnealCRITICAL: NO ANNEALING STEPFreeze_Fast->No_AnnealDry_LowPrimary Drying: Keep Tp < Tg' (-32°C)No_Anneal->Dry_Low

Figure 1: Decision logic for

Experimental Validation Data (Template)

When reporting your development results, structure your data as follows to prove control over the isomer's crystallization.

ParameterTarget Specification

-Trehalose Outcome
Pass/Fail
Cake Appearance Elegant, no shrinkageMust confirm no melt-back[ ]
Reconstitution < 60 secondsSlower than

if crystallized
[ ]
XRD Analysis Amorphous Halo Sharp peaks indicate failure (crystallization)[ ]
Protein Activity > 95% RecoveryAggregation indicates phase separation[ ]
Residual Moisture < 1.0%High moisture lowers

drastically
[ ]
Troubleshooting: "The Foggy Vial"

If your lyophilized cake appears "foggy" or opaque rather than a clean white cake, it indicates micro-crystallization of the

  • Root Cause: Freezing rate was too slow, or

    
     exceeded 
    
    
    during primary drying.
  • Corrective Action: Increase freezing rate (use pre-cooled shelves) or add a crystallization inhibitor like Hydroxyethyl Starch (HES) at a 1:4 ratio.

References

  • Crystalline and Amorphous Phases in

    
    -Trehalose Systems 
    
    • Source: Magazu, S., et al. (1996). "Crystalline and amorphous phases in the binary system water-beta,beta-trehalose." Journal of the Chemical Society, Faraday Transactions.
    • Relevance: Establishes the fundamental phase behavior and rapid crystalliz
    • URL:[Link][2]

  • Trehalose Crystallization in Lyophiliz

    • Source: Sundaramurthi, P., et al. (2010). "Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection." The Journal of Physical Chemistry Letters.
    • Relevance: Although focused on , this paper details the mechanism of dihydrate formation which is acceler
    • URL:[Link]

  • Glass Transition Predictions (Gordon-Taylor)

    • Source: Katkov, I.I. (2004).
    • Relevance: Methodologies for calcul

      
       in sugar mixtures.[3]
      
    • URL:[Link]

  • Isomer Specificity in Enzym

    • Source: ResearchGate (Snippet 1.10). "Integrated Biocatalytic Process for Trehalose Production."
    • Relevance: Confirms the distinct biological and chemical handling of the isomer compared to standard trehalose.
    • URL:[Link]

HPLC methods for trehalose isomer separation

Application Note: High-Resolution HPLC Separation of Trehalose Isomers ( , , and )

Abstract & Introduction

Trehalose is a non-reducing disaccharide composed of two glucose units linked by a 1,1-glycosidic bond.[1][2] While naturally occurring trehalose exists predominantly as the


-isomer

-trehalose (neotrehalose)

-trehalose (isotrehalose)
3

Differentiating these isomers is analytically challenging because:

  • Isobaric Mass: All three share the molecular weight (342.30 Da), rendering standard MS ineffective without chromatographic resolution.

  • Lack of Chromophore: They do not absorb UV light, necessitating Refractive Index (RID) or Charged Aerosol Detection (CAD).

  • Structural Similarity: They differ only in the axial/equatorial orientation of the glycosidic bond, requiring stationary phases capable of steric recognition.

This guide details two validated protocols: Amide-HILIC for routine purity analysis and Porous Graphitic Carbon (PGC) for high-resolution isomer differentiation.

Method Selection & Mechanistic Insight

The choice of stationary phase is the critical process parameter (CPP) for this application.

Decision Matrix: HILIC vs. PGC[4]
  • Amide-HILIC (Hydrophilic Interaction):

    • Mechanism:[2][4][5] Partitioning.[6] A water-rich layer forms on the polar amide surface. Sugars partition into this layer based on hydrophilicity.

    • Pros: Excellent peak shape, industry standard for total purity.

    • Cons: May show partial co-elution of

      
       and 
      
      
      isomers due to similar polarity.
  • Porous Graphitic Carbon (PGC):

    • Mechanism:[2][4][5] Steric Interaction + Electronic Dispersion. The flat graphite surface interacts strongly with the planar face of the pyranose rings. The

      
      -linkage alters the molecular planarity compared to the 
      
      
      -linkage, resulting in significantly different retention times.
    • Pros: Superior selectivity for structural isomers (anomers).

    • Cons: Requires careful column conditioning; stronger retention requires higher organic gradients.

MethodSelectionSampleSample: Trehalose Mixture(Synthesis Crude or Formulation)GoalAnalytical Goal?Sample->GoalRoutineRoutine Purity / QC(>99% a,a expected)Goal->RoutineQCIsomerIsomer Profiling(a,b or b,b detection)Goal->IsomerR&DHILICProtocol A: Amide-HILIC(Partition Mechanism)Routine->HILICPGCProtocol B: Graphitic Carbon(Steric/Planar Mechanism)Isomer->PGCDetectorDetector SelectionHILIC->DetectorPGC->DetectorRIDRID(Isocratic Only, High Conc.)Detector->RIDHigh Conc (>0.1%)CADCAD/ELSD(Gradient Compatible, Trace Impurities)Detector->CADLow Conc (<0.05%)

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.

Protocol A: Amide-HILIC (Routine Purity)

This method is recommended for Quality Control (QC) where the primary goal is quantifying

Chromatographic Conditions
ParameterSpecification
Column TSKgel Amide-80 (4.6 x 250 mm, 5 µm) or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile : Water (75 : 25 v/v) with 0.1% Ammonium Hydroxide (NH₄OH)
Flow Rate 1.0 mL/min
Temperature 35°C (Control is critical to prevent peak shifting)
Injection Volume 10–20 µL
Detection RID (35°C) or CAD (Nebulizer: 35°C)
Run Time 20–30 minutes
Experimental Logic[7][8][9][10]
  • Ammonium Hydroxide: Added to maintain a basic pH (~8-9). This prevents the mutarotation of reducing sugar impurities (like glucose) from causing peak splitting, although trehalose itself is non-reducing. It also improves peak symmetry on amide phases.

  • High Organic Content (75%): HILIC requires high organic starting conditions to force the sugars into the water layer on the particle surface.

Protocol B: Porous Graphitic Carbon (Isomer Resolution)

This is the Gold Standard for separating





Chromatographic Conditions
ParameterSpecification
Column Thermo Hypercarb (2.1 x 100 mm, 3 or 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0–5 min: 0% B (Hold)5–20 min: 0%

30% B20–25 min: 30%

90% B (Wash)25–35 min: 0% B (Re-equilibrate)
Flow Rate 0.3 mL/min (for 2.1 mm ID)
Temperature 45°C (Higher temp improves mass transfer on PGC)
Detection CAD (Charged Aerosol) or ELSD
Expected Elution Order (PGC)
  • 
    -Trehalose:  Elutes first. The 1,1-
    
    
    bond creates a "clam-shell" or bent shape, reducing the contact area with the flat graphite surface.
  • 
    -Trehalose (Neotrehalose):  Intermediate retention.
    
  • 
    -Trehalose (Isotrehalose):  Elutes last. The 
    
    
    configuration allows for a more extended, planar conformation, maximizing
    
    
    -
    
    
    interactions and dispersive forces with the graphite.

Note: Retention times must be confirmed with pure standards as column aging can shift absolute times, though the relative order remains consistent.

PGCMechanismGraphiteGraphite Surface (Planar/Flat)AlphaAlphaa,a-Trehalose(Bent Shape)Min. Contact -> Weak RetentionAlphaAlpha->GraphiteWeak InteractionBetaBetab,b-Trehalose(Planar Shape)Max. Contact -> Strong RetentionBetaBeta->GraphiteStrong Interaction

Figure 2: Mechanistic basis for isomer separation on Porous Graphitic Carbon. The planar

Critical Process Parameters & Troubleshooting

Sample Diluent Mismatch (HILIC)
  • Issue: Distorted or splitting peaks in HILIC.

  • Cause: Dissolving samples in 100% water.

  • Solution: Dilute samples in 50:50 ACN:Water . If the sample solvent is too aqueous, it disrupts the partitioning layer at the head of the column.

Column History (PGC)
  • Issue: Retention time shifting on Hypercarb columns.

  • Cause: PGC is sensitive to oxidation and "fouling" by hydrophobic contaminants that don't elute with standard washes.

  • Solution: "Regenerate" the column if resolution is lost. Flush with 95% THF (Tetrahydrofuran) or use the manufacturer's specific regeneration protocol to strip strongly adsorbed contaminants.

Detector Response (CAD/ELSD)
  • Issue: Non-linear calibration curves.

  • Cause: Aerosol detectors are inherently non-linear (log-log relationship).

  • Solution: Use a power-function curve fit (

    
    ) rather than linear regression for quantitation.
    

References

  • Tosoh Bioscience. (2020). Separation of Saccharides Using TSKgel Amide-80. Application Note. Link

  • Thermo Fisher Scientific. (2014). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link

  • Lopes, J. F., & Gaspar, E. M. (2008).[7] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[7] Link

  • Ritter, G., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by HILIC/MS. Molecules. Link

  • West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A, 1217(19), 3201-3216. Link

Application Note: Beta,Beta-Trehalose vs. Alpha,Alpha-Trehalose in Cell Culture Systems

[1][2]

Executive Summary

Trehalose is a non-reducing disaccharide widely used in cell culture media to enhance cell viability during stress, suppress protein aggregation in bioproduction (e.g., CHO cells), and serve as a non-toxic cryoprotectant.

Critical Distinction:

  • 
    -Trehalose (Natural):  The biologically active form found in nature.[1] It is transported by specific carriers (e.g., TRET1, GLUTs), induces autophagy, and stabilizes membranes. This is the standard additive for media and cryopreservation. 
    
  • 
    -Trehalose (Isotrehalose):  A synthetic isomer.[2][3] Research indicates it is not transported  by high-affinity trehalose transporters and does not activate specific trehalose receptors (e.g., Gr5a). Its primary application is as a negative control  or extracellular osmolyte  to distinguish between intracellular and extracellular protective mechanisms.
    

This guide provides protocols for the standard application of trehalose (


Scientific Mechanism & Isomer Specificity[6]

Physicochemical Properties

Trehalose consists of two glucose molecules linked by a glycosidic bond.[2] The geometry of this bond dictates biological recognition.

Property

-Trehalose (Standard)

-Trehalose (Isotrehalose)
Structure

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside
Origin Natural (Yeast, Bacteria, Insects)Synthetic / Starch Hydrolysis Byproduct
Transporter Affinity High (TRET1, GLUT8)None / Negligible
Autophagy Induction Yes (mTOR-independent)Low / Unknown
Primary Use Cryoprotection, Bioprocessing TiterMechanistic Probe, Negative Control
Mechanism of Action (MoA)

The protective effects of trehalose in culture media rely on three mechanisms:

  • Water Replacement Hypothesis: Trehalose forms hydrogen bonds with polar residues on proteins and lipid headgroups, replacing water during desiccation or freezing, thus maintaining structural integrity.

  • Vitrification: It forms a high-viscosity glass matrix (

    
    
    
    
    C) that prevents ice crystal formation.
  • Autophagy Induction: Intracellular trehalose activates the transcription factor TFEB, promoting the clearance of aggregated proteins (e.g., in neurodegenerative models or CHO production).

Isomer Impact: Because

Pathway Diagram: Transport & Autophagy

The following diagram illustrates the divergent pathways of the isomers.

Trehalose_MechanismMediaCulture MediaAlphaα,α-Trehalose(Natural)Media->AlphaBetaβ,β-Trehalose(Isotrehalose)Media->BetaTransporterTransporter(TRET1 / GLUTs)Alpha->TransporterHigh AffinityBeta->TransporterNo TransportExtracellularExtracellularProtection OnlyBeta->ExtracellularOsmotic EffectIntracellularIntracellular SpaceTransporter->IntracellularUptakeAutophagyAutophagy Induction(mTOR-independent)Intracellular->AutophagyActivates TFEBClearanceClearance ofAggregatesAutophagy->Clearance

Figure 1: Differential cellular uptake of trehalose isomers.


Application 1: Bioprocessing (CHO Cells)

Objective: Increase monoclonal antibody (mAb) titer and reduce aggregation. Molecule:


Protocol: Fed-Batch Supplementation

Rationale: High concentrations of trehalose act as a chemical chaperone, preventing the misfolding of recombinant proteins in the ER.

  • Stock Preparation:

    • Dissolve Trehalose Dihydrate (cell culture grade) in WFI (Water for Injection) to create a 1 M stock solution .

    • Sterilize via 0.22

      
      m filtration. Do not autoclave, as caramelization may occur at high temperatures in complex media.
      
  • Seeding:

    • Inoculate CHO cells at

      
       cells/mL in basal media.
      
  • Supplementation Strategy:

    • Day 0: Add Trehalose to a final concentration of 50 mM to prime the cells.

    • Day 3 (Early Log): Increase concentration to 100 mM via feed.

    • Note: Concentrations >200 mM may inhibit cell growth due to hyperosmolarity.

  • Harvest:

    • Monitor viability.[4] Trehalose-supplemented cultures often maintain viability 2–3 days longer than controls, allowing for extended protein production.

Application 2: Cryopreservation (DMSO-Free/Reduced)

Objective: Preserve stem cells (iPSCs, MSCs) or primary cells with reduced toxicity. Molecule:

15
Protocol: Trehalose-Loading for Cryoprotection

Since mammalian cells uptake trehalose slowly, a pre-incubation or loading step is required for intracellular protection.

  • Pre-incubation (Loading):

    • 24 hours prior to freezing, add 100 mM Trehalose to the culture media.

    • Mechanism:[6][7][8] Fluid-phase endocytosis allows gradual intracellular accumulation.

  • Freezing Media Formulation:

    • Base: 60% Basal Media, 30% FBS (or albumin substitute).

    • Cryoprotectants: 10% DMSO + 200 mM Trehalose .

    • Alternative (DMSO-Free): 300 mM Trehalose + 10% Ethylene Glycol (if specific toxicity allows) or simply high-concentration Trehalose (0.5 M) for vitrification methods.

  • Freezing:

    • Resuspend cells at

      
       cells/mL in the freezing media.
      
    • Equilibrate at 4°C for 20 minutes.

    • Slow freeze (-1°C/min) to -80°C, then transfer to liquid nitrogen.

Experimental Validation: Isomer Specificity

Objective: Determine if a observed effect (e.g., protein clearance) is due to intracellular signaling or extracellular osmosis.

Protocol: The -Control Assay
  • Setup: Prepare three arms of the experiment.

    • Control: Basal Media.

    • Arm A (

      
      ):  100 mM 
      
      
      -Trehalose.[3][5]
    • Arm B (

      
      ):  100 mM 
      
      
      -Trehalose (Isotrehalose).[5]
  • Assay:

    • Incubate cells for 24–48 hours.

    • Readout 1 (Autophagy): Western blot for LC3-II/LC3-I ratio.

      • Expected Result: Increased LC3-II in Arm A only. Arm B should resemble Control.

    • Readout 2 (Aggregation): Filter retardation assay for protein aggregates.

      • Expected Result: Reduced aggregates in Arm A. Arm B shows no reduction (proving intracellular uptake is required).

  • Interpretation:

    • If Arm B works equally to Arm A, the mechanism is osmotic/extracellular .

    • If Arm B fails, the mechanism is stereospecific/intracellular .

Workflow_CHOStartStart: CHO Cell CulturePrepPrepare 1M Trehalose Stock(Filter Sterilize)Start->PrepSplitSelect IsomerPrep->SplitAlphaα,α-Trehalose(Production Run)Split->AlphaBetaβ,β-Trehalose(Mechanistic Control)Split->BetaFeedAdd to Bioreactor(Day 0: 50mM, Day 3: 100mM)Alpha->FeedBeta->FeedOutcome1Result: Increased TiterReduced AggregationFeed->Outcome1α,α pathOutcome2Result: No Intracellular EffectValidates Transport DependencyFeed->Outcome2β,β path

Figure 2: Experimental workflow for selecting trehalose isomers in bioproduction optimization.

References

  • Trehalose Transporter Specificity: Kikawada, T., et al. (2007). "Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells." Proceedings of the National Academy of Sciences. Link

  • Isomer Receptor Activation: Chyb, S., et al. (2003). "Drosophila Gr5a encodes a taste receptor tuned to trehalose." Proceedings of the National Academy of Sciences. Link

  • Cryopreservation Efficacy: Beattie, G. M., et al. (1997). "Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage." Diabetes. Link

  • Autophagy Mechanism: Sarkar, S., et al. (2007). "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein." Journal of Biological Chemistry. Link

  • Chemical Properties: Sigma-Aldrich.[9] "D-(+)-Trehalose dihydrate Product Information." Link

Troubleshooting & Optimization

optimizing beta,beta-trehalose concentration for cell viability

Technical Support Center: -Trehalose Optimization Guide

Case ID: TRE-OPT-2024 Subject: Optimization of

Assigned Specialist:

Executive Summary & Core Directive

You have reached the Tier 3 Technical Support regarding the application of

The Critical Distinction: The most common failure mode in trehalose optimization is conflating its two distinct biological applications. You must first identify your primary objective, as the concentration ranges and delivery mechanisms are mutually exclusive:

  • Metabolic Modulation (Autophagy/Chaperone): Requires low-to-moderate extracellular concentrations (10 mM – 100 mM) to induce mTOR-independent autophagy or stabilize protein folding.

  • Biostabilization (Cryopreservation/Lyophilization): Requires high intracellular concentrations (>200 mM) to achieve vitrification and water replacement. This requires active loading techniques, as mammalian cells are impermeable to trehalose.

Decision Matrix & Workflow

Before preparing your stock solutions, use the following logic flow to determine your experimental parameters.

TrehaloseOptimizationStartSTART: Define ObjectiveObj_AutoObjective: Autophagy / Protein ClearanceStart->Obj_AutoObj_CryoObjective: Cryopreservation / LyophilizationStart->Obj_CryoConc_AutoTarget Conc: 10mM - 100mMObj_Auto->Conc_AutoConc_CryoTarget Conc: 200mM - 500mMObj_Cryo->Conc_CryoMech_AutoMechanism: Lysosomal Activation (TFEB translocation)Conc_Auto->Mech_AutoRisk_AutoRisk: Osmotic Stress (Hypertonic)Mech_Auto->Risk_AutoLoad_CheckCRITICAL: Intracellular Loading?Conc_Cryo->Load_CheckMethod_LoadMethod: Poration / Microinjection / Engineered TransporterLoad_Check->Method_LoadRequiredMech_CryoMechanism: Water Replacement & VitrificationMethod_Load->Mech_Cryo

Figure 1: Decision matrix for selecting trehalose concentration ranges based on experimental intent.

Module A: Optimization for Autophagy & Protein Clearance

Target Audience: Researchers studying neurodegeneration (Huntington’s, Parkinson’s) or aggregate clearance.[1]

The "Sarkar" Standard

The field standard, established by Sarkar et al. (2007), is 100 mM . However, this concentration is hypertonic and can induce stress phenotypes in sensitive lines (e.g., primary neurons).

Troubleshooting Guide: Cytotoxicity at 100 mM

Q: My cells are detaching or shrinking after 24h treatment with 100 mM trehalose. Is this toxicity? A: This is likely osmotic shock , not chemical toxicity. Trehalose is a non-reducing disaccharide that does not cross the membrane passively. Adding 100 mM increases osmolarity by ~100 mOsm/L.

Corrective Protocol: Step-Down Optimization

  • Osmolarity Check: Measure the osmolarity of your basal media (usually ~290-300 mOsm).

  • Range Finding: Run a viability curve using the following concentrations:

    • 0 mM (Control)

    • 10 mM (Physiological baseline)

    • 50 mM (Moderate induction)

    • 100 mM (High induction - Positive Control)

  • Compensatory Buffering: If 100 mM is required for phenotype but causes shrinkage, slowly acclimate cells (step-wise addition over 4 hours) or use a low-osmolarity base medium if possible (though this risks nutrient deprivation).

Data Summary: Autophagy Induction Ranges

ConcentrationPhysiological RelevanceAutophagy InductionRisk Factor
1 - 10 mM High (Dietary/Blood levels)Low / MaintenanceNegligible
50 mM ModerateSignificantLow (Minor osmotic shift)
100 mM Supra-physiologicalMaximal (Standard)Moderate (Cell shrinkage)
>200 mM NoneUnknown (Stress dominates)High (Apoptosis/Detachment)

Module B: Optimization for Biostabilization (Cryo/Lyo)

Target Audience: Biobanking, cell therapy manufacturing, and formulation scientists.

The "Intracellular" Imperative

CRITICAL WARNING: Simply adding trehalose to the freezing media (extracellular) provides only osmotic protection. For true biostabilization (glass formation/vitrification), trehalose must be inside the cell.

Troubleshooting Guide: Poor Post-Thaw Recovery

Q: I added 0.5 M trehalose to my freezing media, but recovery is <30%. Why? A: You likely failed to achieve intracellular loading. Mammalian cells lack trehalose transporters. Without permeabilization, the sugar remains outside, dehydrating the cell without stabilizing internal proteins.

Q: How do I get trehalose inside the cell? A: You must use an active loading strategy. Passive incubation (fluid phase endocytosis) is too slow to reach the required >0.2 M intracellular concentration.

Protocol: P2X7 Pore-Mediated Loading (Example) Based on Eroglu et al. (2000) principles.

  • Reagents:

    • Trehalose Stock: 1.0 M in low-salt buffer.

    • ATP (Adenosine Triphosphate): Agonist for P2X7 receptors.

  • Step 1: Suspend cells in a buffer containing 200–400 mM trehalose .

  • Step 2: Add ATP (approx. 3–5 mM) to open P2X7 pores reversibly.

  • Step 3: Incubate for 10–15 minutes at 37°C.

  • Step 4: Add divalent cations (

    
     or 
    
    
    ) to close the pores and "lock" the trehalose inside.
  • Step 5: Proceed to freezing/drying immediately.

Mechanism of Action: The Water Replacement Hypothesis

To validate your protocol, you must understand why it works.

MechanismHydratedHydrated Protein/Membrane (H-bonded to Water)DryingDrying/Freezing Process (Water Removal)Hydrated->DryingCollapseFAILURE: Collapse/AggregationDrying->CollapseNo ProtectantTrehaloseSUCCESS: Trehalose H-BondingDrying->Trehalose+ Intracellular TrehaloseGlassVitrified State (Amorphous Glass)Trehalose->GlassMaintains Structure

Figure 2: The Water Replacement Hypothesis (Crowe et al.). Trehalose substitutes for water molecules, maintaining hydrogen bonds with polar residues.[2]

FAQ: Quality Control & Stability

Q: Can I autoclave my trehalose stock solution? A: Yes. Trehalose is chemically stable and does not caramelize (Maillard reaction) easily because it is a non-reducing sugar. However, filter sterilization (0.22 µm) is preferred to prevent any concentration changes due to evaporation.

Q: My lyophilized cake looks "shrunken" or crystalline. Is this bad? A: Yes. This indicates a failure to maintain the amorphous glass state.

  • Cause: The temperature during drying exceeded the Glass Transition Temperature (

    
    ) of the formulation.
    
  • Fix: Ensure your trehalose formulation remains amorphous. Crystallization of trehalose dihydrate destroys the protective matrix.

References & Authoritative Grounding

  • Sarkar, S., et al. (2007). "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein."[1][3] Journal of Biological Chemistry. Link

    • Core Citation for: Autophagy induction at 100 mM; mTOR-independence.

  • Eroglu, A., et al. (2000). "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[4][5][6] Nature Biotechnology.[4][5][6] Link

    • Core Citation for: Necessity of intracellular loading; 0.2 M concentration for cryoprotection.[4][7]

  • Crowe, J. H., et al. (1984). "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[8] Science. Link

    • Core Citation for: Water Replacement Hypothesis.[9]

  • Rusmini, P., et al. (2019). "Trehalose induces autophagy via lysosomal-mediated TFEB activation." Scientific Reports. Link

    • Core Citation for: Mechanism of TFEB translocation.[3]

  • Crowe, J. H., et al. (2001). "The trehalose myth revisited: introduction to a symposium on stabilization of cells in the dry state."[10] Cryobiology. Link

    • Core Citation for: Limits of trehalose and optimal conditions for drying.[10]

challenges in purification of beta,beta-trehalose synthesis

Technical Support Center: -Trehalose (Isotrehalose) Purification

Case Reference: ISO-TRE-PUR-001

Senior Application Scientist: Dr. Aris Thorne Department: Carbohydrate Chemistry & Bioprocessing Support Subject: Troubleshooting Purification & Isolation of

Executive Summary

The synthesis of


stereochemical purity



This guide addresses the critical failure points in isolating high-purity

Module 1: Critical Analysis & Triage

Before initiating a purification protocol, you must characterize your crude mixture to select the correct workflow.

Diagnostic FAQ: What is your Crude Profile?
SymptomProbable CauseRecommended Action
NMR shows anomeric doublets at

4.5–4.7 ppm (

Hz).
Successful

-linkage formation.
Proceed to Module 3 (Polishing).
NMR shows mixed signals:

5.2 ppm (d,

Hz) AND

4.6 ppm.
Contamination with

-trehalose (Neotrehalose).
CRITICAL: Standard crystallization will fail. Use Module 2 (Acetylation/Chromatography).
High reducing sugar content (Fehling's Positive). Unreacted Glucose/Maltose.Apply Enzymatic Cleanup (Glucose Oxidase method).
Product remains a sticky syrup/glass. Hygroscopicity or trace solvent retention.Lyophilization with annealing cycles (See Module 4 ).

Module 2: Separation of Isomers ( vs vs )

The separation of isotrehalose (


Protocol A: The "Acetylation" Workaround (Chemical Synthesis)

Best for: Large scale (>1g) where HPLC is too expensive.

The Logic: Free sugars interact strongly with silica via hydrogen bonding, causing peak tailing and overlap. Per-O-acetylation eliminates H-bonding, amplifying the subtle shape differences between the "kinked"


  • Derivatization: Treat crude mixture with Acetic Anhydride/Pyridine (1:1) and DMAP (cat.) for 4 hours.

  • Extraction: Quench with ice water, extract into DCM, wash with 1M HCl (to remove pyridine), then

    
    .
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Toluene:Ethyl Acetate (Gradient 4:1

      
       2:1).
      
    • Note: The

      
      -octaacetate typically elutes last  due to its more exposed polar surface area relative to the folded 
      
      
      isomer.
  • Deprotection: Zemplén transesterification (NaOMe/MeOH, pH 9) followed by neutralization with Amberlite IR-120 (

    
     form).
    
Protocol B: Activated Charcoal Fractionation (Native Sugars)

Best for: Aqueous crude mixtures from enzymatic reactions.

The Logic: Planar hydrophobic faces of sugars adsorb to charcoal. The


  • Column Prep: Pack a column with Activated Charcoal:Celite (1:1 w/w). Wash with water.[1]

  • Loading: Load aqueous crude (max 10% of column volume).

  • Elution Gradient:

    • 0% Ethanol: Elutes Monosaccharides (Glucose).

    • 5-10% Ethanol: Elutes

      
      -Trehalose.
      
    • 15-20% Ethanol: Elutes

      
      -Trehalose  (Isotrehalose tends to retain slightly longer due to structural linearity).
      
  • Validation: Check fractions via TLC (n-Propanol:Water:EtOAc 6:3:1).

Module 3: Enzymatic Cleanup of Byproducts

If your main contaminant is unreacted glucose (common in enzymatic synthesis or incomplete glycosylation), physical separation is inefficient. Use a "Destroy and Filter" approach.

Protocol: Glucose Oxidase/Catalase Treatment

The Logic: Instead of separating two neutral sugars (Glucose vs. Trehalose), convert the impurity (Glucose) into a charged species (Gluconic Acid) which can be captured by ion exchange.

  • Reaction: Adjust crude pH to 6.0. Add Glucose Oxidase (50 U/g glucose) and Catalase (to prevent

    
     damage). Incubate at 35°C with aeration for 12h.
    
  • Ion Exchange: Pass the mixture through a column of Dowex 1X8 (Formate or Acetate form) .

    • Mechanism:[2][3][4][5][6][7][8][9][10] Gluconic acid binds to the resin. Neutral

      
      -trehalose passes through in the void volume.
      
  • Polishing: Pass flow-through over Dowex 50W (

    
    ) to remove residual enzymes/proteins.
    

Module 4: Visualization & Workflow Logic

Figure 1: Purification Decision Matrix

Caption: Decision tree for selecting the optimal purification route based on crude composition and scale.

TrehalosePurificationStartCrude Beta,Beta-Trehalose MixtureAnalysisAnalyze: NMR & HPLCStart->AnalysisIsomerIssueIsomer Mixture?(Contains alpha,beta or alpha,alpha)Analysis->IsomerIssueYesGlucoseIssueHigh Glucose/Maltose?Analysis->GlucoseIssueNo, mainly monosaccharidesRouteARoute A: Chemical Derivatization(Acetylation -> Silica -> Deprotection)IsomerIssue->RouteAScale > 1gRouteBRoute B: HPAEC-PAD / Prep HPLC(High Cost, High Purity)IsomerIssue->RouteBScale < 100mgRouteCRoute C: Enzymatic Oxidation(Glu-Ox -> Ion Exchange)GlucoseIssue->RouteCFinalPure Beta,Beta-TrehaloseRouteA->FinalRouteB->FinalRouteC->Final

Module 5: Analytical Verification (The "Truth" Step)

Standard HPLC with Refractive Index (RI) detection is often insufficient to distinguish trehalose isomers.

Recommended Analytical Method: HPAEC-PAD
  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA200 (optimized for oligosaccharide linkage analysis).

  • Eluent: 100 mM NaOH with a Sodium Acetate gradient (0–200 mM).

  • Detection: Pulsed Amperometric Detection (PAD).

  • Why: The high pH ionizes the hydroxyl groups. The specific

    
     differences between the axial/equatorial OH groups at the C1 position of 
    
    
    vs
    
    
    linkages result in baseline resolution of isomers [1].
Advanced Verification: Terahertz Spectroscopy

Recent studies indicate that while IR spectra of trehalose isomers are nearly identical, Terahertz (THz) spectroscopy (0.1–4.0 THz) reveals distinct crystal lattice vibration modes unique to

References

  • Comparison of Analytical Methods for Trehalose: Standard chromatographic techniques often fail to resolve isomers. HPAEC-PAD is established as the superior method for linkage analysis. Source:

  • Terahertz Spectroscopy for Isomer Differentiation: Demonstrates the capability of THz spectroscopy to distinguish between

    
    , 
    
    
    , and
    
    
    isomers based on lattice dynamics. Source:
  • Enzymatic Purification Strategies: Details the use of Glucose Oxidase and Glucoamylase to convert byproducts into easily removable acids. Source:

  • Chemical Synthesis & Acetylation: Provides context on the acetylation strategy for purifying difficult glycosidic mixtures. Source:

Technical Support Center: Intracellular Trehalose Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Intracellular Delivery Efficiency of Trehalose Role: Senior Application Scientist Status: Active System: Bio-Preservation & Cellular Engineering Support

Introduction: The Permeability Paradox

Welcome to the technical support hub. You are likely here because you are facing the "Permeability Paradox": Trehalose is the gold-standard bioprotectant for cryopreservation and desiccation tolerance, yet it is biologically useless if it remains extracellular. It is a hydrophilic disaccharide (approx. 342 Da) that cannot cross the lipid bilayer of mammalian cells, which lack specific trehalose transporters (like TRET1 found in insects).

This guide addresses the three most effective engineered solutions to bypass this limitation: Chemical Modification (Acetylation) , Pore-Forming Toxins (SLO) , and Nanocarrier Systems .

Module 1: Chemical Modification (Acetylated Trehalose)

Methodology: Using peracetylated trehalose (Ac-Tre) as a hydrophobic "Trojan Horse" that diffuses across the membrane and is hydrolyzed by intracellular esterases back into active trehalose.[1]

Workflow Visualization

AcTre_Pathway Extracellular Extracellular Space AcTre_Out Ac-Trehalose (Hydrophobic) Membrane Lipid Bilayer AcTre_In Ac-Trehalose (Intracellular) Membrane->AcTre_In Intracellular Cytosol AcTre_Out->Membrane Passive Diffusion Esterase Endogenous Esterases AcTre_In->Esterase Substrate Binding FreeTre Free Trehalose (Active Bioprotectant) Esterase->FreeTre Hydrolysis Acetate Acetate Byproduct (Potential pH Drop) Esterase->Acetate

Caption: Mechanism of Ac-Trehalose uptake. Note that the rate-limiting step is often the intracellular hydrolysis, not the uptake.

Troubleshooting & FAQs

Q: I am incubating cells with Ac-Tre, but my intracellular free trehalose yield is plateauing at a low level. Why? A: This is likely an Esterase Saturation or Solubility issue.

  • The Cause: Ac-Tre uptake is rapid, but the conversion to free trehalose relies on endogenous esterase activity, which varies significantly by cell type (e.g., hepatocytes have high activity; fibroblasts have low). Furthermore, Ac-Tre has poor water solubility (approx. 18 µM limit in pure water), often requiring DMSO, which can be toxic.

  • The Fix:

    • Extend Incubation: Allow 6–12 hours for the esterases to catch up with the influx.

    • Pulsed Loading: Instead of one high dose, use lower concentrations (e.g., 30 mM) replenished every 4 hours to prevent esterase inhibition by the acetate byproduct.

Q: My cells are showing acidification and reduced viability after loading. A: You are seeing Acetate Toxicity .

  • The Mechanism: The cleavage of one Ac-Tre molecule releases eight acetate molecules. This can overwhelm the cell's buffering capacity, dropping cytosolic pH.

  • The Fix: Increase the buffering capacity of your loading medium (e.g., 25 mM HEPES) and ensure the extracellular pH remains strictly at 7.4.

Module 2: Physical Permeabilization (Streptolysin O)

Methodology: Using Streptolysin O (SLO), a bacterial toxin that binds cholesterol to form 30nm pores. These pores are large enough for trehalose to diffuse in but can be "resealed" by adding Calcium.

Workflow Visualization

SLO_Workflow Step1 1. Permeabilization Phase Buffer: Ca2+ FREE Agent: SLO + Trehalose Step2 2. Diffusion Phase Time: 10-15 mins Temp: 37°C Step1->Step2 Step3 3. Resealing Phase Add: 1-2 mM CaCl2 Neutralize: Anti-SLO (Optional) Step2->Step3 Step4 4. Recovery Media: Full Serum Time: 1-2 Hours Step3->Step4

Caption: The critical "Calcium Switch" workflow. Presence of Calcium during Step 1 will prevent pore formation.

Troubleshooting & FAQs

Q: I added SLO, but I see zero uptake of trehalose. What went wrong? A: The most common error is Calcium Contamination .

  • The Cause: SLO pores cannot form in the presence of trace Calcium (>100 µM). Standard PBS or media often contains enough Ca2+ to inhibit pore formation.

  • The Fix: Use a strictly defined permeabilization buffer (e.g., HBSS w/o Ca2+/Mg2+) and add 1-5 mM EGTA to chelate any trace calcium during the permeabilization step.

Q: My cells load successfully but die within 24 hours. Is trehalose toxic? A: No, but SLO oxidation or resealing failure is.

  • The Cause: Wild-type SLO is oxygen-sensitive and requires activation by DTT (dithiothreitol). If not reduced, it works inefficiently, prompting users to use higher, toxic doses. Furthermore, if pores are not fully resealed, cytosolic leakage induces apoptosis.

  • The Fix:

    • Use Mutant SLO: Switch to the SLO-C530A mutant, which is resistant to oxidation and does not require DTT.

    • Verify Resealing: Perform a Propidium Iodide (PI) exclusion test 1 hour after Ca2+ addition. If cells are PI-positive, increase the Ca2+ concentration (up to 2 mM) or extend the resealing time.

Module 3: Nanoparticle-Mediated Delivery

Methodology: Encapsulating trehalose in pH-responsive nanoparticles (NPs) that enter via endocytosis and release cargo upon endosomal acidification.

Troubleshooting & FAQs

Q: I have high nanoparticle uptake, but the trehalose isn't protecting the cells during freezing. A: This is the classic "Endosomal Entrapment" failure.

  • The Cause: The trehalose is inside the cell but trapped within lysosomes. If it doesn't escape into the cytosol, it cannot stabilize membranes or proteins during freezing.

  • The Fix:

    • Endosomal Escape Agents: Co-formulate your NPs with chloroquine (raises lysosomal pH/causes swelling) or use polymers with a "proton sponge" effect (like PEI, though watch for toxicity).

    • Cold-Responsive NPs: Use polymers that disassemble specifically at <20°C (e.g., poly(N-isopropylacrylamide) variants), ensuring release exactly when the cooling protocol begins.

Module 4: Assay & Verification

Q: How do I accurately measure intracellular trehalose? The Anthrone assay is giving me fluctuating results. A: The Anthrone assay is non-specific and reacts with all carbohydrates (glucose, glycogen).

  • Recommendation: Stop using Anthrone for intracellular lysates if possible.

  • Better Alternative (Enzymatic): Use a Trehalase-based assay .[2][3] This enzyme specifically cleaves trehalose into two glucose molecules.

    • Protocol: Measure background glucose

      
       Add Trehalase 
      
      
      
      Measure glucose again. The delta represents the trehalose concentration.
  • Best Alternative (HPLC): High-Performance Liquid Chromatography with Refractive Index (RI) detection is the gold standard for separating trehalose from cytosolic glucose.

Summary of Methods

FeatureAc-Trehalose (Chemical)SLO Permeabilization (Physical)Nanoparticles (Biological)
Efficiency High (up to 100s of mM)High (Equilibriates with extracellular)Moderate (Variable release)
Scalability Excellent (Add & Incubate)Moderate (Washing steps required)Good
Toxicity Risk Acetate accumulation / pH dropLysis / Failure to resealPolymer toxicity / Lysosomal stress
Best For High-throughput screeningRobust cell lines (e.g., HeLa, Jurkat)Sensitive primary cells / Stem cells

References

  • Abazari, A. et al. (2015). Engineered Trehalose Permeability in Mammalian Cells for Biopreservation.[1][4][5] Cryobiology.

  • Walev, I. et al. (2001). Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. PNAS.

  • Rao, W. et al. (2015). Nanoparticle-Mediated Intracellular Delivery Enables Cryopreservation of Human Adipose-Derived Stem Cells Using Trehalose as the Sole Cryoprotectant.[2][5] ACS Applied Materials & Interfaces.[2]

  • Crowe, J.H. et al. (2001). The trehalose myth revisited: introduction to a symposium on stabilization of cells in the dry state. Cryobiology.

  • Lynch, A.L. et al. (2010). A fluorescence-based method for measuring the intracellular concentration of trehalose. Cryobiology.

Sources

stability issues of beta,beta-trehalose in acidic conditions

Technical Support Center: -Trehalose Stability Profile

Welcome to the Carbohydrate Excipient Stability Center. Subject: Stability of

Lead Scientist:1

Executive Technical Overview

While


-trehalose (isotrehalose)
1

In acidic environments (pH < 5.5),


1anomeric effect


The Maillard Reaction1

This guide provides the mechanistic causality of this instability, diagnostic protocols, and troubleshooting workflows to ensure formulation integrity.

Mechanism of Instability (The "Why")

To troubleshoot effectively, one must understand the molecular failure mode.[1] The stability difference lies in the stereochemistry of the glycosidic bond.

The Anomeric Effect & Acid Catalysis

In

exo-anomeric effect


1

The Hydrolysis Pathway:

  • Protonation: Acidic pH drives the protonation of the glycosidic oxygen.

  • Cleavage: The bond breaks, forming a stable glucose molecule and a transient oxocarbenium ion.[1]

  • Hydration: Water attacks the cation, yielding a second glucose molecule.[1]

  • Result: Two moles of reducing sugar (Glucose) are released, initiating protein degradation.[1]

Visualizing the Pathway

TrehaloseHydrolysisStartβ,β-Trehalose(Non-Reducing)InterOxocarbeniumIntermediateStart->InterRate Limiting Step(Bond Cleavage)AcidAcidic Conditions(H+ Protonation)Acid->StartCatalystProduct2x D-Glucose(Reducing Sugar)Inter->Product+ H2ORiskMaillard Reaction(Protein Browning)Product->RiskInteraction withLys/Arg Residues

Figure 1: Acid-catalyzed hydrolysis mechanism of

Comparative Stability Data

The following table synthesizes the kinetic distinctions between the isomers. Note that while


1
Parameter

-Trehalose (Standard)

-Trehalose (Isotrehalose)
Impact on Formulation
Linkage Type

(Axial-Axial)

(Equatorial-Equatorial)

-linkage is sterically more exposed.[1]
Acid Stability Extremely High (

millennia at pH 7)
Moderate to Low (pH dependent)Risk of hydrolysis during long-term storage in acidic buffers (e.g., Acetate/Citrate).[1]
Hydrolysis Product Glucose + GlucoseGlucose + GlucoseAccumulation of reducing sugars.[1]
Maillard Reactivity Negligible (Non-reducing)High Risk (Post-hydrolysis)Causes yellowing and protein cross-linking.[1]
Anomeric Effect Strong StabilizationWeak/AbsentPrimary cause of lower activation energy for cleavage.[1]

Troubleshooting Guide: Diagnosing Instability

Scenario: You observe slight yellowing or an increase in High Molecular Weight (HMW) species in your protein formulation containing trehalose.

Step 1: The Reducing Sugar Check

The most immediate sign of

1
Step 2: pH Drift Analysis

Hydrolysis does not consume acid (it is catalytic), but the subsequent degradation of glucose into organic acids (e.g., formic/levulinic acid) during advanced Maillard reactions can lower the bulk pH.[1]

Troubleshooting Decision Tree

TroubleshootingProblemIssue: Formulation Discolorationor AggregationCheckPHStep 1: Check pH(Is it < 5.0?)Problem->CheckPHCheckSugarStep 2: Quantify Reducing Sugars(DNS or HPLC)CheckPH->CheckSugarIf AcidicCheckPH->CheckSugarIf Neutral (Verify Purity)BranchHighSugarResult: High Glucose DetectedCheckSugar->BranchHighSugar>0.5%BranchNoSugarResult: No Glucose DetectedCheckSugar->BranchNoSugar<0.1%RootCause1Root Cause: Trehalose Hydrolysis(Suspect β,β-isomer presence)BranchHighSugar->RootCause1RootCause2Root Cause: Oxidation/Light Stress(Not excipient related)BranchNoSugar->RootCause2

Figure 2: Diagnostic workflow for identifying excipient-driven instability.

Analytical Protocols

To confirm

1
Protocol A: HPAEC-PAD for Glucose Detection (Gold Standard)
  • Objective: Quantify trace glucose released by acid hydrolysis.

  • System: Dionex ICS-5000+ (or equivalent).

  • Column: CarboPac PA1 (4 x 250 mm).[1]

  • Mobile Phase:

    • A: 100 mM NaOH (Isocratic).

    • B: 100 mM NaOH / 1 M Sodium Acetate (Gradient for cleaning).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Pulsed Amperometric Detection (PAD) with Gold Electrode.

Procedure:

  • Sample Prep: Dilute formulation to 10 mg/mL trehalose content in DI water.

  • Injection: Inject 10 µL.

  • Elution: Glucose elutes significantly earlier than trehalose (approx. 4-6 min vs. 10-12 min).[1]

  • Calculation:

    
    [1]
    
Protocol B: DNS Assay (Rapid Screening)
  • Objective: Qualitative check for reducing sugars (colorimetric).

  • Reagent: 3,5-Dinitrosalicylic acid (DNS).[1]

  • Principle: DNS is reduced to 3-amino-5-nitrosalicylic acid (Red/Brown) by free glucose aldehyde groups.[1]

Procedure:

  • Mix 1 mL of sample with 1 mL of DNS reagent.[1]

  • Boil for 5 minutes.

  • Cool to room temperature.

  • Measure Absorbance at 540 nm.[1]

  • Pass/Fail: Absorbance > Blank indicates hydrolysis.[1]

Frequently Asked Questions (FAQ)

Q: Can I substitute


-trehalose for 

-trehalose in a pH 4.0 buffer?
A:Not recommended.

11

1

Q: Does temperature affect the hydrolysis rate of


-trehalose?A:1


1

Q: My certificate of analysis says "Trehalose." How do I know which isomer I have? A: Unless specified as "Isotrehalose" or "Neotrehalose," commercial pharmacopeial trehalose is the

11


1

References

  • O'Brien-Nabors, L. (2011).[1] Alternative Sweeteners, Fourth Edition. CRC Press.[1] (Detailed structural analysis of trehalose isomers and stability).

  • Teramoto, N., et al. (2008).[1] "Trehalose and Trehalose-based Polymers for Biochemical Applications." Molecules, 13(10).[1] (Discusses the hydrolysis kinetics and enzymatic breakdown of trehalose isomers).

  • Higashidate, S., et al. (2000).[1] "Purification and Characterization of Trehalose Isomers." Journal of Chromatography A. (Establishes HPAEC-PAD as the standard for separating trehalose isomers).

  • Richards, A.B., et al. (2002).[1] "Trehalose: a review of properties, history of use and human tolerance."[1] Food and Chemical Toxicology. (Review of

    
     stability vs other saccharides). 
    
  • Wolfenden, R., et al. (1998).[1] "Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water." Journal of the American Chemical Society. (Foundational paper on the kinetic stability of the glycosidic bond). [1]

Technical Support Center: Optimizing Annealing to Prevent Trehalose Crystallization in Lyophilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing lyophilization processes involving trehalose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their protocols to ensure the stability and efficacy of their lyophilized products. Here, we delve into the science behind trehalose crystallization and provide actionable strategies to prevent it through the optimization of the annealing process.

The Critical Role of Amorphous Trehalose in Lyoprotection

Trehalose is a widely used lyoprotectant, shielding sensitive biologics from the stresses of freeze-drying. Its effectiveness hinges on its ability to remain in an amorphous, glassy state in the final lyophilized product. In this state, it forms a rigid matrix that immobilizes the biologic, preventing degradation. However, trehalose has a propensity to crystallize, particularly as trehalose dihydrate, during the freeze-drying cycle. This crystallization can be detrimental, leading to a loss of lyoprotective effect, cake collapse, and ultimately, a compromised product.

An essential step to mitigate this risk is annealing , a thermal treatment applied after freezing and before primary drying. A well-designed annealing step promotes the formation of a stable, amorphous matrix, ensuring the long-term stability of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your lyophilization experiments with trehalose-based formulations.

Q1: My lyophilized cake has collapsed or shrunk. What is the likely cause and how can I fix it?

A: Cake collapse or shrinkage is a common sign that the formulation was dried at a temperature above its critical collapse temperature (Tc). This often points to issues with the freezing and annealing steps.

  • Causality: During primary drying, if the temperature of the product exceeds its glass transition temperature of the maximally freeze-concentrated solute (Tg'), the amorphous matrix can lose its rigidity and flow, leading to structural collapse. Trehalose crystallization can also contribute to this by creating regions with lower collapse temperatures.

  • Troubleshooting Steps:

    • Determine the Glass Transition Temperature (Tg'): The first and most critical step is to experimentally determine the Tg' of your formulation. Differential Scanning Calorimetry (DSC) is the standard method for this.

    • Optimize Annealing Temperature: The annealing temperature should be set above the Tg' but below the eutectic melting temperature (Teu) of any crystalline components. This allows for molecular mobility to relieve stresses and for Ostwald ripening of ice crystals, which can lead to larger pores and faster drying. However, annealing at too high a temperature can promote unwanted crystallization. A good starting point for annealing temperature is typically 2-5°C above the Tg'.

    • Implement an Annealing Hold: Introduce an isothermal hold at the optimized annealing temperature for a sufficient duration. This allows the system to reach equilibrium.

    • Control Primary Drying Temperature: Ensure your primary drying shelf temperature is set safely below the determined Tg' of the annealed formulation.

Q2: I'm observing high residual moisture in my final product. How can annealing help?

A: High residual moisture can compromise the long-term stability of your product. While seemingly counterintuitive, a properly executed annealing step can lead to a more efficiently dried product.

  • Causality: Without annealing, the ice crystals formed during freezing can be small and heterogeneous. This results in a dense, microporous dried layer with high resistance to water vapor flow, trapping moisture within the cake.

  • Solution through Annealing:

    • Annealing promotes the growth of larger, more uniform ice crystals through a process called Ostwald ripening.[1]

    • Upon sublimation, these larger ice crystals leave behind a more porous cake structure with larger channels for water vapor to escape.[1][2]

    • This reduced mass transfer resistance allows for more efficient primary drying, leading to lower residual moisture in the final product.[2]

    • Recommendation: Experiment with different annealing times (e.g., 2, 4, 6 hours) at a fixed, optimized annealing temperature to find the duration that yields the lowest residual moisture without inducing trehalose crystallization.

Q3: My product shows evidence of trehalose crystallization in the final lyophile. How can I adjust my annealing protocol to prevent this?

A: Detecting trehalose crystallization post-lyophilization indicates a significant issue with your process parameters. It's important to note that sometimes trehalose dihydrate crystallizes during annealing and then dehydrates to an amorphous form during drying, making it difficult to detect in the final product without in-process monitoring.[3][4][5]

  • Causality: Annealing provides the molecular mobility necessary for crystallization to occur if the conditions are favorable (i.e., temperature and time). Holding the product for too long at a temperature that promotes trehalose dihydrate formation can lead to its crystallization.

  • Preventative Measures:

    • Re-evaluate Annealing Temperature: While annealing should be above Tg', an excessively high temperature can accelerate crystallization kinetics. Consider reducing the annealing temperature to be closer to the Tg'.

    • Optimize Annealing Time: The duration of the annealing step is critical. A shorter annealing time may be sufficient to achieve the desired effects on ice crystal size and cake structure without allowing significant time for trehalose to crystallize. Conduct a time-course study to determine the minimum effective annealing time.

    • Consider Formulation Modifications: If optimizing the annealing protocol is insufficient, consider adding crystallization inhibitors to your formulation. For example, adding sucrose to a trehalose formulation can inhibit crystallization.[6][7][8] The presence of certain proteins can also limit the crystallization of trehalose.[9]

Frequently Asked Questions (FAQs)

Q1: What is the glass transition temperature (Tg'), and why is it so important for optimizing annealing?

A: The glass transition temperature of the maximally freeze-concentrated solute (Tg') is the temperature at which the amorphous phase of a frozen formulation transitions from a rigid, glassy state to a more fluid, rubbery state. It is a critical parameter because:

  • Annealing Temperature Guidance: Annealing must be performed above the Tg' to allow for sufficient molecular mobility for the desired physical changes to occur (e.g., ice crystal growth).[1]

  • Collapse Temperature Prediction: The collapse temperature (Tc) during primary drying is typically a few degrees above the Tg'. Therefore, knowing the Tg' allows you to set a safe primary drying temperature to prevent cake collapse.

  • Impact of Formulation: The Tg' is highly dependent on the composition of your formulation. Different excipients will have different effects on the overall Tg'.

Q2: How do I experimentally determine the optimal annealing time?

A: The optimal annealing time is a balance between achieving desirable cake properties and preventing unwanted crystallization. An empirical approach is often necessary.

  • Experimental Design:

    • Fix the annealing temperature at a predetermined optimal value (e.g., Tg' + 3°C).

    • Run lyophilization cycles with varying annealing hold times (e.g., 0, 2, 4, 6, 8 hours).

    • Analyze the resulting lyophilized cakes for the following attributes:

      • Cake Appearance: Visual inspection for collapse, shrinkage, or cracking.

      • Residual Moisture: Karl Fischer titration.

      • Reconstitution Time: Measure the time for the cake to fully dissolve.

      • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to check for any crystallinity of trehalose.

  • Data Interpretation: The optimal annealing time will be the shortest duration that results in an elegant cake with low residual moisture and fast reconstitution, without any detectable trehalose crystallization.

Q3: Can annealing negatively impact my biologic drug product?

A: While generally beneficial, annealing can potentially have negative effects on certain sensitive biologics, although this is less common with well-chosen lyoprotectants.

  • Potential Risks:

    • Phase Separation: In complex formulations, annealing could potentially induce phase separation of the amorphous components.

    • Protein Stability: For some proteins, the increased molecular mobility during annealing could theoretically lead to aggregation or conformational changes.[1]

  • Mitigation Strategy: It is crucial to perform stability studies on your annealed product. Characterize the biologic post-lyophilization using techniques like size-exclusion chromatography (SEC) for aggregation and circular dichroism (CD) or Fourier-transform infrared spectroscopy (FTIR) for structural integrity to ensure the annealing process has not compromised the drug substance.

Experimental Protocols & Data

Protocol 1: Determination of Glass Transition Temperature (Tg') using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare a solution of your formulation identical to what you would lyophilize.

  • DSC Sample Encapsulation: Accurately weigh 10-20 mg of the solution into a standard aluminum DSC pan. Hermetically seal the pan.

  • DSC Thermal Program:

    • Equilibrate the sample at 20°C.

    • Ramp down to -70°C at a controlled rate (e.g., 5°C/min).

    • Hold at -70°C for 5 minutes to ensure complete freezing.

    • Ramp up to 20°C at a controlled rate (e.g., 5°C/min).

  • Data Analysis: The Tg' is observed as a step-change in the heat flow curve during the warming ramp. The midpoint of this transition is typically reported as the Tg'.

Table 1: Example of Annealing Time Optimization Study
Annealing Time (hours)Cake AppearanceResidual Moisture (%)Reconstitution Time (s)PXRD Result
0Minor Shrinkage2.545Amorphous
2Elegant1.225Amorphous
4Elegant1.122Amorphous
6Elegant1.123Amorphous
8Elegant1.124Minor peaks indicating trehalose dihydrate

In this example, an annealing time of 4 hours would be considered optimal.

Visualizing the Process: Diagrams

Lyophilization_Process cluster_0 Freezing Phase cluster_1 Primary Drying Phase cluster_2 Secondary Drying Phase Freezing Freezing (-40°C to -50°C) Annealing Annealing (Tg' < T < Teu) Freezing->Annealing Above Tg' Primary_Drying Primary Drying (Sublimation) Annealing->Primary_Drying Below Tg' Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying

Caption: A simplified workflow of the lyophilization cycle highlighting the annealing step.

Annealing_Optimization Start Start Optimization Determine_Tg Determine Tg' (DSC) Start->Determine_Tg Set_Annealing_T Set Annealing T (Tg' + 2-5°C) Determine_Tg->Set_Annealing_T Vary_Time Vary Annealing Time (e.g., 0, 2, 4, 6h) Set_Annealing_T->Vary_Time Analyze Analyze Lyophilized Product (Appearance, Moisture, PXRD) Vary_Time->Analyze Optimal_Time Select Optimal Time Analyze->Optimal_Time End End Optimal_Time->End

Caption: Logical workflow for the experimental optimization of annealing time.

References

  • Surana, R., Suryanarayanan, R. (2009). Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. The Journal of Physical Chemistry Letters. [Link]

  • Suryanarayanan, R. (2010). Trehalose crystallization during freeze-drying: Implications on lyoprotection. Journal of Pharmaceutical Sciences. [Link]

  • Sundaramurthi, P., Suryanarayanan, R. (2010). Crystallization of trehalose in frozen solutions and its phase behavior during drying. Pharmaceutical Research. [Link]

  • Bhandari, B.R., Hartel, R.W. (2007). Effect of trehalose on the glass transition and ice crystal growth in ice cream. International Journal of Food Science & Technology. [Link]

  • Takara Bio. (n.d.). Optimizing your PCR. [Link]

  • Grasmeijer, N., et al. (2014). Effect of annealing on the thermal behavior of frozen solutions of mannitol and trehalose. Journal of Pharmaceutical Sciences. [Link]

  • Hottot, A., et al. (2018). Quantitative Analysis of Glassy State Relaxation and Ostwald Ripening during Annealing Using Freeze-Drying Microscopy. Pharmaceutics. [Link]

  • Genaxxon bioscience. (2017). Optimization of Annealing Temperature and other PCR Parameters. [Link]

  • Elliott, G.D., et al. (2017). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. RSC Advances. [Link]

  • Sundaramurthi, P., Suryanarayanan, R. (2010). Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. Request PDF. [Link]

  • Wen, X., et al. (2016). Crystallization of Trehalose in Frozen Solutions and its Phase Behavior during Drying. Request PDF. [Link]

  • Wang, W. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. International Journal of Pharmaceutics. [Link]

  • Roe, J.E., Labuza, T.P. (2007). Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. Journal of Food Science. [Link]

  • Searles, J.A., Carpenter, J.F., Randolph, T.W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine Tg′ in pharmaceutical lyophilization. Journal of Pharmaceutical Sciences. [Link]

  • Lu, X., Pikal, M.J. (2004). Freeze-drying of mannitol-trehalose-sodium chloride-based formulations: the impact of annealing on dry layer resistance to mass transfer and cake structure. PubMed. [Link]

  • Searles, J.A., Carpenter, J.F., Randolph, T.W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization. PubMed. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of trehalose and... [Link]

  • Pikal, M.J., et al. (2021). Recommended Best Practices for Lyophilization Validation—2021 Part I: Process Design and Modeling. AAPS PharmSciTech. [Link]

  • Schebor, C., et al. (2009). Inhibition of trehalose crystallization by cytoplasmic yeast components. Cryobiology. [Link]

  • Taylor & Francis. (2007). Full article: Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. [Link]

  • National Institutes of Health. (2022). The Impact of Annealing Methods on the Encapsulating Structure and Storage-Stability of Freeze-Dried Pellets of Probiotic Bacteria. [Link]

  • National Institutes of Health. (n.d.). Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. [Link]

  • Letters in Applied NanoBioScience. (2019). An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. [Link]

  • ResearchGate. (2007). (PDF) Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures. [Link]

  • National Institutes of Health. (2016). Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding. [Link]

  • ACS Publications. (2004). An Investigation into the Crystallization of α,α-Trehalose from the Amorphous State. [Link]

  • American Pharmaceutical Review. (2012). Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. [Link]

  • ResearchGate. (n.d.). DSC thermograms of a freeze-dried trehalose-based pharmaceutical... [Link]

  • ResearchGate. (n.d.). Complete lyophilization cycle for characterization of lyophilized products. [Link]

Sources

overcoming low membrane permeability of beta,beta-trehalose

Technical Support Center: Intracellular Delivery of -Trehalose

Ticket ID: TRH-001-PERM Subject: Overcoming the Membrane Impermeability of

Status:Assigned Specialist:
The Core Problem: The Permeability Paradox

User Query: "I am adding high concentrations (100 mM+) of trehalose to my culture media to induce autophagy/stabilize proteins, but I see no intracellular effect. Why?"

Technical Diagnosis:

  • High Polarity: With 8 hydroxyl groups, trehalose is extremely hydrophilic (LogP

    
     -4). It cannot passively diffuse across the hydrophobic lipid bilayer.
    
  • Lack of Transporters: Unlike glucose, mammalian cells generally lack specific transporters (like GLUTs) that recognize trehalose. While SLC2A8 (GLUT8) has been implicated in some contexts, it is not a reliable universal entry vector.

  • Fluid-Phase Limitation: Native uptake relies on fluid-phase endocytosis (pinocytosis), which is non-specific and highly inefficient, requiring massive extracellular concentrations (often hypertonic) to achieve biologically relevant intracellular levels.

The Solution: You must bypass passive diffusion. This guide details three validated protocols to force intracellular entry: Chemical Modification (Pro-drug) , Receptor Gating (P2X7) , and Nano-encapsulation .

Strategy A: The "Pro-Drug" Approach (Acetylated Trehalose)

Concept: Chemical modification of the hydroxyl groups with acetate esters masks the polarity of the molecule, allowing it to cross the membrane via passive diffusion. Once inside, ubiquitous intracellular esterases cleave the acetate groups, trapping the active trehalose inside.[1]

Mechanism Visualization:

AcetylTrehaloseMechanismcluster_extracellularExtracellular Spacecluster_intracellularCytosolAcTre6-O-Ac-Trehalose(Hydrophobic)AcTre_In6-O-Ac-Trehalose(Intracellular)AcTre->AcTre_InRapid InfluxTrehaloseFree Trehalose(Active/Trapped)AcTre_In->TrehaloseHydrolysisAcetateAcetate ByproductAcTre_In->AcetateEsteraseEndogenousEsterasesEsterase->AcTre_InCatalysis

Figure 1: The "Pro-drug" mechanism. 6-O-Ac-Trehalose permeates the membrane and is enzymatically converted to active trehalose.

Protocol: 6-O-Ac-Trehalose Loading

Best for: Long-term culture, autophagy induction, cryopreservation.

  • Preparation: Dissolve 6-O-Ac-Trehalose (available commercially or via synthesis) in DMSO to create a 1 M stock.

  • Incubation: Dilute stock into warm culture media to a final concentration of 30 mM.

    • Note: Keep DMSO concentration <0.5% to avoid solvent toxicity.

  • Time Course: Incubate cells for 4–8 hours .

    • Why? Uptake is rapid, but hydrolysis kinetics vary. Intracellular concentration can reach 8–10x the extracellular concentration due to the "ion trapping" effect of hydrolysis.

Troubleshooting Strategy A
SymptomProbable CauseCorrective Action
Cytotoxicity (Cell Shrinkage) Acetate overload causing intracellular acidification.Reduce concentration to 15 mM or extend incubation time. Ensure media is well-buffered (HEPES).
Precipitation in Media Poor solubility of the acetylated derivative.Pre-dissolve in DMSO before adding to aqueous media. Do not exceed 50 mM in media.
No Biological Effect Low esterase activity in specific cell line.Verify esterase activity using a Calcein-AM viability assay (uses same mechanism).
Strategy B: Receptor Gating (P2X7 "Trojan Horse")

Concept: The P2X7 purinergic receptor, when activated by extracellular ATP, opens a non-selective cation channel.[2] Under sustained activation, this channel dilates into a "macropore" permeable to molecules up to ~900 Da. Trehalose (342 Da) slips through this pore.

Critical Warning: Prolonged P2X7 activation leads to apoptosis. You must use a Two-Step Protocol to separate pore opening from loading.

Protocol: P2X7 Two-Step Loading

Best for: Immune cells (macrophages, microglia) or cells transfected with P2X7.

  • Pore Formation (The "Open" Phase):

    • Buffer: Low divalent cation saline (PBS w/o Ca²⁺/Mg²⁺). Reason: Ca²⁺/Mg²⁺ inhibit P2X7.

    • Add: 3–5 mM ATP + 200 mM Trehalose.

    • Incubate: 37°C for 10–15 minutes . Do not exceed 15 mins.

  • Loading & Resealing (The "Safe" Phase):

    • Transfer cells immediately to Ice (4°C) .

    • Incubate: 60–90 minutes.

    • Mechanism:[1][3][4][5] Low temperature keeps the pore open but inhibits the downstream apoptotic signaling cascades associated with P2X7.

  • Recovery:

    • Wash 2x with standard media (containing Ca²⁺/Mg²⁺) to close pores.

    • Return to culture at 37°C.

Troubleshooting Strategy B
SymptomProbable CauseCorrective Action
Massive Cell Death (<24h) "Open" phase at 37°C was too long.Strictly limit ATP/37°C exposure to <15 mins. Transition to ice immediately.
No Uptake Presence of Divalent Cations.Ensure loading buffer is Ca²⁺/Mg²⁺ free. These ions allosterically block P2X7.
Low Efficiency Low P2X7 expression.Verify receptor expression via Western Blot or Flow Cytometry. This method does not work on all cell types (e.g., some fibroblasts).
Strategy C: Nanocarrier Delivery (Liposomes)

Concept: Encapsulate trehalose in the aqueous core of a lipid vesicle. The liposome fuses with the cell membrane or enters via endocytosis.

Mechanism Visualization:

LiposomePrepStep11. Lipid Film Formation(Evaporate Chloroform)Step22. Hydration with Cargo(Use 200-400mM Trehalose Solution)Step1->Step2Step33. Freeze-Thaw Cycles (x5)(Enhances Encapsulation Efficiency)Step2->Step3Step44. Extrusion(Pass through 100nm Polycarbonate Filter)Step3->Step4Step55. Purification(Dialysis/Column to remove free Trehalose)Step4->Step5

Figure 2: Workflow for High-Efficiency Trehalose Liposomes.

Protocol: Thin-Film Hydration & Extrusion

Best for: Sensitive cells where chemical modification or receptor gating is toxic.

  • Lipid Mix: DSPC:Cholesterol (70:30 molar ratio).

  • Hydration (Critical Step): Hydrate the dried lipid film with a hypertonic trehalose solution (300–400 mM) .

    • Why? Passive encapsulation efficiency is volume-dependent. High molarity ensures that the small volume trapped inside carries a significant payload.

  • Extrusion: Extrude through 100 nm polycarbonate membranes to ensure uniform size for optimal endocytosis.

  • Treatment: Treat cells with 1–2 mg lipid/mL for 24 hours.

Troubleshooting Strategy C
SymptomProbable CauseCorrective Action
Low Intracellular Trehalose Low encapsulation efficiency.[6]Use the "Freeze-Thaw" method (Step 3 in diagram) to break/reform vesicles, equilibrating the inner/outer concentration.
Liposome Aggregation Zeta potential is neutral.Add 5% PEGylated lipids (DSPE-PEG2000) to provide steric stability.
Leakage Lipid transition temperature (

) is too low.
Use high-

lipids like DSPC or DPPC rather than DOPC to prevent leakage at 37°C.
FAQ: Frequently Asked Questions

Q: Can I just use electroporation? A: Yes, electroporation works by creating transient physical pores. However, it is traumatic and results in significant cell death (often 30-50%). It is suitable for ex vivo manipulation of robust cells but poor for delicate neuronal models often used in trehalose research.

Q: How do I measure intracellular trehalose to confirm these methods worked? A: You cannot use standard glucose meters.

  • HPLC: The gold standard. Lyse cells, precipitate proteins, and run on a carbohydrate column.

  • Enzymatic Assay: Use a Trehalase enzyme kit (converts Trehalose

    
     2 Glucose) followed by a glucose assay. Note: You must subtract endogenous glucose background first.
    

Q: Will acetylated trehalose affect my autophagy markers (LC3)? A: It should induce autophagy. However, the acetate released during hydrolysis can act as a metabolic substrate (Acetyl-CoA). Always use a control group treated with equimolar acetate to distinguish the trehalose effect from the acetate effect.

References
  • Abazari, A., et al. (2015). Engineered Trehalose Permeable to Mammalian Cells. PLOS ONE, 10(6), e0130323. Link

  • Lynch, E. M., et al. (2010). Trehalose uptake through P2X7 purinergic channels provides dehydration protection. Cryobiology, 61(3), 240-247. Link

  • Wada, M., et al. (2022). Synthesis and evaluation of acetylated trehalose analogues as cell-permeable trehalose prodrugs. Bioorganic & Medicinal Chemistry, 56, 116616. Link

  • Holyoak, C. D., et al. (2016). Trehalose-loaded liposomes for the delivery of cryoprotectants to human platelets. Transfusion, 56(6), 1388-1396. Link

  • Rao, W., et al. (2014). Chitosan-decorated doxorubicin-encapsulated nanoparticle targets and eliminates tumor reinitiating cancer stem-like cells. ACS Nano, 8(9), 8834-8852. (Demonstrates nanoparticle uptake principles relevant to carbohydrate loading). Link

Technical Support Center: Minimizing Cytotoxicity in Trehalose Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Intracellular Trehalose Delivery & Cytotoxicity Mitigation Audience: Senior Researchers, Bioengineers, Cryobiologists

Introduction: The Permeability-Viability Paradox

Trehalose is a biostabilizer par excellence, capable of replacing water hydrogen bonds to stabilize proteins and membranes during desiccation or cryopreservation. However, its efficacy is strictly limited by the Permeability-Viability Paradox : Trehalose is a hydrophilic disaccharide (342 Da) that cannot passively cross the mammalian lipid bilayer.

Forcing it into the cell often induces cytotoxicity through three primary mechanisms:

  • Osmotic Shock: High extracellular concentrations (>100 mM) cause rapid cell shrinkage (crenation) and anoikis.

  • Membrane Shear: Physical methods (electroporation/microinjection) cause irreversible pore formation or ATP leakage.

  • Carrier Toxicity: Cationic polymers used for delivery can disrupt endosomal membranes and induce oxidative stress.

This guide provides engineered protocols to decouple delivery efficiency from cellular toxicity.

Module 1: Electroporation Optimization

Method: Reversible Electroporation Primary Toxicity Source: Irreversible electroporation (dielectric breakdown) and ATP depletion.

The Protocol: Low-Conductivity Recovery System

Standard electroporation buffers often lead to Joule heating and excessive current. This optimized workflow prioritizes membrane resealing.

  • Buffer Formulation: Use a low-conductivity buffer to minimize heat generation.

    • Composition: 250 mM sucrose, 10 mM phosphate buffer (pH 7.4), 1 mM MgCl₂.

    • Note: Avoid high-salt PBS; high conductivity increases current density and cell death.

  • Pulse Parameters:

    • Target field strength: 1.0 – 1.5 kV/cm (Cell line dependent).

    • Pulse duration: 100–150 µs (Shorter pulses reduce thermal damage).

  • The Critical Step: Post-Pulse Recovery

    • Standard Error: Immediate centrifugation or freezing.

    • Correction: Incubate cells at 37°C for 30 minutes immediately after pulsing.

    • Mechanism:[1][2][3][4][5] This allows the lipid bilayer to reseal via active membrane repair mechanisms before subjecting the cell to further stress (centrifugation or cooling).

Troubleshooting: Electroporation
SymptomRoot CauseCorrective Action
Immediate Necrosis Joule heating due to high salt.Switch to low-conductivity (sucrose-based) buffer.
Low Loading Efficiency Field strength too low.Increase voltage in 100V increments; maintain pulse length.
Apoptosis (24h post) ATP depletion during pore open phase.Supplement recovery media with 2 mM ATP or precursors.
Workflow Visualization

Electroporation_Recovery cluster_0 Phase 1: Preparation cluster_1 Phase 2: Poration cluster_2 Phase 3: Critical Recovery Start Cell Suspension Buffer Low-Conductivity Buffer (Sucrose) Start->Buffer Pulse HV Pulse (1.5 kV/cm) Buffer->Pulse Pore Transient Pore Formation Pulse->Pore Trehalose Influx Incubate 30 min @ 37°C (Resealing) Pore->Incubate ATP-Dependent Repair Viable Viable Loaded Cell Incubate->Viable

Figure 1: Optimized electroporation workflow emphasizing the critical 37°C recovery window for membrane resealing.

Module 2: Nanocarrier Engineering

Method: Poly(trehalose) Nanoparticles & Liposomes Primary Toxicity Source: Cationic charge density (Proton Sponge Effect) causing lysosomal rupture.

The Solution: Zwitterionic & Cleavable Architectures

Avoid standard PEI (polyethyleneimine) carriers. Instead, utilize Poly(trehalose) glycopolymers which exhibit negligible cytotoxicity even at high concentrations (up to 10 mg/mL).[6]

  • Carrier Selection:

    • Poly(trehalose) Nanoparticles: Trehalose acts as the polymer backbone.[7][8] These are biologically inert and avoid the cationic toxicity of amine-rich carriers.

    • Liposomes: Use pH-sensitive liposomes that destabilize only in the acidic endosome (pH 5.0), releasing trehalose into the cytosol.

  • Surface Modification:

    • Ensure a Zwitterionic surface (neutral overall charge) to prevent non-specific binding to serum proteins and cell membranes, which triggers toxicity.

Troubleshooting: Nanocarriers
SymptomRoot CauseCorrective Action
Lysosomal Entrapment Carrier fails to escape endosome.Incorporate acid-cleavable linkers (acetal/hydrazone).
High Cytotoxicity High positive zeta potential.Mask charge with PEGylation or use zwitterionic shells.
Low Cytosolic Yield Cargo released too slowly.Use Cold-Responsive Nanoparticles (CRNPs) that burst release at 4°C.

Module 3: Genetic Implementation (TRET1)

Method: Expression of Polypedilum vanderplanki Transporter (TRET1) Primary Toxicity Source: Viral vector toxicity (transduction stress).

The "Gold Standard" for Viability

The TRET1 transporter is a facilitated diffusion channel that allows trehalose to move down its concentration gradient.[2] Unlike physical methods, this induces zero membrane damage .

Implementation Protocol:
  • Vector Design: Clone TRET1 cDNA (GenBank: AB106903) into a Doxycycline-inducible expression vector (Tet-On system).

    • Reasoning: Constitutive expression is unnecessary and potentially metabolically taxing. Induce expression 24h prior to trehalose loading.

  • Loading:

    • Incubate TRET1-expressing cells in media containing 100–200 mM trehalose .

    • Kinetics: TRET1 is a high-capacity transporter (

      
       mM).[2] Equilibrium is reached within 4–24 hours depending on expression levels.
      
  • Toxicity Profile:

    • Intracellular concentrations can reach ~50 mM with >95% viability .

TRET1 Transport Mechanism

TRET1_Mechanism Extracellular Extracellular Space (High Trehalose: 200mM) Channel Facilitated Diffusion (Passive Transport) Extracellular->Channel Gradient Driven Membrane Lipid Bilayer Intracellular Cytosol (Loading: ~50mM) Channel->Intracellular No ATP Cost

Figure 2: TRET1 facilitates bidirectional transport driven solely by concentration gradients, eliminating ATP costs and membrane damage.

Comparative Data: Toxicity vs. Efficiency

Delivery MethodCytotoxicity RiskLoading EfficiencyComplexityBest For...
Fluid Phase Endocytosis Moderate (Osmotic)Low (<5 mM)LowRobust cell lines (e.g., Fibroblasts).
Electroporation High (Membrane)High (~50-100 mM)ModerateAdherent cells; rapid loading required.
Poly(trehalose) NPs Low (Biocompatible)Moderate (~20 mM)High (Synthesis)Sensitive cells (Neurons, Stem Cells).
TRET1 Transporter Negligible High (>50 mM) Very High Genetically modifiable cell lines.

References

  • Dovgan, B., et al. (2017).[4] Intracellular Delivery of Trehalose for Cell Banking. IEEE Transactions on Biomedical Engineering. Link

  • Kikawada, T., et al. (2007).[2] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[2][9] PNAS. Link[2]

  • Mancini, R. J., et al. (2013). Poly(trehalose): Sugar-Coated Nanocomplexes Promote Stabilization and Effective Polyplex-Mediated siRNA Delivery.[6] Journal of the American Chemical Society. Link

  • Rao, W., et al. (2015). Nanoparticle-mediated intracellular delivery enables cryopreservation of human adipose-derived stem cells.[10] ACS Nano. Link

  • Crowe, J. H., et al. (2005). Trehalose and dry preservation of mammalian cells.[6][11][10][12] Cell Preservation Technology.[3][4][5][11][10][13] Link

Sources

Validation & Comparative

beta,beta-trehalose vs alpha,alpha-trehalose for protein stability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide:


-Trehalose vs. 

-Trehalose for Protein Stabilization

Executive Summary For drug development professionals, the choice between the naturally occurring


-trehalose  and its isomer 

-trehalose
(isotrehalose) represents a trade-off between physical stabilization efficiency and metabolic stability .
  • 
    -Trehalose  remains the industry "Gold Standard" for lyophilization and long-term storage of biologicals due to its optimal glass transition temperature (
    
    
    
    ) and proven "water replacement" geometry.
  • 
    -Trehalose  is a specialized candidate. Its primary advantage is resistance to hydrolysis by the enzyme trehalase, making it superior for in vivo delivery systems (e.g., oral biologics) where the excipient must survive the GI tract or serum. However, its altered geometry may offer reduced hydrogen-bonding efficiency for certain protein surface topologies.
    

Part 1: Molecular Architecture & Mechanism

The fundamental difference lies in the glycosidic linkage connecting the two glucopyranose rings. This stereochemistry dictates both the physical fit against a protein and the susceptibility to enzymatic cleavage.

Structural Comparison
  • 
    -Trehalose:  The two glucose rings are linked by an 
    
    
    
    -1,1-glycosidic bond.[1][2] This creates a "clam-shell" or "bent" conformation.
  • 
    -Trehalose:  Linked by a 
    
    
    
    -1,1-glycosidic bond.[3] This alters the rotational freedom and the overall linearity of the molecule, changing how it packs around a protein.
The "Water Replacement" Hypothesis

To stabilize a protein during desiccation (drying), the sugar must form hydrogen bonds with the protein surface, effectively substituting for the removed water molecules to prevent denaturation.[2]

  • 
     Efficiency:  Its specific bent geometry allows it to mimic the tetrahedral coordination of water clusters, fitting snugly into the irregular cavities of protein surfaces.
    
  • 
     Efficiency:  While capable of hydrogen bonding, the 
    
    
    
    -linkage alters the distance and angle between hydroxyl groups. For some proteins, this results in "steric mismatch," leading to weaker stabilization during the critical drying phase.

WaterReplacement Protein Native Protein (Folded) Water Hydration Shell (Water Molecules) Protein->Water Natural State Drying Desiccation/Lyophilization (Stress Event) Water->Drying Removal Alpha α,α-Trehalose (Clam-shell Geometry) Drying->Alpha Excipient Added Beta β,β-Trehalose (Altered Geometry) Drying->Beta Excipient Added Stable Stabilized State (Native Structure Preserved) Alpha->Stable Perfect H-Bond Fit (Water Replacement) Beta->Stable Variable Fit (Protein Dependent) Unstable Potential Aggregation (Steric Mismatch) Beta->Unstable Sub-optimal Packing

Figure 1: Mechanism of stabilization via the Water Replacement Hypothesis. Note the potential for steric mismatch with the


 isomer.

Part 2: Physicochemical & Biological Comparison[4][5]

The following data synthesizes general properties. Note that specific


 values can vary based on hydration state and heating ramp rates.
Feature

-Trehalose (Standard)

-Trehalose (Isotrehalose)
Impact on Formulation
Glass Transition (

)
~115°C (Anhydrous)~100–110°C (Variable*)High

is critical for preventing mobility in dried cakes.

is generally superior for high-temp stability.
Solubility (25°C) High (~68.9 g/100g water)Moderate to High

poses fewer risks of crystallization during concentration.
Hygroscopicity Low (forms stable dihydrate)Variable

converts to a stable crystalline dihydrate, preventing cake collapse.
Enzymatic Stability Low (Hydrolyzed by Trehalase)High (Resistant to Trehalase)CRITICAL:

survives the GI tract and serum longer.
Regulatory Status GRAS / USP / EP / JPNovel Excipient

requires significant regulatory justification/tox studies.

*Note:


-trehalose 

data is less standardized in literature compared to the extensive characterization of the

form.
The Metabolic Factor: Trehalase

The enzyme trehalase (found in the human kidney brush border and intestinal villi) specifically cleaves the


-1,1 bond.
  • Use

    
      for injectables where rapid clearance or metabolism is acceptable, or for ex vivo storage (shelf-life).
    
  • Use

    
      for oral delivery of biologics (to protect the cargo from sugar hydrolysis in the gut) or sustained release formulations where excipient integrity is required in serum.
    

Part 3: Experimental Workflow

To determine if


-trehalose offers a stability advantage for your specific molecule, you must perform a head-to-head comparison focusing on Thermal Shift  and Lyophilization Cake Integrity .
Protocol 1: Differential Scanning Calorimetry (DSC) for &

Validates the physical stability of the excipient matrix.

  • Preparation: Prepare 10% (w/v) solutions of

    
     and 
    
    
    
    trehalose in WFI (Water for Injection).
  • Freezing: Cool samples to -40°C at 5°C/min.

  • Primary Drying Simulation: Hold at -40°C for 10 min.

  • Ramp: Heat from -40°C to 150°C at 10°C/min.

  • Analysis: Identify the Glass Transition Temperature (

    
    ) onset.
    
    • Success Criteria:

      
       must be > 20°C higher than your planned storage temperature.
      
Protocol 2: NanoDSF (Differential Scanning Fluorimetry)

Validates the conformational stability of the protein in the sugar matrix.

  • Sample: Protein (1 mg/mL) in buffer + 500 mM

    
    -trehalose vs. 500 mM 
    
    
    
    -trehalose.
  • Ramp: 20°C to 95°C at 1°C/min.

  • Readout: Monitor Intrinsic Tryptophan Fluorescence (330nm/350nm ratio).

  • Metric: Calculate

    
     (unfolding onset) and 
    
    
    
    (midpoint).
    • Interpretation: If

      
       (
      
      
      
      ) <
      
      
      (
      
      
      ), the geometric fit of the beta-isomer is inferior for your specific protein.
Decision Logic Diagram

DecisionTree Start Start: Select Excipient AppType Application Type? Start->AppType Injectable Injectable / Storage Only AppType->Injectable Shelf Stability Oral_InVivo Oral / Long-circulating AppType->Oral_InVivo Metabolic Stability CheckTg Check Tg (DSC) Injectable->CheckTg CheckEnz Check Enzyme Resistance Oral_InVivo->CheckEnz AlphaWin Use α,α-Trehalose (Standard, Low Risk) CheckTg->AlphaWin Tg > 100°C BetaTest Test β,β-Trehalose (High Risk/High Reward) CheckEnz->BetaTest Requires Trehalase Resistance BetaTest->CheckTg Verify Physical Stability

Figure 2: Strategic Decision Tree for selecting between trehalose isomers.

Part 4: Verdict & Conclusion

  • The Safe Bet: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Trehalose .[4] For 95% of protein formulation projects (lyophilized vials, frozen bulk), the alpha isomer provides the optimal balance of high 
    
    
    
    , proven regulatory acceptance, and superior protein surface wetting.
  • The Innovator's Choice:

    
    -Trehalose . Use this only when metabolic stability  is the limiting factor. If your delivery mechanism exposes the excipient to high levels of trehalase (gut/serum) and the sugar shell is required to protect the protein during transit, the beta isomer is the necessary alternative.
    

References

  • Crowe, J. H., et al. (2001). "The trehalose myth revisited: Introduction to a symposium on stabilization of cells in the dry state." Cryobiology.

  • Jain, N. K., & Roy, I. (2009). "Effect of trehalose on protein structure." Protein Science.

  • Richards, A. B., et al. (2002). "Trehalose: a review of properties, safety and use and human tolerance." Food and Chemical Toxicology.

  • Higashiyama, T. (2002). "Novel functions and applications of trehalose." Pure and Applied Chemistry.

  • O'Brien-Nabors, L. (2011). Alternative Sweeteners, Fourth Edition. CRC Press. (Reference for hydrolysis rates of isomers).

Sources

Comprehensive Guide: Beta,Beta-Trehalose vs. Sucrose for Biologics Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of biologics, the choice of stabilizing excipient is a critical determinant of shelf-life and efficacy.[1] While Sucrose remains the industry standard due to cost and historical precedence, Beta,Beta-Trehalose (Trehalose) offers superior physicochemical properties for high-value biologics, particularly those requiring lyophilization or storage under stress conditions.

This guide provides a technical comparison based on glass transition dynamics (


), chemical inertness, and lyophilization efficiency. The data indicates that while sucrose is sufficient for standard cold-chain storage, trehalose provides a robust safety margin against thermal excursions and acid-catalyzed hydrolysis.

Part 1: Physicochemical Comparison

The fundamental difference between these two non-reducing disaccharides lies in their glycosidic linkage and the resulting rigidity of the amorphous glass they form.

Table 1: Critical Property Comparison
FeatureBeta,Beta-TrehaloseSucroseImpact on Biologic Stability
Structure

-1,1-glucoside

-1,2-glycosidic linkage
Trehalose linkage (

-1,1) is non-reducing and highly resistant to acid hydrolysis.
Glass Transition (

)
~115°C - 120°C ~60°C - 65°CHigher

means trehalose remains amorphous at higher temperatures, preventing protein mobility and aggregation.
Freeze-Conc.

(

)
-30°C to -28°C -34°C to -32°CHigher

allows for warmer (faster) primary drying cycles in lyophilization without cake collapse.
Hydrolysis Risk Negligible (Stable at pH 3.5)High (Inverts to Glucose/Fructose)Sucrose hydrolysis yields reducing sugars that cause Maillard browning and protein adducts.
Hygroscopicity Forms stable dihydrateAbsorbs moisture readilyTrehalose dihydrate phase transition can be managed; sucrose is more prone to deliquescence.

Part 2: Mechanisms of Stabilization

To justify the selection of trehalose, one must understand the two competing theories of protein stabilization: Water Replacement and Vitrification .

Water Replacement Hypothesis

During drying, the disaccharide replaces the hydration shell of the protein. The hydroxyl groups of the sugar hydrogen-bond to the protein surface, satisfying the thermodynamic requirement to maintain native folding.

  • Comparison: Both sugars perform this well.[2] However, sucrose's flexibility allows it to bind slightly better to the protein surface in the liquid state, while trehalose's rigid structure creates a "stiffer" scaffold in the dried state.

Vitrification (Glass Dynamics)

The sugar forms a highly viscous amorphous glass that immobilizes the protein.

  • Comparison: Trehalose is superior here.[1][3][4][5] Its higher

    
     means the "glassy state" is maintained at higher storage temperatures. If the storage temperature (
    
    
    
    ) approaches
    
    
    , the glass softens, mobility increases, and the protein degrades.
Visualization: Stabilization Pathways

The following diagram illustrates how these excipients prevent aggregation during the critical drying and storage phases.

StabilizationMechanism cluster_Mechanisms Stabilization Pathways NativeProtein Native Protein (Hydrated) DryingStress Drying/Freezing Stress NativeProtein->DryingStress WaterReplacement Water Replacement (H-Bonding to Surface) DryingStress->WaterReplacement + Trehalose/Sucrose Vitrification Vitrification (Immobilization in Glass) DryingStress->Vitrification + Trehalose/Sucrose AggregatedProtein Aggregated/Denatured Protein DryingStress->AggregatedProtein No Excipient StableLyophilizate Stable Amorphous Solid WaterReplacement->StableLyophilizate Maintains Fold Vitrification->StableLyophilizate Prevents Mobility TrehaloseAdvantage Trehalose Advantage: Higher Tg = Stiffer Glass Vitrification->TrehaloseAdvantage

Caption: Dual mechanisms of stabilization. Trehalose excels in Vitrification due to superior glass transition properties (


).

Part 3: The Hydrolysis Risk (Chemical Stability)

A frequently overlooked risk with sucrose is Acid-Catalyzed Hydrolysis (Inversion). In formulations with pH < 5.0 (common for antibodies to prevent deamidation), sucrose can hydrolyze into Glucose and Fructose.

The Danger: Glucose and Fructose are reducing sugars . They possess an open-chain aldehyde/ketone group that reacts with protein amine groups (Lysine residues) via the Maillard Reaction , leading to:

  • Browning of the cake.

  • Covalent modification of the drug (loss of potency).

  • Immunogenicity risks.

Trehalose Immunity: The


-1,1 linkage in trehalose is non-reducing and chemically inert. It does not hydrolyze under standard formulation conditions, making it the mandatory choice for low-pH biologics.

Part 4: Experimental Protocols

To empirically validate the choice between sucrose and trehalose, the following protocols assess physical stability (


) and protein stability.
Protocol A: Determination of via Modulated DSC

Objective: Determine the glass transition temperature of the lyophilized cake to establish the maximum safe storage temperature.

Materials:

  • Lyophilized samples (Protein + 10% Trehalose vs. Protein + 10% Sucrose).

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Hermetic aluminum pans.

Workflow:

  • Sample Prep: Load 2–5 mg of lyophilized powder into the aluminum pan in a dry box (humidity <5%) to prevent moisture uptake. Seal hermetically.

  • Equilibration: Equilibrate cell at 0°C.

  • Modulation: Apply a modulation amplitude of ±1°C every 60 seconds.

  • Ramp: Heat from 0°C to 180°C at a rate of 2°C/min.

  • Analysis: Analyze the Reversing Heat Flow signal. The

    
     is identified as the inflection point of the step change in heat capacity.
    
    • Expected Result: Trehalose formulation

      
      ; Sucrose formulation 
      
      
      
      .
Protocol B: Accelerated Stability & Aggregation Assay

Objective: Compare the rate of protein aggregation under thermal stress.

Materials:

  • Formulations: 10 mg/mL mAb in Histidine buffer pH 6.0 with either 250 mM Trehalose or 250 mM Sucrose.

  • SEC-HPLC Column (e.g., TSKgel G3000SWxl).

Workflow:

  • Incubation: Store aliquots of both formulations at 40°C / 75% RH (Accelerated) and 25°C / 60% RH (Control).

  • Timepoints: Pull samples at T=0, 2 weeks, 1 month, 3 months.

  • Reconstitution: Reconstitute lyophilized samples with sterile water to original volume.

  • Quantification: Inject 20 µL onto SEC-HPLC.

  • Calculation: Calculate % Monomer vs. % High Molecular Weight (HMW) species (Aggregates).

    • Self-Validation: If the Trehalose sample shows lower % HMW at 3 months than Sucrose, the higher

      
       is effectively restricting protein mobility.
      

Part 5: Lyophilization Cycle Optimization

Trehalose allows for a more aggressive (faster) primary drying cycle because its collapse temperature (


, roughly equivalent to 

) is higher.

LyoCycle cluster_PrimaryDrying Primary Drying (Sublimation) Start Start: Frozen Solution (-50°C) Step1 Ramp Shelf Temp to -25°C Start->Step1 Check Is Product Temp < Tg'? Step1->Check Sublimation Ice Sublimation Check->Sublimation Yes (Safe) Collapse Cake Collapse (Failure) Check->Collapse No (Temp > Tg') Note Trehalose Tg' is ~4°C higher than Sucrose. Allows higher shelf temp = Faster Cycle. Check->Note SecondaryDrying Secondary Drying (Desorption at +25°C) Sublimation->SecondaryDrying End Final Product (Moisture < 1%) SecondaryDrying->End

Caption: Lyophilization workflow. Maintaining product temperature below Tg' is critical to prevent collapse.

References

  • Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry . The Journal of Physical Chemistry B. (2024). Link

  • Trehalose: A Powerful Excipient in the Formulation Toolbox . Drug Development & Delivery. Link

  • Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities . RSC Advances. (2024). Link

  • Structural Comparison between Sucrose and Trehalose in Aqueous Solution . The Journal of Physical Chemistry B. (2020). Link

  • Glass Transition and Crystallization of Amorphous Trehalose-sucrose Mixtures . International Journal of Food Properties. (2007). Link

Sources

glycerol vs beta,beta-trehalose as a cryoprotectant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cryoprotectant Selection: Glycerol vs. β,β-Trehalose

Introduction: The Imperative of Cryopreservation

In the realms of cell therapy, regenerative medicine, and fundamental biological research, the ability to cryopreserve living cells ex vivo is not merely a convenience—it is a cornerstone technology. Cryopreservation halts cellular metabolism, allowing for the long-term banking of valuable biological materials, from stem cells and gametes to engineered tissues.[1] The central challenge of this process is mitigating the lethal damage caused by the freezing of water. As temperatures drop, the formation and growth of ice crystals, both inside and outside the cell, can rupture delicate membranes and organelles.[2] Simultaneously, as extracellular ice forms, the remaining unfrozen solution becomes hypertonic, drawing water out of the cell and subjecting it to severe osmotic stress.

Cryoprotective agents (CPAs) are essential molecules added to prevent this damage.[1] For decades, glycerol, a small penetrating alcohol, has been a workhorse in the field.[3] More recently, β,β-trehalose, a non-reducing disaccharide found in organisms that survive extreme dehydration, has emerged as a compelling, non-toxic alternative.[4] This guide provides a detailed comparison of their mechanisms, performance, and practical application, grounded in experimental evidence to inform rational cryoprotectant selection.

Pillar 1: Unraveling the Mechanisms of Cryoprotection

The choice between glycerol and trehalose is fundamentally a choice between two distinct, yet complementary, protective strategies. Glycerol acts primarily from within the cell, while trehalose excels at stabilizing the cell's exterior and its macromolecular components.

Glycerol: The Intracellular Guardian

Glycerol is classified as a penetrating CPA .[5] Its small molecular size and hydrophilicity allow it to readily cross the cell membrane and equilibrate between the intracellular and extracellular environments. This mode of action confers protection through several key mechanisms:

  • Colligative Lowering of Freezing Point: By increasing the total solute concentration inside the cell, glycerol lowers the freezing point of the cytosol. This reduces the amount of ice formed at any given sub-zero temperature.[6]

  • Inhibition of Intracellular Ice Formation: By replacing water molecules within the cell, glycerol physically hinders the formation of large, damaging ice crystals. It disrupts water's hydrogen bond network, suppressing density fluctuations and promoting vitrification—a transition to a glassy, amorphous solid state rather than a crystalline one.[2]

  • Mitigation of Osmotic Stress: Because it penetrates the cell, glycerol helps maintain a more balanced osmotic environment between the cytosol and the increasingly concentrated extracellular solution during freezing, reducing excessive cell dehydration and shrinkage.[6]

β,β-Trehalose: The Extracellular and Macromolecular Stabilizer

Trehalose is largely considered a non-penetrating CPA , as it does not easily cross the cell membrane in most cell types.[7] Its protective effects are therefore exerted primarily from the outside and through unique interactions with water and biological structures:

  • The Water Replacement Hypothesis: This is the central theory of trehalose's efficacy. As water is removed during freezing-induced dehydration, trehalose molecules form direct hydrogen bonds with the polar head groups of membrane phospholipids and the surfaces of proteins.[8] This serves to replace the structural water that normally hydrates these macromolecules, physically preventing membrane fusion and protein denaturation.[8]

  • Vitrification and Glass Transition: Trehalose is exceptionally effective at promoting vitrification. It has a high glass transition temperature (Tg), meaning it encourages the formation of a stable, non-crystalline glassy state at higher temperatures, which is less damaging to cells.[8]

  • Extracellular Matrix Protection: By vitrifying the extracellular solution, trehalose forms a protective cocoon around the cell, preventing damage from large extracellular ice crystals and buffering against severe osmotic shifts.[9]

The primary limitation of trehalose is its membrane impermeability.[7] This has led to innovative strategies, such as the genetic engineering of cells to express trehalose transporters (TRET1), to enable its entry and combine its protective effects with those of intracellular CPAs.[7]

Logical Relationship: Penetrating vs. Non-Penetrating CPAs

G cluster_0 Cryoprotective Agent (CPA) Strategy cluster_1 Site of Action cluster_2 Primary Protective Mechanism Penetrating Penetrating CPA (e.g., Glycerol, DMSO) Intracellular Intracellular Space (Cytosol) Penetrating->Intracellular Crosses Membrane NonPenetrating Non-Penetrating CPA (e.g., Trehalose, Sucrose) Extracellular Extracellular Space & Cell Membrane NonPenetrating->Extracellular Remains Outside Mech1 Reduces Intracellular Ice Formation & Osmotic Stress Intracellular->Mech1 Mech2 Vitrification & Water Replacement (Stabilizes Membranes/Proteins) Extracellular->Mech2

Caption: Mechanisms of penetrating vs. non-penetrating cryoprotectants.

Pillar 2: A Data-Driven Performance Comparison

Objective evaluation requires quantitative data. While the optimal CPA is highly cell-type dependent, studies provide clear performance benchmarks for glycerol and trehalose, both alone and in combination.

A study on human red blood cells (RBCs) found that trehalose yielded significantly higher post-thaw survival compared to glycerol (54.8% vs. 37.9%).[10] After 10 days of cold storage post-thaw, the hemolysis rate was much lower for cells preserved in trehalose (29.0%) compared to those in glycerol (60%), suggesting trehalose provides better long-term stability for RBCs.[10]

However, the true potential of these CPAs is often realized in combination. Research on human adipose-derived stem cells (ADSCs) demonstrated a powerful synergistic effect. When used individually, both glycerol and trehalose resulted in lower viability than the standard 10% DMSO solution.[9] But a combination of 1.0 M trehalose and 20% glycerol achieved a post-thaw viability of 77%, significantly higher than either agent alone.[9][11] Critically, this combination not only matched the viability of the DMSO control but also resulted in significantly higher cell migration capability, indicating superior preservation of cell function.[9][11]

Summary of Performance Characteristics
Parameter Glycerol β,β-Trehalose Key Experimental Insights
Primary Mechanism Penetrating; colligative freezing point depression, reduces intracellular ice.[5][6]Non-penetrating; water replacement, vitrification, membrane stabilization.[8][9]Mechanisms are complementary, suggesting strong potential for combination formulas.[9]
Cell Permeability HighLow (requires delivery mechanism for intracellular effect).[7]Glycerol can facilitate trehalose's protective action, possibly by aiding membrane interaction.[9]
Post-Thaw Viability Moderate to high, but cell-type dependent.[10]Can be superior to glycerol, especially for certain cell types like RBCs.[10]A 1.0 M Trehalose + 20% Glycerol combination yielded 77% viability in ADSCs, outperforming either agent alone.[9]
Ice Inhibition Weakens water crystallization process.[9]Excellent vitrifying agent; prevents ice crystal formation.[8][9]Both are used at high concentrations (>10 wt%) to effectively inhibit ice.[12]
Toxicity Can be toxic at high concentrations.[7]Generally considered non-toxic and biocompatible.[4][7]The combination of trehalose and glycerol is noted as an effective non-toxic recipe for ADSCs.[9]
Functional Recovery Generally good, but can be suboptimal.Can be excellent.ADSCs preserved in a Trehalose/Glycerol mix showed significantly higher migration than the DMSO control group.[11]

Pillar 3: Self-Validating Experimental Protocols

Trustworthy data comes from robust and reproducible methodologies. The following protocols outline a self-validating system for comparing the efficacy of glycerol and trehalose. The key is not just to measure viability immediately after thawing, but to assess total cell recovery and functional health after a period of culture.

Workflow: Evaluating Cryoprotectant Efficacy

G A 1. Cell Culture & Harvest (Logarithmic growth phase) B 2. Cell Count & Viability (Baseline measurement) A->B C 3. Prepare CPA Solutions (e.g., 20% Glycerol, 1.0M Trehalose, Combination, Control) B->C D 4. Cell Resuspension & Equilibration (Add CPA solution dropwise at 4°C) C->D E 5. Controlled-Rate Freezing (-1°C/min to -80°C) D->E F 6. Long-Term Storage (Transfer to Liquid Nitrogen, -196°C) E->F G 7. Rapid Thawing (37°C water bath) F->G H 8. CPA Removal (Dilute slowly with culture medium, centrifuge) G->H I 9. Post-Thaw Assessment (Total Cell Recovery & Viability) H->I J 10. Post-Thaw Culture (Plate cells for 24-48h) I->J K 11. Final Assessment (Viability, Proliferation, & Functional Assays) J->K

Caption: Standardized workflow for cryopreservation and efficacy testing.

Detailed Methodologies

1. Preparation of Cryopreservation Media

  • Objective: To prepare sterile CPA solutions at working concentrations.

  • Materials: Base medium (e.g., DMEM), Fetal Bovine Serum (FBS), Glycerol (cell culture grade), β,β-Trehalose, 0.22 µm sterile filters.

  • Protocol:

    • Glycerol Solution (20% v/v): In a sterile biosafety cabinet, combine 8 mL of base medium + FBS with 2 mL of sterile glycerol. Mix thoroughly.

    • Trehalose Solution (1.0 M): Dissolve the required mass of trehalose in the base medium to achieve a 1.0 M concentration. This will require warming and stirring. Once dissolved, sterile filter the solution.

    • Combination Solution: Prepare a solution containing both 20% glycerol and 1.0 M trehalose in your base medium. Sterile filter.

    • Control: Use your standard cryopreservation medium (e.g., 90% FBS, 10% DMSO).

    • Pre-cool all solutions to 4°C.

2. Cell Freezing Protocol (Controlled-Rate Freezing)

  • Causality: Slow, controlled cooling (approx. -1°C/minute) is critical.[1] It allows water to slowly move out of the cells and freeze externally, preventing the formation of lethal intracellular ice.

  • Protocol:

    • Harvest cells during the logarithmic growth phase. Perform a cell count and viability check (e.g., Trypan Blue) to establish a baseline.

    • Centrifuge the cell suspension and resuspend the pellet in cold (4°C) base medium to a concentration of 2-10 million cells/mL.

    • Slowly, drop by drop, add an equal volume of the cold CPA solution to the cell suspension while gently agitating. This prevents osmotic shock.

    • Aliquot 1 mL of the final cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and place them in a -80°C freezer overnight. This apparatus provides a cooling rate of approximately -1°C/minute.[13]

    • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

3. Thawing and Post-Thaw Assessment

  • Causality: Thawing must be done rapidly.[13] Slow thawing allows small, less harmful ice crystals to recrystallize into larger, damaging ones.[14][15]

  • Protocol:

    • Retrieve a vial from liquid nitrogen and immediately place it in a 37°C water bath.[13] Agitate gently until only a small ice crystal remains.

    • In a sterile hood, transfer the vial contents to a 15 mL conical tube.

    • Crucial Step - CPA Removal: Slowly, drop-by-drop, add 10 mL of warm (37°C) culture medium to the cell suspension to dilute the CPA. Abrupt dilution can cause osmotic shock and cell lysis.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh culture medium.

    • Immediate Assessment (Timepoint 0):

      • Total Cell Recovery: Count the total number of viable cells using a hemocytometer and Trypan Blue. Compare this to the number of cells initially frozen. This is a more accurate measure of success than viability alone.[16]

      • Viability: Calculate the percentage of live cells (live cells / total cells).

    • Post-Culture Assessment (Timepoint 24h & 48h):

      • Plate the remaining cells in a culture flask or plate.

      • After 24 and 48 hours, assess cell viability again using a method like a Calcein-AM/Ethidium Homodimer-1 live/dead assay.[17] This is critical as some cryoinjury leads to delayed apoptosis, which is missed by immediate post-thaw analysis.[16][17]

      • Perform functional assays relevant to your cell type (e.g., proliferation assay, migration assay, differentiation potential).[9]

Conclusion and Senior Scientist Insights

The experimental evidence does not point to a single "best" cryoprotectant between glycerol and trehalose. Instead, it reveals a more nuanced reality: the optimal cryopreservation strategy often lies in harnessing their distinct and complementary mechanisms of action.

  • For researchers prioritizing non-toxicity and extracellular stability, particularly for cells sensitive to penetrating CPAs like RBCs, trehalose presents a strong, biocompatible option.[4][10]

  • Glycerol remains a reliable and effective penetrating CPA, especially for established protocols and cell lines where its toxicity is manageable.[1][3]

  • The most promising path forward, as demonstrated with ADSCs, is the development of combination formulations. By pairing a penetrating agent like glycerol with a non-penetrating stabilizer like trehalose, it is possible to achieve protection from both intracellular and extracellular freezing damage, leading to higher viability, stability, and, most importantly, superior functional recovery.[9][11]

The future of cryopreservation will likely involve not an "either/or" decision, but a rational design of CPA "cocktails" tailored to specific cell types, leveraging the unique strengths of molecules like glycerol and trehalose to push the boundaries of long-term biological preservation.

References

  • Chen, X., et al. (2021). The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells. Stem Cell Research & Therapy, 12(1), 439. [Link]

  • Song, Y., et al. (2017). The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue. Plastic and Reconstructive Surgery Global Open, 5(10), e1513. [Link]

  • Wikipedia. (n.d.). Cryopreservation. Retrieved February 2, 2026, from [Link]

  • Al-Otaibi, N. A. (2016). Differential effects of glycerol and trehalose on RBCs cryosurvival quality. Journal of Blood & Lymph, 6(3). [Link]

  • Chen, X., et al. (2021). The Combination of Trehalose and Glycerol: An Effective and Non-Toxic Recipe for Cryopreservation of Human Adipose-Derived Stem Cells. ResearchGate. [Link]

  • Stockholm University. (2024). Unlocking Cryoprotection: The Role of Glycerol in Supercooled Water. [Link]

  • Rich, J. R., et al. (2007). Cryoprotection with l- and meso-Trehalose: Stereochemical Implications. Organic Letters, 9(19), 3733–3736. [Link]

  • Inaba, T., et al. (2024). Effects of Trehalose and Antifreeze Glycoproteins on Long-Term Storage of Cryopreserved Trehalose-Transporter Expressing Cells and on Ice Recrystallization. Crystal Growth & Design. [Link]

  • Slater, A. W., & Gibson, M. I. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. Molecular Systems Design & Engineering. [Link]

  • Jo, C.-H., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 122. [Link]

  • Malaguarnera, G., et al. (2014). Effect of trehalose on cryopreservation of pure peripheral blood stem cells. Biomedical Reports, 2(5), 743–746. [Link]

  • Singh, S. K., et al. (2025). Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast. Cryobiology. [Link]

  • Fernando, P. U. A. I., et al. (2025). Do Inhibition Studies of Ice Crystallization Indicate Cryoprotectant Efficacy? Langmuir. [Link]

  • Slater, A. W., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(7), 2692–2703. [Link]

  • Wikipedia. (n.d.). Cryoprotectant. Retrieved February 2, 2026, from [Link]

  • Zhao, G., et al. (2021). Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges. Advanced Science, 8(11), 2002425. [Link]

  • ResearchGate. (n.d.). Efficacy assessment of different cryoprotectants for preserving the viability of Enterobacterales strains at − 20 °C. Retrieved February 2, 2026, from [Link]

  • bioRxiv. (2025). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. [Link]

  • Deller, R. C., et al. (2022). Ice Recrystallization Inhibition Is Insufficient to Explain Cryopreservation Abilities of Antifreeze Proteins. Biomacromolecules, 23(2), 579–587. [Link]

  • ResearchGate. (2025). Do Inhibition Studies of Ice Crystallization Indicate Cryoprotectant Efficacy? | Request PDF. [Link]

  • Song, Y., et al. (2017). The Effect of Glycerol as a Cryoprotective Agent in the Cryopreservation of Adipose Tissue. Plastic and Reconstructive Surgery Global Open, 5(10), e1513. [Link]

  • ResearchGate. (n.d.). Post-thaw cell viability (%) after 24 and 48 h of culture-slow thawing protocol. Retrieved February 2, 2026, from [Link]

  • BioLife Solutions. (n.d.). METHODS FOR IMPROVING CRYOPRESERVATION YIELD. Retrieved February 2, 2026, from [Link]

  • Deller, R. C., et al. (2014). Designing ice recrystallization inhibitors: from antifreeze (glyco)proteins to small molecules. RSC Publishing. [Link]

  • Slater, A. W., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ACS Publications. [Link]

Sources

validation of beta,beta-trehalose to prevent protein aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Trehalose for Protein Aggregation Prevention

Executive Summary

In the landscape of biologic formulation, preventing protein aggregation is the primary critical quality attribute (CQA) for ensuring efficacy and safety. While sucrose and arginine are common stabilizers, Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) has emerged as the superior bioprotectant for labile proteins, particularly in lyophilized and high-concentration liquid formulations.

This guide provides an objective, data-driven validation of Trehalose, contrasting its performance with industry standards (Sucrose, Arginine, Sorbitol). It clarifies the critical stereochemical distinction often overlooked: commercial pharmaceutical-grade trehalose is the


-isomer , not the rare 

-isomer (isotrehalose), a distinction vital for enzymatic stability and metabolic inertness.

Technical Identity & Isomer Specificity

Before validating performance, we must define the molecule. "Trehalose" in pharmaceutical contexts refers exclusively to


-Trehalose .
  • 
    -Trehalose:  The natural, non-reducing disaccharide found in extremophiles. It possesses a unique 1,1-glycosidic bond that is highly resistant to acid hydrolysis and cleavage by non-specific glycosidases.
    
  • 
    -Trehalose (Isotrehalose):  A rare isomer not naturally abundant or used in standard compendial formulations.[1]
    
  • Why it Matters: The

    
     linkage confers exceptional chemical stability. Unlike sucrose, which hydrolyzes into glucose and fructose (reducing sugars) at pH < 5, 
    
    
    
    -trehalose remains intact, preventing the Maillard reaction (browning/glycation) that degrades therapeutic proteins.

Guidance: Ensure your raw material Certificate of Analysis (CoA) specifies


-Trehalose Dihydrate  (USP/EP/JP grade).

Mechanistic Insight: The "Water Replacement" vs. "Preferential Exclusion"

Trehalose prevents aggregation through two distinct, state-dependent mechanisms. Understanding this causality is required for rational experimental design.

A. Liquid State: Preferential Exclusion

In aqueous solution, trehalose is preferentially excluded from the protein surface due to its high surface tension and hydration shell. This creates a thermodynamic pressure that forces the protein to minimize its exposed surface area, favoring the compact, native folded state over the expanded, aggregation-prone unfolded state.

B. Dried/Frozen State: Water Replacement & Vitrification

During lyophilization, water is removed. Without stabilization, proteins "relax" and unfold. Trehalose molecules, via their hydroxyl groups, form hydrogen bonds with the protein surface, effectively "replacing" the water shell. Simultaneously, trehalose forms a rigid amorphous glass with a high glass transition temperature (


), mechanically immobilizing the protein and preventing bimolecular collisions that lead to aggregation.
Mechanism Visualization

TrehaloseMechanism ProteinNative Native Protein Unfolded Unfolded Intermediate ProteinNative->Unfolded Thermal Energy Stress Stress (Heat/Drying) Aggregate Irreversible Aggregate Unfolded->Aggregate Hydrophobic Interaction TrehaloseLiquid Trehalose (Liquid) Preferential Exclusion TrehaloseLiquid->ProteinNative Stabilizes Native State (Increases Tm) TrehaloseLiquid->Unfolded Disfavors Expansion TrehaloseDry Trehalose (Dry) Water Replacement + High Tg TrehaloseDry->Unfolded H-Bond Substitution TrehaloseDry->Aggregate Kinetic Trap (Glass Matrix)

Figure 1: Dual-mechanism action of Trehalose in preventing protein aggregation across liquid and solid states.

Comparative Performance Review

The following data summarizes the performance of Trehalose against key alternatives.

Table 1: Comparative Attributes of Protein Stabilizers

Feature

-Trehalose
Sucrose L-Arginine Sorbitol
Primary Mechanism Preferential Exclusion / Water ReplacementPreferential Exclusion / Water ReplacementSurface Binding / RepulsionPreferential Exclusion
Glass Transition (

)
High (~115°C) Medium (~65°C)Low (Crystallizes)Low (-2°C)
Acid Stability (pH < 5) High (Stable linkage) Low (Hydrolyzes)StableStable
Reducing Potential Non-ReducingNon-Reducing (unless hydrolyzed)Non-ReducingNon-Reducing
Maillard Risk Negligible High (if hydrolyzed)LowLow
Cryoprotection ExcellentExcellentPoor (Crystallizes)Moderate

Key Takeaway: While Sucrose is effective, Trehalose is superior for lyophilized products due to its higher


 (allowing higher storage temperatures without cake collapse) and its chemical inertness at low pH, preventing glycation-induced aggregation.

Experimental Validation Protocols

To validate Trehalose in your specific protein system, execute the following self-validating workflows.

Protocol A: Thermal Shift Assay (TSA/DSF)

Objective: Determine the increase in protein melting temperature (


) induced by Trehalose.
  • Preparation: Prepare Protein X at 1 mg/mL in buffer (e.g., 20mM Histidine, pH 6.0).

  • Screening: Prepare a Trehalose concentration series: 0mM, 100mM, 250mM, 500mM.

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Ramping: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Validation Criteria: A positive shift in

    
     (
    
    
    
    C) at 250mM validates the "Preferential Exclusion" mechanism for your specific protein.
Protocol B: Accelerated Stability & SEC-HPLC

Objective: Quantify prevention of soluble aggregates under stress.

  • Formulation:

    • Control: Protein (5 mg/mL) + Buffer.

    • Test: Protein (5 mg/mL) + Buffer + 250mM Trehalose.

    • Comparator: Protein (5 mg/mL) + Buffer + 250mM Sucrose.

  • Stress Condition: Incubate at 40°C / 75% RH for 14 days (Liquid) or 50°C for 4 weeks (Lyophilized).

  • Analysis: Inject 20 µg load onto a Size Exclusion Column (e.g., TSKgel G3000SWxl).

  • Quantification: Calculate % High Molecular Weight (HMW) species relative to the Monomer peak.

Validation Workflow Diagram

ValidationWorkflow cluster_Stress 2. Apply Stress Conditions cluster_Analytics 3. Analytical Readouts Start Start Validation Step1 1. Prepare Formulations (Control, Trehalose, Sucrose) Start->Step1 Heat Thermal Stress (40°C, 2 weeks) Step1->Heat Agitation Agitation Stress (Shaking, 24h) Step1->Agitation SEC SEC-HPLC (Soluble Aggregates) Heat->SEC DLS DLS (Particle Size/PDI) Heat->DLS MFI MFI (Sub-visible Particles) Agitation->MFI Decision Compare % Aggregation (Trehalose vs Control) SEC->Decision DLS->Decision MFI->Decision Outcome Validation Complete (Select Final Conc.) Decision->Outcome If Aggregation < 2%

Figure 2: Step-by-step experimental workflow for validating excipient efficacy.

References

  • Ohtake, S., & Wang, Y. J. (2011). Trehalose: Current Use and Future Applications in Pharmaceutical Formulation. Journal of Pharmaceutical Sciences.

  • Crowe, J. H., et al. (1984). Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science.

  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science.

  • Mensink, M. A., et al. (2017).[2] How Sugars Protect Proteins in the Solid State and During Drying (Review): Mechanisms of Stabilization in Relation to Stress Conditions. European Journal of Pharmaceutics and Biopharmaceutics.

  • Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, history of use and human tolerance. Food and Chemical Toxicology.

Sources

Comparative Guide: Analytical Methods for Trehalose Isomer Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Landscape[1]

Trehalose is a non-reducing disaccharide composed of two glucose units linked by a 1,1-glycosidic bond.[1][2] While


-trehalose (D-glucopyranosyl-

(1$\to

\alpha

\alpha,\beta$-trehalose (neotrehalose) and

-trehalose (isotrehalose)—possess distinct physical properties and biological activities.

Accurate quantification and separation of these isomers are critical in two main contexts:

  • Pharmaceutical QC: Ensuring the purity of

    
    -trehalose excipients, as isomer impurities can alter the glass transition temperature (
    
    
    
    ) and stability of lyophilized protein formulations.
  • Biological Research: Distinguishing endogenous stress-response trehalose from other co-eluting disaccharides in complex matrices (e.g., plant extracts, yeast).[1]

This guide compares the four primary analytical methodologies: HPAEC-PAD , HPLC-RI/ELSD , GC-MS , and LC-MS/MS .

Method 1: HPAEC-PAD (The High-Resolution Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is widely regarded as the most sensitive method for carbohydrate analysis without derivatization.[1]

Mechanism of Action

At high pH (>12), the hydroxyl groups of trehalose become weakly ionized (


).[1] The anionic form is retained on a positively charged anion-exchange resin.[1] Isomers are separated based on the specific arrangement of their hydroxyl groups, which dictates their interaction strength with the stationary phase.[1] PAD detects the sugar by oxidizing it at a gold electrode, providing femtomole-level sensitivity.[1]
Protocol: Isomer Separation Workflow
  • Column: Dionex CarboPac PA1 (4 × 250 mm) or PA20.[1]

  • Guard Column: CarboPac PA1 Guard (4 × 50 mm).

  • Mobile Phase:

    • Eluent A: 100 mM NaOH (keeps sugar ionized).[1]

    • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (pushes strongly retained species).[1]

  • Gradient Program:

    • 0–20 min: Isocratic 100 mM NaOH (Separates neutral/weakly acidic sugars).

    • 20–30 min: Ramp to 250 mM NaOAc (Elutes strongly retained oligosaccharides).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Pulsed Amperometric Detection (Waveform A, Gold Electrode).

Expert Insight: The "Matrix Trap"

While HPAEC-PAD offers superior resolution for linkage isomers (separating


 from 

), it is prone to positive bias in complex biological samples. Co-eluting compounds in plant extracts (e.g., sugar alcohols or unknown glycosides) can mimic the trehalose signal.[1]
  • Recommendation: Use HPAEC-PAD for purity testing of raw materials (QC).[1] For plant/tissue extracts, validate with GC-MS or enzymatic digestion (trehalase).[1]

Method 2: HPLC-RI/ELSD (The QC Workhorse)

For routine quality control where concentrations are in the millimolar range, standard HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is the industry standard due to robustness and low cost.[1]

Mechanism of Action

Separation typically utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Ligand Exchange .[1] HILIC separates based on polarity and hydrogen bonding, effective for separating trehalose from reducing sugars (glucose, maltose).[1]

Protocol: HILIC-ELSD Workflow
  • Column: Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or TSKgel Amide-80.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1][3]

  • Isocratic Method: 80% B / 20% A.[1]

  • Flow Rate: 0.4 mL/min.[1][4]

  • Temperature: 35°C (Critical for resolution).

  • Detection (ELSD): Drift tube temp 50°C, Gain 10.

Expert Insight: Isomer Limitations

Standard HPLC-RI often struggles to baseline-separate


-trehalose from 

-trehalose due to their identical hydrodynamic volume and similar polarity. HILIC columns with amine-functionalized ligands (Amide-80) offer better selectivity than bare silica but may still require very long run times (>40 min) for isomer resolution.[1]

Method 3: GC-MS (The Structural Validator)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for complex matrices.[1] It requires derivatization to make the sugars volatile.[1]

Mechanism of Action

Trehalose is converted into a volatile trimethylsilyl (TMS) derivative.[1] The GC column separates based on boiling point and polarity, while the MS provides a fragmentation fingerprint.[1]

Protocol: Derivatization & Analysis
  • Lyophilization: Samples must be completely dry.

  • Oximation (Optional): Incubate with methoxyamine hydrochloride in pyridine (prevents anomerization of reducing sugars, though trehalose is non-reducing, this helps with co-contaminants).[1]

  • Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Incubate at 80°C for 30 min.

  • GC Parameters:

    • Column: DB-5ms or HP-5ms (30 m × 0.25 mm).[1]

    • Carrier Gas: Helium at 1 mL/min.[1]

    • Temp Program: 80°C (1 min)

      
       300°C at 10°C/min.[1]
      
  • MS Detection: EI source, SIM mode (m/z 361 for trehalose specific fragment).

Expert Insight: The "Resolution" Solver

GC-MS is the only method that reliably separates trehalose from co-eluting matrix interferences found in HPAEC.[1] Furthermore, the


 and 

isomers form distinct TMS derivatives with slightly different retention times, allowing for unambiguous identification.

Comparative Analysis & Decision Matrix

Quantitative Performance Metrics
FeatureHPAEC-PADHPLC-RI/ELSDGC-MSLC-MS/MS
LOD 10–50 pmol (High)1–10 nmol (Low)0.1–1 pmol (High)1–10 fmol (Ultra)
Isomer Resolution Excellent (

vs

)
Moderate (Column dependent)High (via retention time)High (via RT + transitions)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (Derivatization)Minimal
Matrix Tolerance Low (Co-elution risks)ModerateHighHigh
Primary Use Purity Analysis, Water AnalysisQC of Excipients, FoodComplex Bio-extractsPK Studies, Trace Analysis
Decision Logic Visualization

TrehaloseMethodSelection Start Select Analytical Method SampleType What is your Sample Matrix? Start->SampleType Pure Pure Substance / Excipient SampleType->Pure QC / Formulation Complex Complex Matrix (Plant, Plasma, Yeast) SampleType->Complex Research / Bioanalysis Concentration Target Concentration? Pure->Concentration IsomerFocus Need Isomer Distinction? Complex->IsomerFocus HPLC HPLC-RI/ELSD (Cost-effective, Robust) Concentration->HPLC High (>mM) HPAEC HPAEC-PAD (High Sensitivity, Isomer Resolution) Concentration->HPAEC Trace (<µM) IsomerFocus->HPAEC If Matrix Clean-up is Validated GCMS GC-MS (High Specificity, Matrix Elimination) IsomerFocus->GCMS Strict Structural Confirmation LCMS LC-MS/MS (Ultra-Trace, High Throughput) IsomerFocus->LCMS High Sensitivity & Speed

Figure 1: Decision tree for selecting the optimal trehalose quantification method based on sample matrix and sensitivity requirements.

Emerging Technology: Terahertz Spectroscopy

For solid-state analysis of pharmaceutical powders, Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a powerful tool.[1] Unlike IR, which struggles to distinguish the subtle crystal packing differences between


 and 

isomers, THz spectroscopy shows distinct absorption peaks for each isomer in the 0.1–4.0 THz range. This allows for rapid, non-destructive purity testing of raw trehalose powder without dissolution.[1]

References

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Source: ACS Omega, 2017.[1] URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10] Definitive comparison of Enzymatic, HPLC-RI, and LC-MS/MS methods, highlighting the sensitivity gap.

  • Trehalose determination in linseed subjected to osmotic stress. HPAEC-PAD analysis: an inappropriate method. Source: Physiologia Plantarum, 2012.[1] URL:[Link] Significance: Critical paper demonstrating the "matrix trap" where HPAEC overestimates trehalose in plants by 7-13 fold compared to GC-MS.[1][8]

  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by HILIC-MS. Source: Molecules, 2023.[1] URL:[Link] Significance: Modern protocol for separating trehalose and its phosphorylated precursor using HILIC-MS.[1]

  • Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy. Source: Food Science & Nutrition, 2020.[1] URL:[Link] Significance: Validates THz spectroscopy for distinguishing solid-state isomers.

Sources

efficacy of alpha,beta-trehalose vs beta,beta-trehalose in vitrification

Comparative Guide: Efficacy of -Trehalose vs. -Trehalose in Vitrification

Executive Summary: The Isomer Distinction

In the field of cryopreservation,


-trehalose


-trehalose (neotrehalose)

-trehalose (isotrehalose)
  • Vitrification Efficacy (

    
    ): 
    
    
    -trehalose is superior to both
    
    
    and
    
    
    isomers. The natural symmetry of the
    
    
    linkage provides the highest conformational rigidity, resulting in the highest
    
    
    required for stable glass formation.
  • Enzymatic Stability:

    
    -trehalose  exhibits superior resistance to hydrolysis by trehalase enzymes compared to 
    
    
    and
    
    
    forms. This makes it a high-value candidate for preserving biological samples rich in metabolic enzymes where natural trehalose would degrade.
  • Solubility & Interaction:

    
    -trehalose presents a unique solubility profile due to its anomeric asymmetry, often acting as a "bridge" molecule in complex multi-sugar vitrification cocktails.
    

Technical Comparison: Physicochemical Properties

The efficacy of a cryoprotectant in vitrification is governed by its ability to inhibit ice crystal formation (high

1
Feature

-Trehalose (Natural)

-Trehalose (Neotrehalose)

-Trehalose (Isotrehalose)
Impact on Vitrification
Glycosidic Linkage 1,1-

1,1-

1,1-

Determines molecular flexibility.
Linkage Lifetime (ns) 4.74 (Most Rigid)3.163.13Higher rigidity = Higher

= Better Vitrification.
Enzymatic Resistance Low (Degraded by Trehalase)ModerateHigh (Resistant)

is ideal for metabolically active samples.
Symmetry

Symmetric
Asymmetric

Symmetric
Symmetry favors higher packing density in glass state.
Hygroscopicity LowModerateModerateLower hygroscopicity prevents moisture re-absorption.
The "Rigidity Hypothesis"

Molecular Dynamics (MD) simulations reveal that the glycosidic linkage stability is the primary driver of vitrification performance.

  • 
    -Trehalose:  The rigid "clam-shell" structure traps water molecules effectively, preventing them from nucleating into ice.
    
  • 
     & 
    
    
    -Trehalose:
    These isomers exhibit faster internal rotational motions (approx. 3.1 ns lifetime vs 4.7 ns for
    
    
    ). This increased flexibility lowers the energy barrier for devitrification (crystallization) during warming, making them less effective as standalone vitrifying agents but potentially useful as plasticizers.

Critical Note on Polymorphs vs. Isomers: Do not confuse Isomers (chemical connectivity:


 vs 

) with Polymorphs (crystalline arrangements:

,

). This guide focuses on chemical isomers.

Mechanistic Pathways: Why Isomers Behave Differently

The following diagram illustrates the divergent pathways of these isomers during the cooling and warming phases of vitrification.

TrehaloseVitrificationcluster_inputCryoprotectant Selectioncluster_processVitrification Process (Cooling)cluster_outcomeWarming & RecoveryAAα,α-Trehalose(Natural)RigidityMolecular Rigidity Check(Glycosidic Bond Lifetime)AA->RigidityHigh (4.74ns)ABα,β-Trehalose(Neotrehalose)AB->RigidityMed (3.16ns)BBβ,beta-Trehalose(Isotrehalose)BB->RigidityLow (3.13ns)Tg_FormationGlass Transition (Tg)FormationRigidity->Tg_FormationHigh RigidityPromotes GlassIce_NucleationIce Crystal Nucleation(FAILURE)Rigidity->Ice_NucleationLow RigidityAllows MovementDevit_RiskDevitrification Risk(Recrystallization)Tg_Formation->Devit_RiskEnzyme_AttackTrehalase EnzymePresence?Devit_Risk->Enzyme_AttackIsomers (Lower Tg)Stable_RecoveryHigh Viability RecoveryDevit_Risk->Stable_Recoveryα,α (High Tg)Enzyme_Attack->Stable_Recoveryβ,β (Resistant)DegradationHydrolysis & Lysis(FAILURE)Enzyme_Attack->Degradationα,α (Susceptible)captionFig 1: Mechanistic bifurcation of trehalose isomers. Note β,β-trehalose's advantage in enzymatic environments.

Experimental Protocol: Comparative Vitrification Assay

To objectively test the efficacy of


Mouse Oocytes
Materials
  • Base Medium: M199 HEPES buffered medium + 20% Human Serum Albumin (HSA).

  • Cryoprotectants (CPAs): Ethylene Glycol (EG), DMSO.[2]

  • Test Sugars:

    • Control Group A: 0.5 M Sucrose (Standard).

    • Control Group B: 0.5 M

      
      -Trehalose (High Purity).
      
    • Experimental Group C: 0.5 M

      
      -Trehalose.
      
    • Experimental Group D: 0.5 M

      
      -Trehalose.
      
Workflow
  • Equilibration (ES):

    • Transfer oocytes into Equilibration Solution (7.5% EG + 7.5% DMSO in Base Medium).

    • Duration: 5–10 minutes at Room Temperature (25°C).

    • Validation: Oocytes must shrink and then return to near-original volume (re-expansion).

  • Vitrification (VS) - The Variable Step:

    • Transfer oocytes into Vitrification Solution (15% EG + 15% DMSO + 0.5 M Test Sugar ).

    • Duration: < 60 seconds.

    • Critical Action: Minimize volume. Load oocytes onto Cryotop/carrier with <0.1 µL of solution.

    • Plunge: Immediately submerge in Liquid Nitrogen (

      
      ).
      
  • Warming & Dilution (Stepwise Rehydration):

    • TS (Thawing Solution): 1.0 M Test Sugar in Base Medium (37°C, 1 min). High osmotic pressure prevents swelling.

    • DS (Dilution Solution): 0.5 M Test Sugar in Base Medium (3 min).

    • WS (Washing Solution): Base Medium only (5 min, twice).

  • Assessment Metrics:

    • Morphological Survival: Intact membrane, no cytoplasmic leakage.

    • Osmotic Response: Ability to re-expand in culture medium.

    • Developmental Competence: Rate of cleavage to 2-cell stage after IVF/activation.

Expected Outcomes[1][3][4]
  • 
    -Trehalose:  Highest survival (>90%) due to optimal glass stability.
    
  • 
    -Trehalose:  Slightly lower survival (~80-85%) due to lower 
    
    
    , UNLESS the medium contains residual enzymatic contaminants, in which case
    
    
    will outperform
    
    
    significantly by avoiding hydrolysis.

References

  • Molecular Dynamics of Trehalose Isomers

    • Title: Effect of trehalose on protein structure.[3]

    • Source: NIH / PMC
    • Key Finding: Establishes glycosidic linkage lifetimes: (4.74 ns) vs (3.13 ns).
  • Stereochemical Implications in Cryoprotection

    • Title: Cryoprotection with L- and meso-Trehalose: Stereochemical Implic
    • Source: NIH / PMC
    • Key Finding: Meso-trehalose (analogous to neotrehalose in symmetry disruption) is inferior to natural trehalose due to a 75°C drop in .
  • Enzymatic Synthesis & Specificity

    • Title: Rapid One-step Enzymatic Synthesis and All-aqueous Purific
    • Source: NIH / PubMed
    • Key Finding: Discusses the synthesis of analogues and their resistance/susceptibility to specific trehalose synthases.
  • Trehalose in Oocyte Vitrification

    • Title: Sucrose 'Versus' Trehalose Cryoprotectant Modification in Oocyte Vitrification.[4][5][6]

    • Source: Biomedical and Pharmacology Journal
    • Key Finding: Establishes the baseline superiority of trehalose over sucrose, serving as the control benchmark for isomer testing.

Publish Comparison Guide: Interaction of Trehalose Isomers with Lipid Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the field of biostabilization, trehalose is not merely a sugar; it is a structural excipient whose efficacy is dictated by precise stereochemistry.[1] While


-trehalose is the industry standard for cryo- and lyopreservation, its isomers—

-trehalose (neotrehalose) and

-trehalose (isotrehalose)—provide a critical counter-narrative that validates the Water Replacement Hypothesis .[2]

This guide objectively compares the membrane interaction profiles of these three isomers. The data reveals that geometry is destiny : the unique "clam-shell" conformation of the


 isomer is the sole driver of membrane preservation, while the 

and

isomers fail to stabilize lipid bilayers during desiccation, despite having identical chemical formulas.

The Isomers: Structural & Physicochemical Profiles

Before analyzing membrane interaction, we must distinguish the contenders based on their glycosidic linkage and resulting topology.

Feature

-Trehalose (Natural)

-Trehalose (Neotrehalose)

-Trehalose (Isotrehalose)
Linkage 1,1-

-glycosidic
1,1-

-glycosidic
1,1-

-glycosidic
Origin Ubiquitous in anhydrobiotes (yeast, tardigrades)Synthetic / Rare (Koji extracts)Synthetic / Starch hydrolysates
Conformation Rigid "Clam-Shell" (

symmetry)
Flexible, multiple conformersLinear/Extended
Solubility High (forms dihydrate crystals)Different solubility profileHigh
Glass Transition (

)
~115°C (dry)Similar rangeSimilar range

Comparative Performance: Membrane Interaction

The stabilizing effect of trehalose is measured by its ability to depress the Phase Transition Temperature (


) of dry lipids, maintaining them in a fluid-like liquid crystalline phase even when dehydrated.[1][3]
-Trehalose: The "Clam-Shell" Bridge[1][4]
  • Mechanism: The

    
     linkage constrains the molecule into a curved, rigid "clam-shell" shape. This curvature perfectly matches the distance between phosphate headgroups in a lipid bilayer.
    
  • Interaction: It acts as a molecular splint , hydrogen-bonding simultaneously to the phosphate and carbonyl groups of adjacent lipids.[2]

  • Outcome:

    • 
       Depression:  Lowers 
      
      
      
      of dry DPPC by >20°C, keeping membranes fluid.[2]
    • Preservation: Retains 100% of vesicle contents upon rehydration.[2]

-Trehalose: The Flexible Failure[1]
  • Mechanism: The mixed axial-equatorial linkage introduces rotational flexibility.[2] The molecule lacks a single, stable "bridging" conformation.

  • Interaction: It cannot span the headgroups effectively. Instead of bridging, it likely interacts with single lipids or water clusters, failing to enforce lipid spacing.[2]

  • Outcome:

    • 
       Effect:  Does not  depress 
      
      
      
      effectively.[2] In solid-supported bilayer studies, it caused delamination and membrane destruction upon drying [1].[2][4]
    • Preservation: Near-total loss of membrane integrity.[2][4][5]

-Trehalose: The Steric Mismatch[1]
  • Mechanism: The

    
     linkage results in a more extended, linear topography.
    
  • Interaction: The hydroxyl groups are not positioned to satisfy the "three-point" hydrogen bonding requirement of the lipid headgroups (phosphate oxygens + carbonyls).

  • Outcome:

    • 
       Effect:  Negligible depression of lipid phase transition temperature.[2]
      
    • Preservation: Ineffective as a lyoprotectant for liposomes.[2]

Mechanistic Visualization (Pathway Diagram)[1]

The following diagram illustrates the "Geometry is Destiny" concept, contrasting the successful bridging of


-trehalose with the failure modes of its isomers.

Trehalose_Membrane_Interaction cluster_isomers Trehalose Isomers AA α,α-Trehalose (Clam-Shell) Lipid_State Dehydrated Lipid Bilayer (High Packing Stress) AA->Lipid_State Fits Headgroup Spacing Bridge Headgroup Bridging (Phosphate-Sugar-Phosphate) AA->Bridge AB α,β-Trehalose (Flexible) AB->Lipid_State Mismatch / Steric Clash NoBridge Inefficient Binding (Water Exclusion Failure) AB->NoBridge BB β,β-Trehalose (Extended) BB->Lipid_State Mismatch / Steric Clash BB->NoBridge Fluid Liquid Crystalline Phase (Tm Depressed) Bridge->Fluid Maintains Spacing Gel Gel Phase Transition (Tm Unchanged/Increased) NoBridge->Gel Lipid Packing Occurs Result_Success Membrane Intact (No Leakage) Fluid->Result_Success Result_Fail Membrane Rupture (Phase Separation) Gel->Result_Fail

Caption: Mechanistic divergence of trehalose isomers. Only the


 isomer achieves the bridging required to prevent lipid phase transition during dehydration.

Experimental Protocols for Validation

To verify these interactions in your own lab, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Purpose: Quantify the shift in Phase Transition Temperature (


).[2]
  • Liposome Preparation:

    • Dissolve DPPC (10 mg) in chloroform/methanol (2:1).

    • Dry under nitrogen to form a thin film; vacuum desiccate for 4 hours.[2]

    • Rehydrate with 1 mL of Isomer Solution (100 mM of

      
      , 
      
      
      
      , or
      
      
      in water).[2]
    • Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

  • Sample Preparation:

    • Air-dry 20 µL of the liposome suspension in a DSC aluminum pan at 25°C for 24 hours.

    • Transfer to a vacuum oven (0.1 mbar) at 40°C for 12 hours to remove residual bulk water.

    • Hermetically seal the pans.

  • Measurement:

    • Instrument: PerkinElmer DSC 8000 or equivalent.[2]

    • Cycle: Heat from 20°C to 120°C at 5°C/min.[2]

    • Metric: Measure the onset temperature (

      
      ) of the gel-to-liquid crystalline transition.
      
    • Success Criteria:

      
       sample should show 
      
      
      
      (dry). Isomers will show
      
      
      (similar to dry DPPC without sugar).[2]
Calcein Leakage Assay (Functional Validation)

Purpose: Assess membrane integrity after a freeze-dry cycle.[2]

  • Encapsulation: Prepare LUVs as above, but hydrate with 100 mM Calcein (self-quenching concentration).

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 spin column.[2]

  • Treatment: Add isomer solutions (externally) to final concentration of 50 mM.

  • Stress Test: Lyophilize samples (Freeze -40°C, Vacuum <100 mTorr, 24h). Rehydrate with buffer.[2]

  • Quantification:

    • Measure Fluorescence (

      
      ) at Ex/Em 490/520 nm.[2]
      
    • Add Triton X-100 (0.1%) to lyse vesicles and measure max fluorescence (

      
      ).[2]
      
    • Calculation:

      
       Leakage 
      
      
      
      .[2]
    • Expected Result:

      
       < 20% leakage; Isomers > 80% leakage.[2]
      

Summary of Key Data

Metric

-Trehalose

-Trehalose

-Trehalose
H-Bonds per Molecule (MD Sim)2.8 (Long-lived)< 2.0 (Transient)< 2.0 (Transient)
Effect on DPPC

(Dry)
Depressed (~40°C) Unchanged (~65°C)Unchanged (~65°C)
Vesicle Fusion Inhibition High LowLow
Biological Selection Selected (Anhydrobiosis)Not SelectedNot Selected

Conclusion: The superiority of


-trehalose is not a chemical accident but a stereochemical necessity.[2] Its specific geometry allows it to replace water molecules at the lipid interface, a feat its isomers cannot replicate.

References

  • Albertorio, F., et al. (2007).[2][6] "The α,α-(1→1) Linkage of Trehalose Is Key to Anhydrobiotic Preservation."[2][6][5][7] Journal of the American Chemical Society. Link[2]

  • Crowe, J. H., et al. (1984).[2][8] "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[3][8] Science. Link[2]

  • Pereira, C. S., & Hünenberger, P. H. (2008).[2] "Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study." Biophysical Journal.[2] Link

  • Lee, C. W. B., et al. (1989).[2] "Dipolar interactions in the headgroup region of phospholipid bilayers: A molecular dynamics study." Journal of Chemical Physics. Link[2]

  • Simperler, A., et al. (2006).[2] "Glass transition temperatures of glucose, sucrose, and trehalose: experimental and molecular dynamics study." Journal of Physical Chemistry B. Link[2]

Sources

comparative study of disaccharides for lyophilization effectiveness

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Duel

In the lyophilization of biologics, the choice of lyoprotectant is rarely a trivial preference—it is a determinant of the drug product's shelf-life and efficacy. While numerous excipients exist, Sucrose and Trehalose have emerged as the non-reducing disaccharide "gold standards."

  • The Verdict: Trehalose is the superior choice for aggressive storage conditions (high temperature/humidity) and rapid drying cycles due to its higher glass transition temperature (

    
    ). However, Sucrose  remains the industry workhorse for standard cold-chain products (
    
    
    
    C) due to its cost-effectiveness and proven track record in preventing protein surface denaturation during the freezing step.
  • The "Do Not Use" List: Reducing sugars like Lactose and Maltose are generally contraindicated for therapeutic proteins due to the risk of Maillard reaction-induced browning and degradation.

Mechanistic Foundation

To choose the right excipient, one must understand how they stabilize proteins. It is not merely about "filling space"; it is about arresting molecular mobility and substituting water.

The Two Pillars of Stabilization

We rely on two theoretical models to explain disaccharide efficacy. In practice, both mechanisms likely operate simultaneously.

  • Water Replacement Theory: During drying, the disaccharide forms hydrogen bonds with the protein surface, effectively "replacing" the hydration shell that is being removed.[1][2] This prevents the protein from unfolding (denaturing) to satisfy its hydrogen bonding potential.

  • Vitrification (Glassy State) Theory: The excipient forms a rigid, amorphous glass matrix.[3] This high-viscosity environment immobilizes the protein, preventing translational motion and conformational changes (aggregation) on a kinetic timescale.

StabilizationMechanisms cluster_WR Water Replacement cluster_Vit Vitrification Desiccation Lyophilization (Drying) WR_Action Sugar H-bonds to Protein Surface Desiccation->WR_Action Loss of Water Vit_Action Formation of High Tg Amorphous Glass Desiccation->Vit_Action Concentration Increase Protein Native Protein Protein->Desiccation WR_Result Thermodynamic Stability (Prevents Unfolding) WR_Action->WR_Result Vit_Result Kinetic Stability (Arrests Motion) Vit_Action->Vit_Result

Figure 1: Dual mechanisms of protein stabilization by disaccharides during lyophilization.

The Contenders: Quantitative Comparison

The physical properties of the lyoprotectant dictate the lyophilization cycle parameters. A higher


 (glass transition of the freeze-concentrated solution) allows for a warmer, faster primary drying phase without risking cake collapse.
Table 1: Physicochemical Properties of Key Disaccharides
FeatureSucrose Trehalose Lactose Maltose
Type Non-ReducingNon-ReducingReducing (Risk)Reducing (Risk)

(Frozen)
~ -34°C~ -30°C~ -28°C~ -29°C

(Dry State)
~ 65°C~ 115°C~ 105°C~ 43°C
Crystallization Tendency ModerateLowHighModerate
Hygroscopicity HighLowModerateHigh
Maillard Reaction Risk NegligibleNegligibleHigh High
Primary Use Case Cold Chain (

C)
Room Temp / Aggressive DryingBulking (rarely stabilizing)N/A

Expert Insight:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Advantage:  Trehalose has a slightly higher 
    
    
    
    than sucrose.[4] This means you can set your shelf temperature about 2-4°C higher during primary drying with trehalose, potentially shaving hours off the cycle time.
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Advantage:  The dry state 
    
    
    
    of Trehalose is significantly higher (~115°C vs ~65°C). If your product accidentally encounters a temperature spike (e.g., 40°C during shipping), sucrose is closer to its rubbery transition (where degradation accelerates) than trehalose.

Experimental Protocol: Screening & Optimization

Do not rely on literature values alone. Buffer salts and protein concentration shift


. The following workflow is a self-validating system for selecting the optimal excipient.
The Screening Workflow

LyoScreening cluster_Analytics Critical Quality Attributes (CQAs) Start Formulation Candidates (e.g., 5% Sucrose vs 5% Trehalose) DSC Step 1: Thermal Analysis (DSC) Determine Tg' and collapse temp (Tc) Start->DSC CycleDesign Step 2: Cycle Design Primary Drying T_shelf = Tg' - 5°C DSC->CycleDesign LyoRun Step 3: Lyophilization Run Conservative Cycle CycleDesign->LyoRun Analysis Step 4: Post-Lyo Characterization LyoRun->Analysis Decision Select Lead Excipient Analysis->Decision A1 Residual Moisture (Karl Fischer) Analysis->A1 A2 Reconstitution Time Analysis->A2 A3 Protein Aggregation (SEC-HPLC) Analysis->A3 A4 Cake Appearance (Visual) Analysis->A4

Figure 2: Step-by-step screening workflow for lyoprotectant selection.

Detailed Methodology

Step 1: Differential Scanning Calorimetry (DSC)

  • Goal: Find the glass transition of the freeze-concentrated solution (

    
    ).
    
  • Protocol:

    • Load 20µL of liquid formulation into aluminum pans.

    • Cool to -60°C at 5°C/min.

    • Heat to 20°C at 5°C/min.

    • Identify the endothermic shift in the baseline.

    • Criteria: The excipient with the higher

      
       allows for faster drying.
      

Step 2: The Lyophilization Cycle (Conservative)

  • Freezing: Ramp to -50°C (1°C/min), Hold 2 hours. Ensure complete solidification.

  • Primary Drying: Set Shelf Temperature (

    
    ) to 5°C below the determined 
    
    
    
    . Chamber pressure: 100 mTorr.
    • Why? If

      
      , the cake collapses.
      
  • Secondary Drying: Ramp to 25°C (or higher if trehalose is used), hold until moisture < 1%.

Step 3: Stability Stress Test

  • Incubate lyophilized vials at 40°C / 75% RH for 4 weeks.

  • Pass Criteria: < 1% increase in aggregates (SEC-HPLC) and no cake collapse.

Decision Matrix: When to Use Which?

While Trehalose often looks better on paper, Sucrose is frequently chosen for supply chain reasons. Use this logic gate to decide.

DecisionTree Start Select Lyoprotectant Q1 Is the protein therapeutic? Start->Q1 Q2 Storage Requirement? Q1->Q2 Yes Result_Avoid AVOID Reducing Sugars (Lactose/Maltose) Q1->Result_Avoid No (Food/Agri) Q3 Cost/Supply Sensitivity? Q2->Q3 Cold Chain (2-8°C) Result_Trehalose USE TREHALOSE (High Stability/Room Temp) Q2->Result_Trehalose Room Temp (>25°C) Result_Sucrose USE SUCROSE (Standard Cold Chain) Q3->Result_Sucrose High Sensitivity Q3->Result_Trehalose Performance Critical

Figure 3: Decision logic for selecting between Sucrose and Trehalose.

Summary of Logic:
  • Therapeutic Safety: Eliminate Lactose/Maltose immediately to avoid glycation (Maillard reaction).

  • Temperature Profile: If the supply chain cannot guarantee

    
    C, Trehalose  is mandatory due to its high dry 
    
    
    
    (
    
    
    C). Sucrose cakes may collapse or crystallize if exposed to high heat.
  • Processing Speed: If you need to dry fast, Trehalose allows slightly higher primary drying temperatures.

References

  • Comparison of Sucrose and Trehalose for Protein Stabilization. Journal of Physical Chemistry B. (2024).[5][6][7] Comparing

    
     and 
    
    
    
    values.[5]
  • Unraveling protein stabilization mechanisms: Vitrification and water replacement. Biochimica et Biophysica Acta.[5] (2013).[8][9] Definitive study on the dual mechanism of action.

  • Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase. Pharmaceutical Research. (2007).[9] Data on why Trehalose outperforms in storage stability.

  • Impact of sucrose level on storage stability of proteins in freeze-dried solids. Journal of Pharmaceutical Sciences. (2008). Investigation of sucrose concentration relative to stability.

  • Optimization of the Freeze Drying Process.TA Instruments Application Note.

    
     determination. 
    

Sources

A Researcher's Guide to Validating the Neuroprotective Effects of Trehalose Isomers: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. The natural disaccharide trehalose has emerged as a promising candidate, with a growing body of evidence supporting its beneficial effects in models of neurodegenerative diseases. However, trehalose exists in different isomeric forms, primarily α,α-trehalose (commonly referred to as trehalose), β,β-trehalose (isotrehalose), and α,β-trehalose (neotrehalose). While α,α-trehalose has been the focus of extensive research, a significant knowledge gap exists regarding the comparative neuroprotective efficacy of its isomers.

This guide provides a comprehensive framework for validating the neuroprotective effects of these different trehalose isomers. It moves beyond a simple recitation of existing data to offer a forward-looking, hypothesis-driven approach for researchers aiming to fill this critical gap in the literature. We will first delve into the established neuroprotective mechanisms of α,α-trehalose, and then propose a rigorous, head-to-head experimental workflow to systematically compare its efficacy with that of its isomers.

The Structural Basis for Potential Differences in Neuroprotective Efficacy

The key distinction between trehalose, isotrehalose, and neotrehalose lies in the stereochemistry of their glycosidic bond, which links the two glucose units. This seemingly subtle structural difference has profound implications for their biological activity, particularly their stability and interaction with biomolecules.

Featureα,α-Trehaloseβ,β-Trehalose (Isotrehalose)α,β-Trehalose (Neotrehalose)
Glycosidic Bond α,α-1,1β,β-1,1α,β-1,1
Enzymatic Hydrolysis Hydrolyzed by α-glucosidase (trehalase)Hydrolyzed by both α- and β-glucosidaseHydrolyzed by β-glucosidase
Natural Occurrence Abundant in nature (bacteria, fungi, plants, invertebrates)Found in starch hydrolysates; not isolated from living organismsNot isolated from living organisms
Conformational Flexibility More rigid (longer lifetime of internal motions)More flexible (shorter lifetime of internal motions)More flexible (shorter lifetime of internal motions)

This table summarizes the key known differences between the three main trehalose isomers.

The difference in the glycosidic linkage is hypothesized to affect the molecule's overall shape, flexibility, and ability to interact with water and proteins. The greater rigidity of α,α-trehalose, for instance, may be a contributing factor to its superior protein-stabilizing properties.

G Structures of Trehalose Isomers cluster_0 α,α-Trehalose cluster_1 β,β-Trehalose (Isotrehalose) cluster_2 α,β-Trehalose (Neotrehalose) a1 α,α-1,1 Glycosidic Bond b1 β,β-1,1 Glycosidic Bond c1 α,β-1,1 Glycosidic Bond

Caption: Structural differences in the glycosidic bonds of trehalose isomers.

Established Neuroprotective Mechanisms of α,α-Trehalose

The neuroprotective effects of α,α-trehalose are thought to be mediated through two primary, interconnected mechanisms: the induction of autophagy and the stabilization of proteins.

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, this process is impaired, leading to the accumulation of toxic protein aggregates. Trehalose has been shown to induce autophagy through an mTOR-independent pathway, which is a significant advantage as the mTOR-dependent pathway is often dysregulated in disease states. This induction of autophagy helps clear the buildup of pathological proteins such as mutant huntingtin, α-synuclein, and amyloid-β.

G Proposed Autophagy Induction Pathway by α,α-Trehalose trehalose α,α-Trehalose mTOR mTOR Pathway (Inhibited) trehalose->mTOR autophagy Autophagy Induction mTOR->autophagy inhibition leads to activation clearance Clearance of Protein Aggregates autophagy->clearance survival Neuronal Survival clearance->survival

Caption: mTOR-independent autophagy induction by α,α-trehalose.

Protein Stabilization

α,α-Trehalose is a chemical chaperone that can stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins. This is particularly relevant in neurodegenerative "proteinopathies" where the accumulation of aggregated proteins is a key pathological feature. The proposed mechanism involves trehalose's ability to preferentially hydrate proteins, effectively creating a protective "water-rich" environment that disfavors aggregation.

A Proposed "Head-to-Head" Experimental Framework for Isomer Comparison

Given the lack of direct comparative data, a structured, multi-tiered approach is necessary to validate and compare the neuroprotective effects of trehalose isomers. The following experimental workflow is proposed as a robust starting point for researchers in the field.

G Experimental Workflow for Comparing Trehalose Isomers cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Validation biochemical Biochemical Assays (e.g., ThT for aggregation) cell_free Cell-Free Protein Stabilization biochemical->cell_free toxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_free->toxicity autophagy Autophagy Flux Analysis (e.g., LC3-II Western Blot) toxicity->autophagy aggregation_cell In-Cell Protein Aggregation autophagy->aggregation_cell animal_model Neurodegenerative Disease Model (e.g., transgenic mouse) aggregation_cell->animal_model behavioral Behavioral Testing animal_model->behavioral histology Histopathological Analysis behavioral->histology

Caption: A multi-tiered workflow for validating neuroprotective effects.

Tier 1: In Vitro Biochemical and Biophysical Characterization

Objective: To assess the direct effects of each isomer on protein aggregation and stability in a cell-free environment.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

  • Protein Preparation: Prepare solutions of aggregation-prone proteins (e.g., amyloid-β 1-42, α-synuclein, or mutant huntingtin fragments) in appropriate buffers.

  • Isomer Incubation: Incubate the protein solutions with equimolar concentrations of α,α-trehalose, isotrehalose, and neotrehalose. Include a no-sugar control.

  • ThT Fluorescence Measurement: At regular intervals, take aliquots of each solution and add Thioflavin T. Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm). An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. Compare the lag time and the maximum fluorescence intensity between the different isomer-treated groups and the control.

Rationale: This assay provides a quantitative measure of the ability of each isomer to inhibit the formation of amyloid fibrils, a key pathological hallmark of many neurodegenerative diseases.

Tier 2: Cell-Based Assays in Disease-Relevant Models

Objective: To evaluate the efficacy of each isomer in protecting neuronal cells from toxicity and in modulating key cellular pathways like autophagy.

Experimental Protocol: Assessing Autophagy Induction in a Neuronal Cell Line

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) and transfect with a plasmid expressing a fluorescently tagged autophagy marker (e.g., GFP-LC3).

  • Induce Proteotoxicity: Treat the cells with a known proteotoxic stressor (e.g., pre-aggregated α-synuclein fibrils or a proteasome inhibitor like MG132).

  • Isomer Treatment: Co-treat the stressed cells with α,α-trehalose, isotrehalose, and neotrehalose at various concentrations. Include a vehicle control.

  • Western Blot Analysis: Lyse the cells and perform a Western blot for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

  • Fluorescence Microscopy: Visualize the GFP-LC3 puncta in the cells using fluorescence microscopy. An increase in the number of puncta per cell suggests an induction of autophagy.

  • Cell Viability Assay: In parallel, assess cell viability using an MTT or LDH assay to correlate autophagy induction with a neuroprotective effect.

Rationale: This protocol provides a direct measure of each isomer's ability to induce autophagy, a key neuroprotective mechanism of trehalose. By correlating this with cell survival, a direct link between the mechanism and the protective effect can be established.

Tier 3: In Vivo Validation in Animal Models

Objective: To determine the in vivo efficacy of the most promising isomer(s) in a relevant animal model of a neurodegenerative disease.

Experimental Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

  • Animal Grouping and Treatment: Group 5XFAD mice and wild-type littermates into treatment cohorts: vehicle control, α,α-trehalose, isotrehalose, and neotrehalose. Administer the isomers orally via drinking water.

  • Behavioral Testing: At specified time points, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Histopathological Analysis: At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue. Stain for amyloid plaques (using antibodies against Aβ), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and neuronal loss (NeuN).

  • Biochemical Analysis: Homogenize brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ.

Rationale: This in vivo validation step is crucial to assess the translational potential of the trehalose isomers. It evaluates not only the direct effects on pathology but also the impact on cognitive function, which is the ultimate goal of any neuroprotective therapy.

Concluding Remarks and Future Directions

The exploration of trehalose isomers for neuroprotection is a nascent but highly promising field. While α,α-trehalose has laid a strong foundation, the potential of isotrehalose and neotrehalose remains largely untapped. The structural differences in their glycosidic linkages strongly suggest that their biological activities may not be identical. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate these differences.

Future research should also focus on the pharmacokinetic and pharmacodynamic properties of these isomers, including their ability to cross the blood-brain barrier and their metabolic stability in vivo. A deeper understanding of how the subtle changes in stereochemistry influence the interaction of these sugars with water, proteins, and cellular membranes will be key to unlocking their full therapeutic potential. By undertaking these comparative validation studies, the scientific community can move closer to identifying a potentially more potent and effective trehalose-based therapy for devastating neurodegenerative diseases.

References

  • Hosseinpour-Moghaddam, K., et al. (2021). Therapeutic potential of trehalose in neurodegenerative diseases: the knowns and unknowns. Cellular and Molecular Life Sciences, 78(1), 1-19.
  • Lee, H. J., & Lee, S. J. (2018). Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction.
  • Dragomanova, S., et al. (2024).
  • Tan, Y. Q., et al. (2022). Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review.
  • Sevriev, B., et al. (2024).
  • Bansal, S., et al. (2021). Comparison of efficacy of trehalose-based eye drops versus topical 0.1% Hyaluronic Acid for management of clinically significant dry eye using non-invasive investigational modalities.
  • Inaoka, S., et al. (2023). New insights into the protein stabilizing effects of trehalose by comparing with sucrose.
  • Georgieva, G., et al. (2023).
  • Study.com. (n.d.). Isotrehalose and neotrehalose are chemically similar to trehalose. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling beta,beta-Trehalose

Operational Guide: Safe Handling & Integrity Management of -Trehalose

Content Type: Technical Operational Guide Audience: Researchers, Formulation Scientists, and Process Engineers Focus: Personnel Safety, Product Integrity, and Contamination Control[1][2]

Executive Summary: The Dual-Risk Profile[1][2]

While

12toxicity to the scientistcontamination to the sample12

This guide inverts standard safety protocols: your PPE is primarily a barrier to protect the substance from biological contaminants (RNases, DNases, skin oils) and environmental moisture, ensuring the reproducibility of your data.

Core Chemical Profile
ParameterSpecificationOperational Implication
Hazard Classification Non-Hazardous (GHS)No acute toxicity; treated as "Nuisance Dust."[1][2]
Hygroscopicity Moderate to HighRapidly absorbs atmospheric moisture; alters weighing accuracy and stability.
Biological Sensitivity High (Substrate)Acts as a carbon source for microbial growth if dissolved and left unsterile.
Physical State Crystalline PowderProne to static charge; "fly-away" powder risk during weighing.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on your operational scale to balance personnel comfort with product sterility.

Decision Logic: Scale vs. Protection

Use the following matrix to determine the required gowning level.

ComponentTier 1: Analytical Scale (<10g)Tier 2: Pilot/Bulk Handling (>100g)Rationale (Causality)
Respiratory Surgical Mask (Optional)N95 / P100 Respirator Prevents inhalation of fine particulates which, while non-toxic, can cause physical irritation (pneumoconiosis risk with chronic high exposure).[1][2]
Dermal (Hands) Nitrile Gloves (4 mil) Double Nitrile or Extended Cuff Critical: Protects trehalose from skin-borne nucleases (RNase) which degrade downstream biological samples.[1][2]
Ocular Safety Glasses (Side shields)Indirect Vent GogglesPrevents dust entry; sugar dust is abrasive and hygroscopic, causing irritation upon contact with eye moisture.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers or SuitReduces static buildup (Tyvek is low-linting) and prevents "dusting" of street clothes into the sample.[1][2]

Visualizing the Safety & Integrity Workflow

The following diagram illustrates the decision pathway for handling

Trehalose_Handling_WorkflowStartStart: Handling beta,beta-TrehaloseRiskAssessAssess Scale & Downstream ApplicationStart->RiskAssessSmallScaleAnalytical (<10g) Non-SterileRiskAssess->SmallScaleLow RiskLargeScaleBulk (>100g) or Sterile FormulationRiskAssess->LargeScaleHigh Integrity ReqPPE_BasicPPE: Lab Coat + Nitrile Gloves + GlassesSmallScale->PPE_BasicPPE_AdvancedPPE: N95 Mask + Double Gloves + Sleeve CoversLargeScale->PPE_AdvancedEnv_ControlEnvironment: Humidity < 40% RHPPE_Basic->Env_ControlPPE_Advanced->Env_ControlProcessWeighing Protocol (Anti-Static)Env_Control->Process

Figure 1: Decision logic for PPE selection based on operational scale and product sterility requirements.

Operational Protocol: Handling & Weighing

Objective: Mitigate static charge and moisture absorption during transfer.

Step 1: Environmental Setup[1][3][4][5]
  • Humidity Control: Ensure the weighing room or balance enclosure is at <45% Relative Humidity (RH) .

    
    -Trehalose will uptake water, altering the mass and potentially causing caking.[1][2]
    
  • Static Mitigation: Use an ionizing blower or anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Sugar powders are prone to triboelectric charging, causing them to "jump" off the spatula.

Step 2: Transfer Technique
  • Don PPE: Put on nitrile gloves. Crucial: Spray gloves with 70% Ethanol and dry completely before touching the container to remove exterior particulate load.

  • Open Container: Do not hover over the open jar. Approach from the side to prevent particulate fallout from your lab coat entering the jar.

  • Weighing: Use a clean, sterile spatula. Do not pour from the bottle. Pouring creates a dust cloud and grinds the threads, generating plastic particulates.

  • Resealing: Wipe the threads of the bottle with a dry, lint-free wipe (Kimwipe) before recapping to ensure a tight seal against moisture.

Step 3: Spill Management[1]
  • Dry Spills: Do not use a wet cloth initially. Water makes trehalose sticky and difficult to remove. Vacuum with a HEPA filter or sweep gently into a dustpan.

  • Wet Cleaning: Only after removing the bulk powder, wipe the surface with wet paper towels followed by 70% ethanol.

Disposal & Waste Management

Since

12
Waste StreamProtocol
Solid Waste Dispose of in standard laboratory trash or non-hazardous chemical waste bins. Label as "Non-Hazardous Sugar."
Aqueous Solutions Can typically be flushed down the sanitary sewer with copious water (check local municipal regulations). Caution: High concentrations (>10%) can increase Biological Oxygen Demand (BOD) in wastewater systems.[2]
Contaminated PPE Standard trash, unless contaminated with other hazardous biologicals or chemicals during the process.

Scientific Rationale (The "Why")

  • Nuclease Protection: Trehalose is often used to stabilize fragile proteins or RNA. Human skin is a rich source of RNases. Touching the inside of the container cap or the powder with bare hands can introduce enzymes that silently destroy your downstream experiment, even if the trehalose itself looks fine.

  • Hygroscopic Hysteresis: If trehalose absorbs moisture, it forms a dihydrate. If you weigh 100mg of "wet" trehalose, you are actually weighing ~90mg of sugar and ~10mg of water, introducing a 10% error in your molar concentration. This ruins formulation stoichiometry.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10783457, Beta,beta-trehalose. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Particulates Not Otherwise Regulated (PNOR). Retrieved from [Link][1][2]

  • Carl Roth. (2024).[1][3][4] Safety Data Sheet: D(+)-Trehalose dihydrate. Retrieved from [Link][1][2]

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